molecular formula CH3I B117434 Iodomethane-d3 CAS No. 865-50-9

Iodomethane-d3

Cat. No.: B117434
CAS No.: 865-50-9
M. Wt: 144.957 g/mol
InChI Key: INQOMBQAUSQDDS-FIBGUPNXSA-N
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Description

Iodomethane-d3 is used in the analysis of peptides and glycans using various analytical spectroscopic techniques.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235599
Record name Iodo(2H3)methane
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Molecular Weight

144.957 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

865-50-9
Record name Methyl-d3 iodide
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Record name Iodo(2H3)methane
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Record name Iodo(2H3)methane
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Record name Iodo(2H3)methane
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Foundational & Exploratory

Iodomethane-d3: A Technical Guide to its Core Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Iodomethane-d3 (CD3I), also known as deuterated iodomethane or methyl-d3 iodide, is a stable isotope-labeled analog of iodomethane where the three hydrogen atoms are replaced with deuterium.[1][2] This isotopic substitution makes it an invaluable tool in a multitude of research applications, primarily serving as a versatile deuterated methylating agent and an internal standard in analytical techniques.[3][4] Its use is pivotal in pharmaceutical sciences, organic chemistry, and various analytical fields for elucidating metabolic pathways, reaction mechanisms, and for quantitative analysis.[2][5]

Core Applications in Research

This compound's unique isotopic properties are leveraged across several key scientific domains:

  • Isotopic Labeling for Mechanistic and Metabolic Studies: The primary use of this compound is to introduce a stable, non-radioactive deuterium-labeled methyl group (-CD3) into target molecules.[1] This labeling allows researchers to track the fate of molecules in complex biological and chemical systems.[5][6]

    • Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical research, creating deuterated versions of drug candidates with this compound can alter their metabolic profiles.[1][7] This "deuterium effect" can slow down metabolic processes, potentially leading to improved bioavailability and longer drug half-lives.[7] The labeled compounds serve as tracers to study metabolic pathways and drug distribution within biological systems.[5]

    • Reaction Mechanism Elucidation: In organic chemistry, the deuterium label provides a powerful tool for studying reaction mechanisms.[5] By tracking the position of the deuterium atoms in the products, chemists can gain insights into the intricate steps of chemical transformations and study kinetic isotope effects.[4]

  • Analytical Chemistry Applications:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used as an internal reference standard in NMR.[1][4] Since deuterium resonates at a different frequency from protons, it provides a reference peak that does not interfere with the signals of the analyte.[1] It is also used to synthesize deuterated compounds, which can help simplify complex proton NMR spectra.[2][5]

    • Mass Spectrometry (MS): Due to its distinct mass, this compound is used to prepare internal standards for quantitative mass spectrometry.[4] A known amount of the deuterated standard is added to a sample, allowing for precise quantification of the non-deuterated analyte by comparing their signal intensities.[8] This method is crucial for applications in bioanalysis, environmental testing, and quality control.[4]

  • Advanced Organic Synthesis: As a high-purity deuterated reagent, this compound is a fundamental building block for the synthesis of complex, selectively labeled molecules.[4][7] It enables the precise introduction of -CD3 groups, facilitating the creation of deuterated analogs for a wide range of research purposes.[3][9]

  • Other Fields: Its utility extends to agrochemical research for developing and monitoring pesticides, environmental studies to act as a tracer for chemical behavior, and even forensic science for tracing and identifying substances via their isotopic signatures.[2][5]

Data Presentation

Quantitative data for this compound is summarized below, providing key physical properties and typical commercial specifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula CD₃I[1][7]
CAS Number 865-50-9[3][6]
Molecular Weight 144.96 g/mol [2][5]
Appearance Colorless to light red liquid[5][10]
Density 2.329 g/mL at 25 °C[11]
Boiling Point 42 °C[7]
Melting Point -66.5 °C[11]
Refractive Index n20/D 1.5262[7]
Stability Moisture and light-sensitive. Incompatible with strong bases and oxidizing agents.[6][7]

Table 2: Typical Commercial Specifications for this compound

ParameterSpecificationSource(s)
Isotopic Enrichment (atom % D) ≥ 99.5%[1][5]
Chemical Purity (Assay by GC) ≥ 98.0% - 99.0%[5]
Water Content (max) ≤ 0.05%[7][12]
Stabilizer Often contains copper as a stabilizer[11]
Storage Temperature 2-8°C, in a dry, dark, and cool place[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound from Deuterated Methanol

This protocol is based on the common laboratory method of reacting deuterated methanol with red phosphorus and iodine, which forms phosphorus triiodide (PI₃) in situ.[13]

Materials and Reagents:

  • Deuterated Methanol (CD₃OD)

  • Red Phosphorus (P)

  • Iodine (I₂)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Distillation apparatus

  • Reaction flask with reflux condenser and dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initial Mixture: In the reaction flask, create a slurry of red phosphorus in the chosen solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0°C.

  • Iodine Addition: Slowly add a solution of iodine in the same solvent to the cooled slurry via the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature. The mixture will decolorize as the iodine reacts to form phosphorus triiodide.

  • Methanol-d4 Addition: Once the iodine addition is complete and the reaction has subsided, slowly add deuterated methanol (CD₃OD) to the mixture.

  • Reflux: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux. The reflux time can vary, but several hours are typically required for the reaction to go to completion.[5][13]

  • Distillation and Purification: Cool the reaction mixture to room temperature. The product, this compound, is volatile and can be isolated by simple distillation directly from the reaction mixture.[13] Collect the fraction boiling at approximately 42°C.

  • Stabilization and Storage: The collected this compound may be washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by water, and then dried over an anhydrous agent like calcium chloride. For long-term storage, add a small piece of copper wire to the product to absorb any iodine that forms upon decomposition and store at 2-8°C in a dark bottle.[11][14]

Protocol 2: General Procedure for O-Methylation of a Phenol using this compound

This protocol describes a standard Sₙ2 reaction for the deuteromethylation of a phenolic hydroxyl group.

Materials and Reagents:

  • Phenolic substrate (e.g., 4-hydroxybenzoic acid)

  • This compound (CD₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Acetone, DMF, or Acetonitrile)

  • Reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Setup: To a clean, dry reaction vessel under an inert atmosphere, add the phenolic substrate, the anhydrous base (typically 1.5 to 2.0 equivalents), and the anhydrous solvent.

  • Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the phenoxide anion.

  • Methylation: Add this compound (typically 1.1 to 1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-60°C for acetone) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the pure deuteromethylated product.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product CD3OD Deuterated Methanol (CD₃OD) reaction Reaction with CD₃OD under Reflux CD3OD->reaction P_I2 Red Phosphorus (P) + Iodine (I₂) in_situ In Situ Formation of PI₃ P_I2->in_situ In solvent in_situ->reaction distill Distillation & Purification reaction->distill CD3I This compound (CD₃I) distill->CD3I

Caption: Synthesis workflow for this compound.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase start Target Molecule (Drug Candidate) reaction Deuterated Methylation Reaction start->reaction reagent This compound (CD₃I) reagent->reaction product Deuterated Analog (Tracer) reaction->product admin Administration to Biological System product->admin sampling Sample Collection (e.g., Plasma, Tissue) admin->sampling analysis LC-MS/MS Analysis sampling->analysis data Metabolite Identification & Quantification analysis->data

Caption: Isotopic labeling workflow for DMPK studies.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_quant Quantification analyte Unknown Sample Containing Analyte combined Combined & Processed Sample analyte->combined is Known Amount of Deuterated Standard (from CD₃I) is->combined lcms LC-MS Injection combined->lcms signals Detection of Analyte (M) and Standard (M+3) lcms->signals ratio Calculate Peak Area Ratio (Analyte / Standard) signals->ratio curve Compare to Calibration Curve ratio->curve result Determine Analyte Concentration curve->result

Caption: Quantitative analysis using a deuterated internal standard.

References

Iodomethane-d3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physical and chemical properties of Iodomethane-d3 (CD₃I). It is designed to be an essential resource for professionals in research, science, and drug development who utilize isotopically labeled compounds. This guide summarizes key quantitative data, outlines detailed experimental methodologies for property determination and synthesis, and visualizes fundamental chemical processes involving this compound.

Core Physical and Chemical Properties

This compound, also known as deuterated methyl iodide, is a colorless to light-red liquid that is a valuable reagent in organic synthesis, particularly for introducing a deuterated methyl group into molecules.[1][2] Its physical and chemical characteristics are crucial for its application in areas such as peptide and glycan analysis, isotopic labeling for tracer studies, and as a standard in mass spectrometry and NMR spectroscopy.[3][4]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
Chemical Formula CD₃I[5][6]
Molecular Weight 144.96 g/mol [5][6]
Appearance Colorless to light red liquid[1][3]
Melting Point -66.5 °C[3][7][8]
Boiling Point 42 °C[3][5][7]
Density 2.329 g/mL at 25 °C[5][7][9]
Refractive Index (n20/D) 1.5262[3][7][9]
Vapor Density 4.89 (vs air)[9][10]
Vapor Pressure 375 mmHg at 20 °C[11]

Table 2: Solubility and Stability

PropertyDescriptionReference(s)
Solubility in Water 14 g/L at 20 °C[12][13]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether, chloroform, and methanol.[10][14][15][16]
Stability Stable under normal conditions.[14] Light and moisture sensitive.[3][14][17] Often stabilized with copper.[7][9]
Incompatibilities Strong bases, strong oxidizing agents.[3][14][17]

Table 3: Isotopic and Spectroscopic Data

PropertyValue/DescriptionReference(s)
Isotopic Purity (atom % D) ≥99.5%[7][9][18]
¹H NMR A singlet is observed for the non-deuterated analog at ~2.16 ppm in CDCl₃. Due to the high deuteration, the proton signal in this compound is significantly reduced.[4]
¹³C NMR A signal is observed around -20 ppm for the non-deuterated analog. The C-D coupling in this compound will result in a multiplet.[19]
Mass Shift M+3 compared to the non-deuterated analog.[9]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and spectroscopic properties.

Synthesis of this compound from Methanol-d4

A common laboratory-scale synthesis of this compound involves the reaction of deuterated methanol (Methanol-d4) with iodine, facilitated by a reducing agent such as red phosphorus. This method is based on the in-situ formation of phosphorus triiodide.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Methanol-d4 (CD₃OD)

  • Red phosphorus

  • Iodine (I₂)

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a round-bottom flask, a mixture of red phosphorus and Methanol-d4 is prepared.

  • Iodine is slowly added to the cooled and stirred mixture. The reaction is exothermic.

  • After the addition is complete, the mixture is gently refluxed to drive the reaction to completion.

  • The reaction mixture is then cooled to room temperature.

  • The this compound is isolated from the reaction mixture by distillation.

  • The collected distillate is washed with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.

  • The product is then dried over a suitable drying agent like anhydrous calcium chloride and redistilled to obtain pure this compound.

A more contemporary approach involves the use of a transition metal catalyst in a hydrogen atmosphere to generate iodomethane in situ from deuterated methanol and iodine.[3]

Determination of Boiling Point (Micro Method)

Due to the volatile and flammable nature of this compound, a micro boiling point determination is a suitable and safer method.

Materials and Equipment:

  • Thiele tube or a similar heating bath (e.g., oil bath with a beaker)

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A few drops of this compound are placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end down.

  • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a heating oil, with the thermometer bulb positioned correctly.

  • The Thiele tube is heated gently, causing the air trapped in the capillary tube to bubble out.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the liquid equals the external pressure.

  • The heat is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[20]

Determination of Density

The density of a volatile liquid like this compound can be determined using a pycnometer or a volumetric flask.

Materials and Equipment:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The clean, dry pycnometer is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and then stoppered.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) to allow the liquid to reach thermal equilibrium.

  • Any excess liquid that expands out of the capillary in the stopper is carefully removed.

  • The outside of the pycnometer is dried thoroughly, and it is weighed again.

  • The weight of the this compound is determined by subtracting the weight of the empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

  • The density of this compound is calculated by dividing its mass by the volume of the pycnometer.

Spectroscopic Analysis Protocols

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, though for observing the residual proton signal, a different solvent might be chosen). A typical concentration is 5-25 mg in 0.5-0.7 mL of solvent.

  • ¹H NMR: The high isotopic purity (≥99.5% D) means the residual proton signal will be very small. The spectrum is acquired to confirm the absence of significant proton-containing impurities.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The carbon atom, being bonded to three deuterium atoms, will appear as a multiplet due to C-D coupling. This can be used to confirm the structure and isotopic labeling.

  • ²H (Deuterium) NMR: A deuterium NMR spectrum can be run to confirm the presence and chemical environment of the deuterium atoms, which will show a characteristic singlet for the CD₃ group.

2.4.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent like CCl₄ can be prepared and analyzed in an IR cell.

  • Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2255 cm⁻¹) compared to the C-H stretches (around 3000 cm⁻¹) of the non-deuterated analog, providing clear evidence of deuteration. The C-I stretching frequency is also a characteristic feature, typically found in the far-IR region (around 500-600 cm⁻¹).

2.4.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer, often using a direct infusion or GC-MS setup. Electron ionization (EI) is a common technique. The mass spectrum will show a molecular ion (M⁺) peak at m/z corresponding to the mass of CD₃I (approximately 145), which is three mass units higher than that of non-deuterated iodomethane (CH₃I, m/z 142). This mass shift is a definitive confirmation of the isotopic labeling.

Visualizations of Chemical Processes

Synthetic Pathway of this compound

The following diagram illustrates a common laboratory synthesis of this compound from Methanol-d4.

Synthesis_of_Iodomethane_d3 Methanol_d4 Methanol-d4 (CD₃OD) reaction Reflux Methanol_d4->reaction Reagents I₂ (Iodine) Red Phosphorus (P) Reagents->reaction Iodomethane_d3 This compound (CD₃I) reaction->Iodomethane_d3

Caption: Synthesis of this compound from Methanol-d4.

SN2 Reaction Mechanism with this compound

This compound is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions, serving as a source for the deuterated methyl group. The diagram below depicts the concerted, backside attack of a nucleophile on this compound.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ (Nucleophile) TS [Nu---CD₃---I]⁻ Nu->TS Backside Attack CD3I This compound (CD₃I) CD3I->TS Product Nu-CD₃ TS->Product Leaving_Group I⁻ (Iodide) TS->Leaving_Group

Caption: SN2 reaction mechanism involving this compound.

References

synthesis and preparation of Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.

Introduction

Iodomethane-d3 (CD3I), also known as deuterated methyl iodide, is an isotopically labeled form of iodomethane where the three hydrogen atoms of the methyl group are replaced with deuterium atoms.[1] This modification makes it a valuable reagent in various scientific applications, particularly in organic synthesis for introducing deuterated methyl groups into molecules.[1][2] Its use is prominent in mechanistic studies of chemical reactions, as a tracer in metabolic pathway analysis, and in pharmacokinetic studies of drug candidates to assess metabolic stability (the kinetic isotope effect).[3][4] Furthermore, it serves as a standard in nuclear magnetic resonance (NMR) spectroscopy.[3]

This guide provides a comprehensive overview of the principal methods for the synthesis of this compound, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of the synthetic workflows.

Synthetic Methodologies

The preparation of this compound predominantly starts from deuterated methanol (CD3OD) and involves its conversion to the corresponding iodide.[1] Several methods have been established, with the choice of method often depending on the desired scale, required purity, and available resources. The most common and effective methods are detailed below.

Reaction with Red Phosphorus and Iodine

This is a classic and widely used method for the conversion of alcohols to alkyl iodides. The reaction proceeds through the in situ formation of phosphorus triiodide (PI3), which then reacts with the deuterated methanol.[3]

Experimental Protocol:

  • A dry 250 mL flask equipped with a reflux condenser is charged with red phosphorus (50.0 g, 1.6 mol) and water (100 mL).

  • The mixture is cooled to -15 °C.

  • Elemental iodine (250.0 g, 1.0 mol) is slowly added to the stirred mixture over a period of 30 minutes.[1]

  • Deuterated methanol (30.0 g, 0.8 mol) is then gradually added to the reaction mixture.[1]

  • The reaction mixture is heated to 65 °C and stirred for approximately 2 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, this compound, is isolated by distillation at 45 °C.[1]

A variation of this method involves carrying out the reaction in an ethereal solvent, such as diethyl ether, under reflux conditions.[3] The crude product from these methods often contains unreacted deuterated methanol, which can form an azeotrope with the product.[5] Purification is typically achieved by extractive distillation.[5]

Transition Metal-Catalyzed Synthesis

A highly efficient one-pot method for the synthesis of this compound utilizes a transition metal catalyst to facilitate the reaction between deuterated methanol and iodine in a hydrogen atmosphere.[6] This method is reported to produce high yields of the desired product.[6][7]

Experimental Protocol:

  • In an anhydrous and oxygen-free glove box under an argon atmosphere, a 10 mL pressure reaction tube is charged with [Ir(COD)Cl]2 (0.001 mmol), PPh3 (0.002 mmol), and deuterated methanol (0.2 mmol).[7]

  • Anhydrous tetrahydrofuran (THF, 1 mL) is added to the reaction tube.[7]

  • Iodine (I2, 0.2 mmol) is then added.[7]

  • The reaction tube is sealed, removed from the glove box, and placed in an autoclave.

  • The autoclave is pressurized with hydrogen gas to 20 bar.[7]

  • The reaction is carried out in an oil bath at 20 °C and monitored by gas chromatography.[7]

  • Upon completion, the reaction mixture is concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the colorless liquid this compound.[7]

Reaction with Hydroiodic Acid

Another straightforward method for the synthesis of this compound involves the direct reaction of deuterated methanol with hydroiodic acid.

Experimental Protocol:

  • To a reaction flask, add deuterated methanol (5 mL), water (5 mL), and 50 mL of hydroiodic acid (55.0%-58.0% by mass, containing 1.5% hypophosphorous acid as a stabilizer).[7]

  • The mixture is stirred and heated to 40 °C for 2 hours.[7]

  • The reaction is then heated to 50 °C for an additional 2 hours.[7]

  • After cooling to room temperature (approximately 20 °C), the mixture is transferred to a distillation apparatus.

  • The product is collected by distillation at atmospheric pressure between 40-45 °C at a rate of 0.1 mL/second.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods to facilitate comparison.

Method Reagents Yield Isotopic Purity (Typical) Reference
Red Phosphorus and IodineCD3OD, Red P, I2Not explicitly stated in provided context≥ 99.5 atom % D (product specification)[1][3]
Transition Metal-CatalyzedCD3OD, I2, H2, [Ir(COD)Cl]2, PPh388%High deuterium incorporation rate[6][7]
Hydroiodic AcidCD3OD, HI83.8%Not explicitly stated in provided context[7]

Synthesis and Purification Workflow

The general process for the synthesis and purification of this compound can be visualized as a sequential workflow. The specific steps and conditions will vary depending on the chosen synthetic method, but a generalized scheme is presented below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reaction Reaction of CD3OD with Iodinating Agent Quenching Quenching of Excess Reagents Reaction->Quenching Cooling Extraction Extraction with Organic Solvent Quenching->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying of Organic Phase Washing->Drying Purification Distillation or Chromatography Drying->Purification Removal of Drying Agent FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis and purification of this compound.

The logical relationship between the starting material and the final product through the key iodination step can be represented as follows:

Logical_Relationship Start Deuterated Methanol (CD3OD) Product This compound (CD3I) Start->Product Iodination Reaction Reagent Iodinating Agent (e.g., P/I2, HI, I2/Catalyst) Reagent->Product

Caption: Core transformation in the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with several reliable methods available to researchers. The choice of method will be guided by factors such as the desired scale of the reaction, available laboratory equipment, and the required purity of the final product. The red phosphorus and iodine method is a classic and robust approach, while the transition metal-catalyzed method offers high efficiency and yield. The hydroiodic acid method provides a direct and effective alternative. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high-purity this compound suitable for its intended applications in research and development.

References

A Technical Guide to the Procurement and Quality Control of High-Purity Iodomethane-d3 for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial landscape for high-purity Iodomethane-d3, a critical reagent in the synthesis of deuterated compounds for pharmaceutical research and development. It outlines the key quality control methodologies for verifying isotopic enrichment and chemical purity, and details a standard workflow for procurement and quality assurance.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier is paramount to ensure the quality and consistency of this compound. High-purity grades are essential for applications in drug discovery and development, where isotopic labeling is used to study metabolic pathways, enhance pharmacokinetic profiles, and create internal standards for mass spectrometry. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierProduct Name/GradeIsotopic Purity (atom % D)Chemical PurityStabilizerAvailable Pack Sizes
Sigma-Aldrich This compound≥99.5%≥99% (CP)Copper1 g, 5 g, 25 g, 50 g
Thermo Scientific Chemicals This compound, for NMR99+%Not specifiedNot specified5 g, 25 g
Carl ROTH Iodomethane D399.5%Not specifiedCopper5 g, 25 g
Zeochem This compound99.50%≥99.0% (GC)Copper or unstabilized5 g, 25 g, 50 g, on demand
deutraMed Iodomethane D₃99%Not specifiedNot specifiedInquire for details
Simson Pharma Limited Iodomethane D3Not specifiedHigh qualityNot specifiedCustom synthesis
Cambridge Isotope Laboratories, Inc. (CIL) ISOAPI-D™ Reagents98% - >99.9%HighVariesInquire for details
LGC Standards This compoundNot specifiedNot specifiedCopper Wire100 g
Various (via ChemicalBook) This compound99% - 99.8%HighVariesVarious (g to kg)

Note: This table is a summary of publicly available information and may not be exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Quality Control

Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Determination of Isotopic Enrichment by ¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) is a powerful technique to determine the isotopic purity of deuterated compounds by quantifying the residual proton signals.[2]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent with a known chemical shift that does not interfere with the analyte signal (e.g., Chloroform-d, CDCl₃).

    • For quantitative analysis (qNMR), a certified internal standard with a known concentration can be added.

  • NMR Acquisition:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H

    • Number of Scans: 16-64 (to ensure a good signal-to-noise ratio for the residual proton signal).

    • Relaxation Delay (d1): 5 seconds or 5 times the longest T1 of the protons of interest to ensure full relaxation.

    • Pulse Angle: 30-45° to avoid saturation.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the area of the residual, partially deuterated methyl iodide signal (CHD₂I), which will appear as a multiplet.

    • Integrate the area of a known reference peak (either the internal standard or a non-deuterated impurity with a known concentration).

    • The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the integral of the reference signal.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile impurities in this compound, thereby determining its chemical purity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 145).

    • Identify any impurity peaks by their retention times and comparison of their mass spectra to a library (e.g., NIST).

    • Calculate the chemical purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Procurement and Quality Verification Workflow

A systematic approach to the procurement and quality verification of high-purity this compound is crucial for ensuring the integrity of research data. The following workflow outlines the key steps from supplier selection to final acceptance.

Procurement_Workflow cluster_0 Phase 1: Sourcing & Ordering cluster_1 Phase 2: Receiving & Initial Inspection cluster_2 Phase 3: Quality Control & Acceptance A Identify Research Needs (Purity, Quantity, Stabilizer) B Supplier Identification & Vetting (Review Datasheets, CoA Examples) A->B C Request Quotations (Price, Availability, Lead Time) B->C D Supplier Selection & Purchase Order C->D E Receive Shipment D->E F Inspect Packaging for Damage E->F G Verify Documentation (PO, Packing Slip, CoA) F->G H Log into Chemical Inventory G->H I Sample for In-House QC H->I J Perform Analytical Testing (¹H-NMR for Isotopic Purity, GC-MS for Chemical Purity) I->J K Compare Results with Supplier's CoA J->K L Final Acceptance & Release for Use K->L Meets Specs M Quarantine & Contact Supplier if Discrepancies Arise K->M Does Not Meet Specs

Procurement and Quality Verification Workflow for this compound.

Signaling Pathways and Logical Relationships in Drug Development

The use of this compound is often upstream in the complex process of drug development. The logical relationship from this key starting material to its impact on pharmacokinetic studies can be visualized as follows.

Drug_Development_Logic cluster_synthesis Chemical Synthesis cluster_adme ADME Studies cluster_outcome Potential Outcomes A High-Purity This compound B Deuterated Drug Candidate Synthesis A->B Methylation C In Vitro Metabolic Stability Assay B->C D In Vivo Pharmacokinetic Study C->D E Metabolite Identification D->E F Reduced Metabolic Clearance (KIE) E->F G Increased Half-Life and Exposure F->G H Improved Therapeutic Profile G->H

Logical Flow from this compound to Improved Drug Properties.

References

An In-depth Technical Guide to Iodomethane-d3 (CAS 865-50-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethane-d3 (CD3I), also known as deuterated methyl iodide, is a crucial isotopically labeled compound with the CAS number 865-50-9. Its utility in modern chemical and pharmaceutical research is extensive, primarily serving as a deuterated methylating agent and a probe in mechanistic studies. The substitution of protium with deuterium in the methyl group provides a powerful tool for tracing molecular pathways, altering metabolic profiles of drug candidates, and elucidating reaction mechanisms through the kinetic isotope effect. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound is a colorless, volatile liquid that is sensitive to light and moisture.[1][2][3] It is incompatible with strong bases and strong oxidizing agents.[2][3] Proper storage in a cool, dark, and dry place is essential for maintaining its stability.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 865-50-9[2][4]
Molecular Formula CD₃I[4][5]
Molecular Weight 144.96 g/mol [2][4]
Appearance Colorless liquid[3]
Density 2.329 g/mL at 25 °C[6]
Boiling Point 42 °C[2]
Melting Point -66.5 °C[2]
Refractive Index (n20/D) 1.5262[2]
Solubility Soluble in organic solvents, sparingly soluble in water.[3]
Isotopic Purity Typically ≥99.5 atom % D[6]

Spectral Data

The spectral data for this compound are critical for its identification and characterization.

Table 2: Spectral Data for this compound

Spectroscopy Key Features Reference(s)
¹H NMR Due to the high isotopic purity, the proton NMR spectrum shows minimal residual signals.[5][7]
¹³C NMR A characteristic signal for the deuterated carbon is observed, typically as a multiplet due to C-D coupling. The chemical shift is a key identifier. A signal can be found at -20.2 ppm.[1][8]
FT-IR The spectrum will show characteristic C-D stretching and bending vibrations, which differ significantly from C-H vibrations.[2]
Mass Spectrometry (EI) The molecular ion peak (M+) is observed at m/z 145. Key fragmentation patterns include the loss of iodine and deuterium atoms.[6][9]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the most common starting material being deuterated methanol (CD₃OD).

Synthesis via Red Phosphorus and Iodine

This is a classical and widely used method for the preparation of alkyl iodides.

Experimental Protocol:

  • To a dry 250 mL flask equipped with a reflux condenser, add red phosphorus (50.0 g, 1.6 mol) and water (100 mL).[10]

  • Cool the mixture to -15 °C and slowly add elemental iodine (250.0 g, 1.0 mol) over 30 minutes.[10]

  • Gradually add deuterated methanol (30.0 g, 0.8 mol) to the reaction mixture.[10]

  • Heat the reaction mixture to 65 °C and maintain stirring for approximately 2 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature.[10]

  • Distill the reaction mixture at 45 °C to collect the crude this compound.[10]

  • The crude product can be further purified by washing with dilute aqueous sodium thiosulfate, followed by water, drying over anhydrous calcium chloride, and redistillation.

Figure 1: Synthesis of this compound via Red Phosphorus and Iodine.
Synthesis via Transition Metal Catalysis

This method offers an efficient, high-yield synthesis under milder conditions.

Experimental Protocol:

  • In an anhydrous and oxygen-free glove box under an argon atmosphere, add [Ir(COD)Cl]₂ (0.001 mmol), PPh₃ (0.002 mmol), and deuterated methanol (0.2 mmol) to a 10 mL pressure reaction tube.[11]

  • Add 1 mL of THF (tetrahydrofuran) to the tube.[11]

  • Add I₂ (0.2 mmol) and seal the tube.[11]

  • Remove the tube from the glove box and place it in an autoclave. Pressurize with 20 bar of H₂.[11]

  • Conduct the reaction in an oil bath at 20 °C. Monitor the reaction progress by gas chromatography.[11]

  • Upon completion, concentrate the reaction mixture.[11]

  • Purify the residue by column chromatography on silica gel to obtain a colorless liquid of deuterated methyl iodide.[11]

Figure 2: Synthesis of this compound via Transition Metal Catalysis.

Applications of this compound

Deuterated Methylating Agent in Organic Synthesis

This compound is widely used to introduce a deuterated methyl group (-CD₃) into organic molecules. This is particularly valuable in pharmaceutical research for developing deuterated drugs, which can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as longer half-lives.[12]

General Experimental Protocol for O-Methylation of a Phenol:

  • In a round-bottom flask, dissolve the phenolic substrate in a suitable solvent such as acetone or DMF.

  • Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the solution.

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the O-methylated product.

Methylation_Workflow Start Phenolic Substrate Solvent (e.g., Acetone) Base Add Base (e.g., K2CO3) Start->Base Reagent Add this compound (CD3I) Base->Reagent Reaction Reflux Reagent->Reaction Workup Cool & Filter Reaction->Workup Purification Concentrate & Purify Workup->Purification Product O-methylated Product Purification->Product

Figure 3: General workflow for the O-methylation of a phenol using this compound.
Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms.[13][14] By comparing the rate of a reaction with a deuterated substrate (k_D) to that with a non-deuterated substrate (k_H), valuable information about the rate-determining step and the transition state can be obtained.[14][15] this compound is frequently used in studies of Sₙ2 reactions.[16][17]

Experimental Protocol for Determining the KIE in an Sₙ2 Reaction:

  • Independent Rate Measurements:

    • Prepare two separate reaction mixtures under identical conditions (concentration, temperature, solvent). One mixture will contain the non-deuterated methyl iodide (CH₃I) and the other will contain this compound (CD₃I) with a nucleophile (e.g., pyridine).

    • Monitor the progress of each reaction over time using a suitable analytical technique (e.g., NMR spectroscopy, gas chromatography, or UV-Vis spectroscopy) to determine the rate constants, k_H and k_D.

    • The KIE is calculated as the ratio k_H / k_D.

  • Competition Experiment:

    • Prepare a single reaction mixture containing a known ratio of CH₃I and CD₃I (often a 1:1 mixture) and a limiting amount of the nucleophile.

    • Allow the reaction to proceed to a known extent (e.g., 50% completion).

    • Determine the isotopic ratio of the unreacted starting material or the product using mass spectrometry or NMR spectroscopy.

    • The KIE can be calculated from the change in the isotopic ratio.

KIE_Logic cluster_0 Reaction with CH3I cluster_1 Reaction with CD3I Rate_H Measure Rate Constant (kH) KIE KIE = kH / kD Rate_H->KIE Rate_D Measure Rate Constant (kD) Rate_D->KIE Interpretation Interpret KIE value to elucidate reaction mechanism KIE->Interpretation

Figure 4: Logical relationship for determining the Kinetic Isotope Effect (KIE).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed or inhaled and harmful in contact with skin.[3] It is also a suspected carcinogen.[3]

Table 3: Safety and Handling Precautions for this compound

PrecautionDetails
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Handling Use only in a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry, and dark place. It is often stabilized with copper wire or silver.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is an indispensable tool in modern chemical and pharmaceutical research. Its unique properties as a deuterated methylating agent and its application in mechanistic studies through the kinetic isotope effect provide researchers with invaluable insights. The synthesis and use of this compound, while requiring careful handling due to its hazardous nature, open up a wide range of possibilities for advancing our understanding of chemical reactions and for the development of novel therapeutics. This guide provides the foundational technical information for the safe and effective utilization of this compound in a research setting.

References

A Comprehensive Technical Guide to the Safe Handling of Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling procedures, and toxicological information for Iodomethane-d3 (CD₃I). The information herein is intended to equip laboratory personnel with the knowledge required to work safely with this compound, minimizing exposure risks and ensuring a secure research environment.

Hazard Identification and Classification

This compound is a deuterated analog of iodomethane (methyl iodide). While isotopic labeling with deuterium does not significantly alter its chemical reactivity, it should be handled with the same high degree of caution as its non-deuterated counterpart. It is classified as a hazardous substance and presents multiple health risks.

Primary Hazards:

  • Toxicity: Toxic by inhalation and if swallowed. Harmful in contact with skin.[1][2] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1]

  • Carcinogenicity: There is limited evidence of a carcinogenic effect.[1][3]

  • Irritation: Causes serious eye irritation and skin irritation.[2] It is also irritating to the respiratory system.[1][3] The material can be a vesicant, causing blistering on contact.[1]

  • Sensitization: May cause a sensitization reaction in some individuals upon skin contact.[1]

  • Neurotoxicity: Symptoms of toxicity may be delayed and can include dizziness, ataxia, slurred speech, and severe, long-lasting neuropsychiatric effects like depression and psychosis.[1][4]

  • Reproductive Toxicity: There is a possibility of toxic effects on the development of the fetus.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
CAS Number 865-50-9[5][6]
Molecular Formula CD₃I[2]
Molecular Weight 144.96 g/mol [6]
Appearance Colorless to pale yellow liquid[3]
Density ~2.329 g/mL at 25 °C[2]
Boiling Point 42 °C[2]
Melting Point -66 °C[2]
Vapor Pressure 375 mmHg @ 20 °C[2]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol and acetone.
Stability Stable under normal temperatures and pressures, but may discolor and turn reddish-brown on exposure to light.[3] It is also moisture-sensitive.

Toxicological Data

The toxicological data for Iodomethane (CAS 74-88-4) is used as a proxy due to the similar toxicological profile.

MetricValueSpeciesRouteReference
LD50 (Oral) 76 mg/kgRatOral[3][4]
LD50 (Dermal) 800 mg/kgGuinea PigDermal[3][4]
LC50 (Inhalation) 1300 mg/m³ / 4HRatInhalation[3]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work must be conducted in a properly functioning chemical fume hood.[5] Process enclosures or local exhaust ventilation should be used to maintain airborne levels below recommended exposure limits.[3]

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical splash goggles that meet OSHA 29 CFR 1910.134 or European Standard EN 149 specifications.[3]

  • Skin Protection: Wear appropriate protective gloves tested according to EN 374.[5] Given the hazardous nature of the compound, double-gloving may be advisable. A lab coat or appropriate protective clothing is required to prevent skin exposure.[3][7]

  • Respiratory Protection: If exposure limits are exceeded or if working outside a fume hood (not recommended), use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge.[3]

Occupational Exposure Limits (for Iodomethane)
OrganizationLimitReference
ACGIH 2 ppm TWA (Skin)[3]
NIOSH 2 ppm TWA; 10 mg/m³ TWA[3]
OSHA (Vacated PELs) 2 ppm TWA; 10 mg/m³ TWA[3]

Safe Handling and Storage

  • General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The material is light and moisture-sensitive; therefore, it should be stored protected from light.[3] Refrigeration is recommended.[3][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2] Do not use aluminum or galvanized containers.[1]

Emergency Procedures

Spills and Leaks
  • Evacuate the area and remove all ignition sources.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][3]

  • Collect the absorbed material into a labeled, sealed container for proper disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures
  • Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Experimental Protocol: N9-Methylation of Adenine

The following is a representative protocol for the use of this compound in a common synthetic application: the N9-methylation of adenine to produce 9-Methyladenine-d3. This isotopically labeled product is valuable for metabolic tracking and as an internal standard in mass spectrometry.

Materials:

  • Adenine

  • This compound (CD₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine adenine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to create a stirrable suspension.

  • Reagent Addition: Slowly add this compound (1.2 equivalents) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 40-50°C and allow it to stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the crude product, typically by recrystallization from a hot water/methanol mixture, to yield the final 9-Methyladenine-d3 product.

Visualizations

Hierarchy of Safety Controls

The following diagram illustrates the hierarchy of controls for mitigating risks associated with this compound, from the most effective to the least effective measures.

G cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) - Fume Hood - Process Enclosure Substitution->Engineering Administrative Administrative Controls (Change the way people work) - Safe Work Practices (SOPs) - Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) - Goggles, Gloves, Lab Coat - Respirator Administrative->PPE Least Effective G Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Add Reagents: 1. Adenine 2. K₂CO₃ (anhydrous) 3. DMF (anhydrous) Start->Reagents Add_MeI Add this compound (CD₃I) (Slowly, at Room Temp) Reagents->Add_MeI React Heat Reaction (40-50°C, 12-24h) Add_MeI->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: - Cool to RT - Filter Solids Monitor->Workup Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporation) Workup->Concentrate Purify Purify Product (Recrystallization) Concentrate->Purify End End: Isolate Pure 9-Methyladenine-d3 Purify->End

References

Iodomethane-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Iodomethane-d3

Introduction

This compound (CD₃I), also known as deuterated methyl iodide, is a critical reagent in scientific research and development, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its primary utility lies in its role as a deuterated methylating agent for the synthesis of isotopically labeled compounds.[3][4] This labeling is instrumental for tracking metabolic pathways, elucidating reaction mechanisms, and enhancing spectral resolution in NMR spectroscopy.[1][2] Given its reactivity and sensitivity, maintaining the stability and purity of this compound is paramount. This guide provides a comprehensive overview of its stability profile, optimal storage conditions, and handling protocols to ensure its integrity for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its handling and storage requirements.

PropertyValueReferences
Molecular Formula CD₃I[1][3][5]
Molecular Weight 144.96 g/mol [4][5][6]
Appearance Colorless to pale yellow or light red liquid[1][2][5]
Boiling Point 42 °C at 760 mmHg[4][5]
Melting Point -66 to -66.5 °C[4][5][7]
Density 2.28 - 2.33 g/mL at 20-25 °C[4][5]
Vapor Pressure 375 mmHg at 20 °C[5]
Solubility in Water 14 g/L at 20 °C[5]
Refractive Index ~1.526 at 20 °C[3][4]
Decomposition Temp. 270 °C[5][8]

Chemical Stability and Decomposition

This compound is considered stable under normal temperatures and pressures when stored correctly.[3][5] However, it is highly sensitive to several environmental factors that can induce decomposition.

Key Factors Influencing Stability:

  • Light: Exposure to light, particularly UV radiation, is a primary cause of degradation.[3][5][7] This photodegradation process liberates free iodine (I₂), causing the initially colorless liquid to turn yellow, red, or brown.[5][8]

  • Moisture: The compound is sensitive to moisture.[3][7] It can react slowly with water or steam, especially in the presence of light.[9]

  • Heat: While stable at ambient temperatures, heating can lead to expansion and decomposition, which may cause violent rupture of sealed containers.[9] Thermal decomposition is reported to occur at 270 °C, releasing iodide and hydrogen iodide.[5][8]

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases must be avoided as they are incompatible.[3][4][7][10] Additionally, the use of aluminum or galvanized containers is not recommended.[9]

Stabilization:

To mitigate degradation, commercial preparations of this compound are often stabilized. A common method is the addition of copper wire or silver, which acts to quench the free iodine formed during decomposition, thereby preserving the material's purity.[6][11][12]

cluster_factors Degradation Factors CD3I This compound (CD3I) (Stable) Decomposition Decomposition Products (Free Iodine, HI, etc.) Light Light (UV) Light->Decomposition initiates Heat Heat (>270°C) Heat->Decomposition causes thermal Moisture Moisture Moisture->Decomposition accelerates Incompatibles Incompatible Materials (Strong Bases, Oxidizers) Incompatibles->Decomposition reacts to cause Stabilizer Stabilizers (Copper, Silver) Stabilizer->Decomposition inhibits cluster_stress Stress Conditions cluster_methods Analytical Methods start Start: High-Purity CD3I prep Sample Preparation (Aliquot into amber vials) start->prep photo Photostability (Light vs. Dark) prep->photo expose to thermal Thermal Stability (4°C, 25°C, 40°C) prep->thermal expose to humidity Humidity (Low vs. High RH) prep->humidity expose to analysis Analyze at Time Points (T=0, 1wk, 1mo, etc.) photo->analysis thermal->analysis humidity->analysis gc GC (Purity) analysis->gc using uv UV-Vis (Iodine) analysis->uv using nmr NMR (Structure) analysis->nmr using end End: Stability Profile gc->end uv->end nmr->end

References

A Technical Guide to Isotopic Purity Requirements for Iodomethane-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodomethane-d3 (CD₃I), a deuterated isotopologue of methyl iodide, is a specialized reagent primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and as a methylating agent in isotopic labeling studies. In NMR, the replacement of protons (¹H) with deuterium (²H) is critical for minimizing solvent-induced interference in ¹H spectra, allowing for the clear and unambiguous analysis of a sample's signals. The efficacy of this compound in these applications is fundamentally dictated by its isotopic purity.

This technical guide provides an in-depth analysis of the isotopic purity requirements for this compound, methodologies for its quantification, and the implications of purity levels on various NMR experiments.

Understanding Isotopic Purity and Its Implications

Isotopic purity, or the degree of deuteration, refers to the percentage of hydrogen atoms in a molecule that are deuterium isotopes. For this compound, this is expressed as "atom percent D". Commercially available this compound typically has a minimum isotopic purity of 99.5 atom % D. While this high level of enrichment is suitable for many applications, the residual, non-deuterated portion can significantly impact sensitive NMR analyses.

The primary isotopic impurity in this compound is CHD₂I. This impurity generates a residual proton signal in the ¹H NMR spectrum. The intensity of this signal is directly proportional to the level of proton-containing impurity.

Key Data for Residual Proton Signal in this compound:

The ¹H NMR chemical shift of the residual protons (CHD₂I) in this compound is observed in a region very close to that of its non-deuterated counterpart, CH₃I.

ParameterValueReference
Compound Iodomethane (CH₃I)-
¹H Chemical Shift ~2.16 ppm (in CDCl₃)[1]
Residual Impurity Iodomethane-d2 (CHD₂I)-
Est. ¹H Chemical Shift ~2.16 ppm -
Signal Multiplicity Quintet (due to coupling with two deuterium nuclei, ²JHD)[2]

Note: The exact chemical shift can vary slightly depending on temperature and the presence of other solutes.

The presence of this residual peak can be problematic in several scenarios:

  • Signal Overlap: If an analyte has key signals in the ~2.16 ppm region, the residual solvent peak can obscure them, complicating or preventing accurate integration and interpretation.

  • Quantitative NMR (qNMR): In qNMR, where signal integrals are used to determine concentration, a broad or intense solvent peak can distort the baseline and interfere with the accurate integration of nearby analyte signals, leading to significant quantification errors.

  • High-Dynamic-Range Samples: When analyzing trace impurities or low-concentration components in the presence of a high-concentration species, a prominent solvent peak can obscure the signals of interest.

Isotopic Purity Levels and Application Suitability

The required isotopic purity of this compound is dictated by the sensitivity and nature of the NMR experiment. Higher isotopic enrichment reduces the intensity of the residual proton peak, providing a cleaner spectral window.

Isotopic Purity (Atom % D)Residual ¹H (%)Relative Signal IntensityRecommended Applications
99.5% 0.5%1Routine ¹H NMR, synthesis verification where analyte signals are not near 2.16 ppm.
99.8% 0.2%0.4High-resolution ¹H NMR, basic 2D NMR (e.g., COSY, HSQC).
≥99.96% ≤0.04%≤0.08Quantitative NMR (qNMR), high-sensitivity 2D NMR (e.g., NOESY, ROESY), metabolomics, analysis of trace impurities, high-throughput screening.[3]

The following diagram illustrates the relationship between isotopic purity and its suitability for various NMR applications.

G cluster_purity Isotopic Purity Levels cluster_intensity Residual Signal Intensity cluster_apps NMR Applications p995 99.5% D high_intensity High p995->high_intensity p998 99.8% D medium_intensity Medium p998->medium_intensity p9996 ≥99.96% D low_intensity Very Low p9996->low_intensity routine Routine ¹H NMR high_intensity->routine Sufficient for advanced Advanced 2D NMR medium_intensity->advanced Suitable for quant Quantitative NMR (qNMR) Trace Analysis low_intensity->quant Required for

Isotopic Purity vs. Application Suitability.

As shown, for demanding applications like qNMR, where accuracy can be below 1%, minimizing all sources of spectral interference is paramount, making the highest available isotopic purity essential.[4][5]

Experimental Protocol: Quantification of Isotopic Purity by ¹H qNMR

Quantitative NMR (qNMR) is the gold standard for determining the precise isotopic purity of deuterated reagents. The method relies on comparing the integral of the residual proton signal of the solvent to the integral of a certified internal standard of known concentration.[6][7]

Selection of an Internal Standard

Choosing an appropriate internal standard is a critical first step.[8] The ideal standard for analyzing this compound should possess the following characteristics:

  • High Purity: Certified purity of ≥99%.

  • Signal Simplicity: A single, sharp singlet is ideal.

  • Chemical Inertness: Must not react with this compound.

  • Solubility: Must be soluble in this compound.

  • No Signal Overlap: Its ¹H NMR signal must be in a clear region of the spectrum, far from the ~2.16 ppm residual solvent peak.

  • Low Volatility: To ensure accurate weighing.[9]

Given the upfield chemical shift of CHD₂I, standards with signals in the downfield aromatic region or upfield silyl region are suitable. 1,3,5-Trimethoxybenzene is a potential candidate, offering a sharp singlet for the aromatic protons around 6.1 ppm and another for the methoxy groups around 3.7 ppm, both well-separated from the region of interest.

Sample Preparation

Accurate gravimetric analysis is fundamental to qNMR.[7][10]

  • Using a calibrated analytical balance, accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,3,5-Trimethoxybenzene) directly into a clean, dry 5 mm NMR tube. Record the mass to at least 0.01 mg.

  • Accurately weigh approximately 0.6 mL (around 1.38 g) of the this compound sample into the same NMR tube. Record the mass.

  • Cap the tube securely and gently mix by inversion until the internal standard is completely dissolved.

NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be used to guarantee that all signals are fully relaxed between scans and that the signal response is linear.

ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse (e.g., 'zg30' on Bruker)Ensures quantitative excitation.
Pulse Angle 30°Reduces experiment time while maintaining quantitativity if relaxation delay is sufficient.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signalCrucial for accuracy. Ensures complete spin-lattice relaxation between pulses. An initial T₁ inversion-recovery experiment should be run to determine the T₁ values for both the standard and the residual solvent peak. A conservative delay of 60 seconds is often sufficient.[6]
Number of Scans (ns) 16 - 64 (or more)Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration error below 1%.[6]
Acquisition Time (aq) ≥ 3 secondsProvides good digital resolution.
Temperature 298 K (25 °C)Maintain constant, regulated temperature.
Data Processing and Calculation
  • Apply Fourier transform to the FID.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integrate the well-resolved singlet of the internal standard and the quintet of the residual CHD₂I peak.

  • Calculate the isotopic purity (Atom % D) using the following equation:

    Purityanalyte = (Istd / Ianalyte) * (Nanalyte / Nstd) * (MWanalyte / MWstd) * (manalyte / mstd) * Puritystd

    To adapt this for isotopic purity of CD₃I:

    First, calculate the mass fraction (PCHD₂I) of the residual protonated species:

    PCHD₂I = (ICHD₂I / Istd) * (Nstd / NCHD₂I) * (MWCHD₂I / MWstd) * (mstd / mtotal) * Pstd

    Where:

    • ICHD₂I : Integral of the residual CHD₂I quintet.

    • Istd : Integral of the internal standard signal.

    • NCHD₂I : Number of protons for the residual signal (N=1).

    • Nstd : Number of protons for the standard signal.

    • MWCHD₂I : Molecular weight of CHD₂I (~143.95 g/mol ).

    • MWstd : Molecular weight of the internal standard.

    • mstd : Mass of the internal standard.

    • mtotal : Total mass of the solution (mass of CD₃I + mass of standard).

    • Pstd : Purity of the internal standard (as a mass fraction, e.g., 0.995).

    Finally, the isotopic purity in Atom % D is calculated as:

    Atom % D = (1 - (PCHD₂I / 3)) * 100%

    (The division by 3 accounts for the three exchangeable positions on the methyl group).

The following workflow diagram summarizes the qNMR process for determining isotopic purity.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Calculation weigh_std Accurately weigh Internal Standard (IS) weigh_cd3i Accurately weigh This compound dissolve Dissolve IS in CD3I in NMR tube t1_exp Run T1 Inversion-Recovery dissolve->t1_exp set_params Set Quantitative Parameters (d1 ≥ 5*T1, ns for S/N > 250) t1_exp->set_params acquire Acquire 1D ¹H Spectrum set_params->acquire process FT, Phasing, and Baseline Correction acquire->process integrate Integrate Residual Peak (CHD₂I) and Standard Peak (IS) process->integrate calculate Calculate Mass Fraction of CHD₂I integrate->calculate final_purity Calculate Final Atom % D Purity calculate->final_purity

Workflow for qNMR-based Isotopic Purity Determination.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the quality and reliability of NMR data. For routine structural confirmation, a standard purity of 99.5% is often adequate, provided there is no interference from the residual solvent peak at approximately 2.16 ppm. However, for more demanding applications such as quantitative NMR, metabolomics, or the analysis of trace components, the use of higher isotopic purity grades (≥99.96%) is strongly recommended to ensure a clean spectral baseline and minimize quantification errors. By employing rigorous qNMR methodology with a suitable internal standard, researchers can accurately verify the isotopic purity of their reagents, ensuring the integrity and reproducibility of their experimental results.

References

The Principle of the Kinetic Isotope Effect: An In-depth Technical Guide Focused on Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the kinetic isotope effect (KIE), with a specific focus on the application and theoretical underpinning of using iodomethane-d3 (CD3I) as a model substrate. This document will delve into the core principles of primary and secondary kinetic isotope effects, detail experimental methodologies for their measurement, and present quantitative data from key studies. Furthermore, it will visualize reaction mechanisms and experimental workflows to facilitate a deeper understanding of this critical tool in mechanistic chemistry and drug development.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1][2] This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds.[3]

The Role of Zero-Point Energy

A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule possesses a minimum amount of vibrational energy, known as the zero-point energy (ZPE). The ZPE is proportional to the vibrational frequency of the bond.

A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding bond with a lighter isotope, like a carbon-hydrogen (C-H) bond.[4] Consequently, the C-D bond has a lower ZPE than the C-H bond. This difference in ZPE is the fundamental origin of the primary kinetic isotope effect.[4] For a reaction to occur, the energy of the reactants must reach the transition state. Since the C-D bond starts from a lower energy level, more energy is required to break it, resulting in a slower reaction rate compared to the C-H bond.[1]

Primary vs. Secondary Kinetic Isotope Effects

Kinetic isotope effects are categorized based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.

  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the cleavage of a C-H versus a C-D bond, the rate constant for the hydrogen-containing compound (kH) is typically greater than that for the deuterium-containing compound (kD), leading to a kH/kD ratio significantly greater than 1.[5]

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[3] SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[4] They are often associated with changes in hybridization at the reaction center. For example, in an SN2 reaction, the carbon atom changes from sp3 hybridization in the reactant to a more sp2-like geometry in the transition state.

The SN2 Reaction of this compound: A Case Study

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry and serves as an excellent model for studying KIEs. In an SN2 reaction, a nucleophile attacks an electrophilic carbon atom, and a leaving group departs in a single, concerted step.[6]

The reaction of iodomethane with a nucleophile is a classic example of an SN2 reaction. By comparing the reaction rates of iodomethane (CH3I) and this compound (CD3I), we can probe the structure of the transition state. Since the C-H (or C-D) bonds are not broken during the reaction, any observed KIE is a secondary kinetic isotope effect.

Visualizing the SN2 Reaction Mechanism

The following diagram illustrates the concerted mechanism of an SN2 reaction, showing the backside attack of the nucleophile and the departure of the leaving group.

Caption: SN2 reaction mechanism of iodomethane.

Quantitative Data for the Kinetic Isotope Effect of this compound

The magnitude of the secondary KIE in the SN2 reaction of this compound provides valuable insights into the structure of the transition state. Inverse isotope effects (kH/kD < 1) are often observed in these reactions.

A key study investigated the secondary kinetic deuterium isotope effects for the reaction of this compound with pyridine in four different solvents.[7] The results are summarized in the table below.

SolventTemperature (°C)kH/kD
Benzene60.00.963 ± 0.003
Nitrobenzene60.00.913 ± 0.004
2-Butanone40.00.887 ± 0.003
Methanol40.00.893 ± 0.002
Table 1: Secondary Kinetic Isotope Effects for the Reaction of this compound with Pyridine.[7]

The inverse isotope effects observed are rationalized by considering the changes in mass and moment of inertia with deuteration in the initial state versus the transition state, along with internal rotational effects.[7] The variation in the kH/kD ratio with the solvent suggests that the structure of the transition state is influenced by the solvent environment.[7]

Further studies on gas-phase SN2 reactions have also reported inverse KIEs for the reaction of various nucleophiles with deuterated methyl halides. For instance, for the reaction of Br⁻ with CH3I, the kH/kD was found to be 0.76 (±0.01).[8]

Experimental Protocols for Measuring the Kinetic Isotope Effect

The determination of KIEs requires precise measurement of reaction rates. Two common methods are the direct measurement of rate constants for the deuterated and non-deuterated reactants in separate experiments, and the competitive method where a mixture of the isotopic substrates is used. The latter is often more accurate for small KIEs.

Detailed Methodology: KIE of this compound with Pyridine via Conductometry

This protocol is based on the methodology used to obtain the data in Table 1.[7]

Objective: To determine the secondary kinetic isotope effect for the reaction of iodomethane and this compound with pyridine in a given solvent by measuring the second-order rate constants.

Materials:

  • Iodomethane (CH3I)

  • This compound (CD3I)

  • Pyridine

  • Anhydrous solvent (e.g., Benzene, Nitrobenzene, 2-Butanone, Methanol)

  • Conductivity meter and cell

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of iodomethane, this compound, and pyridine in the chosen anhydrous solvent. The concentrations should be accurately known.

    • For each kinetic run, prepare two separate reaction mixtures in volumetric flasks: one with CH3I and pyridine, and another with CD3I and pyridine. The initial concentrations of the reactants should be identical in both mixtures.

  • Kinetic Measurement:

    • Place the conductivity cell in the constant temperature bath set to the desired reaction temperature.

    • Add a known volume of the pyridine solution to the conductivity cell and allow it to thermally equilibrate.

    • Initiate the reaction by adding a known volume of the iodomethane (or this compound) solution to the conductivity cell. Start a timer immediately.

    • Record the change in conductivity of the solution over time. The product, N-methylpyridinium iodide, is ionic, so the conductivity will increase as the reaction progresses.

    • Continue recording the conductivity until the reaction is essentially complete (no significant change in conductivity).

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the conductivity data using the appropriate integrated rate law for a second-order reaction. The Guggenheim method or a non-linear least-squares fit of the conductivity-time data can be used to obtain the rate constant.

    • Perform multiple runs for both the CH3I and CD3I reactions to ensure reproducibility.

  • Calculation of KIE:

    • Calculate the average rate constant for the reaction with iodomethane (kH) and this compound (kD).

    • The kinetic isotope effect is the ratio of these rate constants: kH/kD.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic isotope effect using the direct measurement method.

KIE_Workflow cluster_prep Preparation cluster_h_reaction CH3I Reaction cluster_d_reaction CD3I Reaction cluster_analysis Analysis prep_sol Prepare stock solutions of CH3I, CD3I, and Nucleophile mix_h Mix CH3I and Nucleophile in reaction vessel prep_sol->mix_h mix_d Mix CD3I and Nucleophile in reaction vessel prep_sol->mix_d monitor_h Monitor reaction progress (e.g., conductivity, spectroscopy) mix_h->monitor_h calc_kh Calculate rate constant (kH) monitor_h->calc_kh calc_kie Calculate KIE = kH / kD calc_kh->calc_kie monitor_d Monitor reaction progress (e.g., conductivity, spectroscopy) mix_d->monitor_d calc_kd Calculate rate constant (kD) monitor_d->calc_kd calc_kd->calc_kie

Caption: Experimental workflow for KIE determination.

Conclusion

The kinetic isotope effect, particularly when studied with well-defined systems like this compound, is a powerful tool for elucidating reaction mechanisms and understanding the subtleties of transition state structures. The inverse secondary kinetic isotope effects observed in the SN2 reactions of this compound provide compelling evidence for the changes in bonding and geometry that occur in the transition state. For researchers in drug development, understanding these effects can be crucial for predicting metabolic stability and designing more effective therapeutic agents. The methodologies outlined in this guide provide a framework for the precise measurement of KIEs, enabling deeper insights into the fundamental processes that govern chemical reactivity.

References

Methodological & Application

Application Notes and Protocols for Iodomethane-d3 in Protein Methylation Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein methylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating a myriad of cellular processes, including signal transduction, gene expression, and protein-protein interactions. The study of protein methylation provides valuable insights into disease mechanisms and is essential for drug discovery and development. Mass spectrometry has emerged as a powerful tool for the sensitive and accurate analysis of protein methylation.[1]

This document provides detailed application notes and a comprehensive protocol for the in vitro chemical labeling of proteins using iodomethane-d3 (CD3I) for quantitative analysis by mass spectrometry. This method offers a straightforward and cost-effective alternative to metabolic labeling approaches, allowing for the introduction of a stable isotope label onto proteins for relative quantification.[2]

Principle of the Method

This compound is a deuterated alkylating agent that covalently attaches a trideuteromethyl (-CD3) group to nucleophilic amino acid residues in proteins.[3] The primary targets for methylation are the side chains of lysine and arginine, although other residues such as cysteine, histidine, aspartate, and glutamate can also be modified to varying extents.[4][5] The reaction proceeds via an SN2 mechanism where the nucleophilic group on the amino acid attacks the electrophilic methyl group of this compound.[6]

By labeling one protein sample with this compound ("heavy") and a control sample with non-deuterated iodomethane ("light"), the relative abundance of the protein or its methylation status can be determined by comparing the signal intensities of the resulting peptide pairs in the mass spectrometer.

Quantitative Data Summary

The use of this compound introduces a specific mass shift in the labeled peptides, which is readily detectable by mass spectrometry. This allows for the differentiation and quantification of labeled versus unlabeled peptides.

ModificationAmino Acid ResidueMass Shift (Da)
Monomethylation-d3Lysine, Arginine, etc.+17.0346
Dimethylation-d3Lysine+34.0692
Trimethylation-d3Lysine+51.1038

Note: The mass shifts are calculated based on the addition of a -CD3 group (atomic mass of C = 12.011, D = 2.014). The actual observed mass shift in the mass spectrometer may vary slightly due to isotopic distribution.

Experimental Protocols

Protocol 1: In-solution Protein Methylation with this compound

This protocol describes the chemical methylation of a purified protein or a complex protein lysate in solution.

Materials:

  • Protein sample (purified or lysate) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)

  • This compound (CD3I)

  • Dimethyl sulfoxide (DMSO)[7]

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., C18 spin columns)

  • Mass spectrometry-grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for methylation. A buffer such as HEPES or phosphate buffer at a pH of 8.0-8.5 is recommended to facilitate the deprotonation of lysine amino groups.[8]

    • The protein concentration should be in the range of 1-5 mg/mL.

  • Reduction and Alkylation of Cysteines (Optional but Recommended):

    • To prevent non-specific labeling of cysteine residues and to denature the protein for better access to methylation sites, perform a standard reduction and alkylation step.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.[9]

    • Note: Iodomethane can also react with cysteines. Pre-alkylating with IAA blocks this potential side reaction.[5]

  • Methylation Reaction:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Add a 50- to 100-fold molar excess of this compound to the protein solution. The optimal molar excess may need to be determined empirically.

    • Incubate the reaction at room temperature for 2-4 hours with gentle shaking. The reaction can be performed at 37°C to increase the reaction rate, but this may also increase the likelihood of side reactions.[3]

  • Quenching the Reaction:

    • To stop the methylation reaction, add a quenching solution containing a high concentration of a primary amine. Add Tris-HCl, pH 8.0, or glycine to a final concentration of 50-100 mM.[10]

    • Incubate for 30 minutes at room temperature.

  • Sample Cleanup for Mass Spectrometry:

    • Remove excess reagents and byproducts, which can interfere with mass spectrometry analysis, using a desalting column (e.g., C18 spin column) or through buffer exchange via ultrafiltration.[11]

    • Elute the labeled protein in a buffer compatible with downstream proteomics workflows (e.g., 50 mM ammonium bicarbonate).

  • Protein Digestion and Mass Spectrometry Analysis:

    • Proceed with a standard in-solution or in-gel digestion protocol using trypsin or another suitable protease.

    • Analyze the resulting peptides by LC-MS/MS.

Protocol 2: On-bead Protein Methylation with this compound

This protocol is suitable for proteins that have been captured on affinity beads (e.g., immunoprecipitation).

Materials:

  • Protein of interest bound to affinity beads (e.g., Protein A/G agarose)

  • Wash Buffer (e.g., PBS or TBS)

  • Methylation Buffer (50 mM HEPES, pH 8.0)

  • This compound in DMSO

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Washing:

    • Wash the beads with the bound protein three times with 1 mL of ice-cold Wash Buffer to remove any interfering substances.

    • Wash the beads twice with 1 mL of Methylation Buffer.

  • Methylation Reaction:

    • Resuspend the beads in 100 µL of Methylation Buffer.

    • Add a 50- to 100-fold molar excess of this compound (prepared in DMSO) to the bead slurry.

    • Incubate at room temperature for 2-4 hours with gentle end-over-end rotation.

  • Quenching and Washing:

    • Add the Quenching solution to a final concentration of 100 mM and incubate for 30 minutes.

    • Wash the beads three times with 1 mL of Methylation Buffer and then three times with 1 mL of Wash Buffer to remove excess reagents.

  • Elution and Digestion:

    • Elute the methylated protein from the beads using an appropriate Elution Buffer. Immediately neutralize the eluate with the Neutralization Buffer.

    • Alternatively, perform an on-bead digestion with trypsin.

    • Desalt the eluted protein or digested peptides using a C18 tip before LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_cleanup Cleanup & Digestion cluster_analysis Analysis p1 Protein Sample (Purified or Lysate) p2 Reduction (DTT) & Alkylation (IAA) p1->p2 l1 Add this compound (CD3I) p2->l1 l2 Incubate (RT, 2-4h) l1->l2 l3 Quench Reaction (Tris or Glycine) l2->l3 c1 Sample Cleanup (Desalting) l3->c1 c2 Proteolytic Digestion (e.g., Trypsin) c1->c2 a1 LC-MS/MS Analysis c2->a1 a2 Data Analysis & Quantification a1->a2

Caption: Workflow for in-solution protein methylation using this compound.

EGFR/ERK Signaling Pathway with Methylation Events

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant EGFR signaling is implicated in various cancers. Protein methylation has been shown to play a significant role in modulating this pathway. For instance, PRMT1-mediated methylation of EGFR at arginines 198 and 200 enhances EGF binding and subsequent receptor activation.[12] Furthermore, PRMT5-mediated methylation of EGFR at arginine 1175 can modulate the phosphorylation of tyrosine 1173, thereby influencing the downstream ERK signaling cascade.[13]

EGFR_ERK_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PRMT1 PRMT1 PRMT1->EGFR Methylates R198/R200 PRMT5 PRMT5 PRMT5->EGFR Methylates R1175 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR/ERK signaling pathway highlighting key methylation events.

References

Application Notes and Protocols for Quantitative NMR Analysis Using Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute concentration of substances in a sample. Its high precision and accuracy, combined with the non-destructive nature of the analysis, make it an invaluable tool in pharmaceutical research, drug development, and quality control. Iodomethane-d3 (CD₃I), a deuterated analog of iodomethane, serves as a versatile reagent in qNMR for two primary applications: as a derivatizing agent to introduce a stable, quantifiable NMR signal, and as an internal standard.

This document provides detailed application notes and protocols for the use of this compound in quantitative ¹H NMR analysis. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Principle of Quantitative NMR (qNMR)

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from an analyte to the integral of a signal from a certified reference standard of known concentration, the absolute concentration of the analyte can be determined.[1][2]

Key considerations for accurate qNMR include:

  • Proper sample preparation: Accurate weighing of the analyte and internal standard is crucial.

  • Selection of an appropriate solvent: The solvent should fully dissolve both the analyte and the internal standard without interfering with their signals.

  • Optimized NMR acquisition parameters: Sufficiently long relaxation delays (D1) are critical to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of the signals of interest is recommended.[3]

  • Appropriate data processing: Correct phasing and baseline correction are necessary for accurate integration of the NMR signals.

Application 1: Derivatization of Thiols for Quantitative Analysis

Background: Thiols (or mercaptans) are a class of organic compounds containing a sulfhydryl (-SH) group. They are present in various biologically important molecules, including the amino acid cysteine, and are key functional groups in several pharmaceutical compounds. Direct quantification of the -SH proton by ¹H NMR can be challenging due to its variable chemical shift and potential for exchange with residual water or other labile protons in the sample.

Derivatization with this compound converts the thiol group into a stable thioether, introducing a sharp singlet from the deuterated methyl (CD₃) group. While the deuterium nucleus is not observed in ¹H NMR, the residual protons in the partially deuterated methyl group (CHD₂) give rise to a signal that can be used for quantification. The high isotopic purity of this compound (typically ≥99.5 atom % D) ensures that the residual proton signal is small, sharp, and in a region of the spectrum that is often free from other signals.[4][5]

Reaction:

R-SH + CD₃I → R-S-CD₃ + HI

Experimental Protocol: Derivatization and qNMR of Cysteine

This protocol describes the quantification of the amino acid L-cysteine using this compound derivatization and an internal standard for qNMR.

Materials:

  • L-Cysteine

  • This compound (CD₃I, ≥99.5 atom % D)

  • Maleic acid (Internal Standard, certified reference material)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) solution in D₂O (40 wt. %)

  • NMR tubes (5 mm)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve in D₂O and fill to the mark. Calculate the exact concentration.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of L-cysteine into a vial.

    • Add 1.0 mL of the maleic acid internal standard stock solution.

    • Add 100 µL of NaOD solution to deprotonate the thiol group, facilitating the reaction.

    • Add a 1.5 molar excess of this compound to the solution.

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.

    • Transfer the final solution to an NMR tube for analysis.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR spectrometer or higher.

    • Solvent: D₂O.

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW): ~12 ppm

      • Number of Scans (NS): 16 (adjust for desired signal-to-noise)

      • Relaxation Delay (D1): 20 s (to ensure full relaxation)

      • Acquisition Time (AQ): ~3 s

      • Temperature: 298 K

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signal corresponding to the residual protons of the S-methyl group of the derivatized cysteine (S-CD₂H) and the signal of the internal standard (maleic acid vinyl protons).

    • Calculate the concentration of cysteine using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = derivatized cysteine

    • IS = Internal Standard (maleic acid)

Data Presentation
AnalyteDerivatizing AgentInternal StandardAnalyte Signal (ppm)Internal Standard Signal (ppm)Number of Protons (Analyte)Number of Protons (IS)
L-CysteineThis compoundMaleic Acid~2.2 (S-CD₂H )~6.3 (vinyl CH=CH)12

Note: The chemical shift of the S-CD₂H group is an approximation and should be confirmed experimentally.

Application 2: this compound as an Internal Standard

Background: An ideal internal standard for ¹H qNMR should have a simple spectrum (preferably a single sharp peak), be chemically inert, soluble in the NMR solvent, and have a signal that does not overlap with any of the analyte signals. This compound can be used as an internal standard in specific cases, particularly when analyzing compounds in non-protic deuterated solvents. The residual ¹H signal in CD₃I (from CHD₂I) appears as a quintet around 2.16 ppm (in CDCl₃), which can be used for quantification if this region is clear of analyte signals.

Experimental Protocol: qNMR using this compound as an Internal Standard

This protocol describes the quantification of a hypothetical analyte with a well-resolved signal in a non-protic solvent.

Materials:

  • Analyte of interest

  • This compound (CD₃I, ≥99.5 atom % D, certified for qNMR if possible)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • NMR tubes (5 mm)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte into a vial.

    • Accurately weigh a known amount of this compound into the same vial. The amount should be chosen to give a signal intensity comparable to the analyte signal of interest.

    • Dissolve the mixture in a precise volume of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Follow the same data acquisition parameters as described in the derivatization protocol, ensuring a sufficiently long relaxation delay (D1).

  • Data Processing and Quantification:

    • Process the spectrum as described previously.

    • Integrate a well-resolved signal from the analyte and the residual proton signal of this compound.

    • Calculate the purity or concentration of the analyte using the qNMR formula, taking into account the number of protons contributing to each signal.

Data Presentation
Internal StandardChemical FormulaSignal TypeChemical Shift (in CDCl₃)Number of Protons
This compoundCD₃Iquintet (CHD₂I)~2.16 ppm1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (if applicable) cluster_nmr NMR Analysis cluster_quant Quantification weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve add_reagent Add this compound & Base transfer Transfer to NMR Tube dissolve->transfer react React at Room Temperature add_reagent->react react->transfer acquire Acquire 1D 1H NMR Spectrum transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration/Purity integrate->calculate

Experimental Workflow for qNMR Analysis

derivatization_pathway Thiol Analyte with Thiol Group (R-SH) Thioether Derivatized Analyte (R-S-CD3) Thiol->Thioether Iodomethane_d3 This compound (CD3I) Iodomethane_d3->Thioether Base Base (e.g., NaOD) Base->Thioether facilitates reaction Quantifiable_Signal Quantifiable Signal in 1H NMR (from residual R-S-CD2H) Thioether->Quantifiable_Signal provides

Derivatization Pathway of Thiols with this compound

logical_relationship Integral_Analyte Integral of Analyte Signal (IA) Concentration_Analyte Analyte Concentration/Purity Integral_Analyte->Concentration_Analyte Integral_IS Integral of Internal Standard Signal (IIS) Integral_IS->Concentration_Analyte Protons_Analyte Number of Protons (Analyte, NA) Protons_Analyte->Concentration_Analyte Protons_IS Number of Protons (IS, NIS) Protons_IS->Concentration_Analyte Mass_Analyte Mass of Analyte (mA) Mass_Analyte->Concentration_Analyte Mass_IS Mass of Internal Standard (mIS) Mass_IS->Concentration_Analyte Purity_IS Purity of Internal Standard (PIS) Purity_IS->Concentration_Analyte

Logical Relationship for qNMR Calculation

Conclusion

This compound is a valuable reagent for quantitative ¹H NMR analysis, both as a derivatizing agent for analytes with active hydrogens like thiols, and as an internal standard in specific applications. The derivatization approach offers a robust method to introduce a clean, quantifiable signal for molecules that are otherwise difficult to analyze directly by qNMR. When used as an internal standard, its deuterated nature minimizes interference in the ¹H spectrum. For accurate and reproducible results, careful attention must be paid to the experimental protocol, including precise sample preparation and optimization of NMR acquisition parameters, particularly the relaxation delay. The methodologies described in these application notes provide a solid foundation for researchers and drug development professionals to implement qNMR using this compound in their analytical workflows.

References

Application Notes and Protocols for Isotopic Labeling with Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to track molecules in biological and chemical systems. Iodomethane-d3 (CD₃I), a deuterated analog of iodomethane, serves as an efficient and versatile reagent for introducing a stable isotope label into a wide range of organic molecules. The three deuterium atoms provide a distinct mass shift of +3 Da per methyl group, which is readily detectable by mass spectrometry, making it an invaluable tool in quantitative proteomics, metabolomics, and pharmacokinetic studies.[1] This document provides detailed protocols for the isotopic labeling of primary and secondary amines, phenols, and carboxylic acids using this compound, as well as an application in quantitative proteomics.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[2] It is toxic if inhaled or swallowed, harmful in contact with skin, and a suspected carcinogen.[1][3] It is also flammable and sensitive to light and moisture.[4][5]

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, including a lab coat and chemical-resistant gloves.[3]

  • Use eye protection, such as safety goggles or a face shield.[1]

  • In case of insufficient ventilation, wear suitable respiratory equipment.[3]

Handling and Storage:

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

Disposal:

  • Dispose of this compound and its containers as hazardous waste in accordance with local, regional, and national regulations.[1]

Isotopic Labeling of Primary and Secondary Amines

The methylation of primary and secondary amines with this compound is a common method for introducing a stable isotope label. This reaction typically proceeds via nucleophilic substitution (Sₙ2) under basic conditions.

Experimental Protocol
  • Reaction Setup: In a dry reaction vessel, dissolve the primary or secondary amine substrate in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Base: Add an appropriate base to the solution. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or a non-nucleophilic organic base like 2,6-lutidine.[2][6] The choice of base will depend on the reactivity of the amine.

  • Addition of this compound: Slowly add this compound (typically 1.1 to 2.0 equivalents per reactive amine hydrogen) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • If using an inorganic base like K₂CO₃, filter the reaction mixture to remove the solid.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the labeled product using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Data Presentation
Substrate TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Mass Shift (Da)
Primary AmineK₂CO₃DMF25 - 5012 - 2470 - 95+3 or +6
Secondary AmineNaHTHF0 - 252 - 880 - 98+3
Aniline Derivatives2,6-LutidineDMF2512 - 4860 - 90+3 or +6

Note: Yields are highly substrate-dependent.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine in Anhydrous Solvent add_base Add Base dissolve->add_base add_cd3i Add this compound add_base->add_cd3i stir Stir at RT or with Heating add_cd3i->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Workflow for Amine Methylation

Isotopic Labeling of Phenols

The hydroxyl group of phenols can be readily methylated with this compound under basic conditions to form the corresponding methyl ether.

Experimental Protocol
  • Reaction Setup: Dissolve the phenolic substrate in a suitable solvent such as acetone, DMF, or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to the solution.[7][8]

  • Addition of this compound: Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux for several hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent.

    • Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., 2% NaOH) and then with water.

    • Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the labeled product by column chromatography or recrystallization.

Data Presentation
Substrate TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Mass Shift (Da)
Simple PhenolsK₂CO₃Acetone56 (reflux)4 - 1285 - 95+3
Substituted PhenolsKOHDMF25 - 702 - 8>80+3

Note: Yields can vary based on the specific phenolic compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Phenol in Solvent add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_cd3i Add this compound add_base->add_cd3i stir_heat Stir at RT or Reflux add_cd3i->stir_heat monitor Monitor Progress (TLC/LC-MS) stir_heat->monitor filter Filter Inorganic Salts monitor->filter wash Wash with Aqueous Base and Water filter->wash purify Purify Product wash->purify

Workflow for Phenol Methylation

Isotopic Labeling of Carboxylic Acids

Carboxylic acids can be derivatized to their methyl-d3 esters using this compound. This is particularly useful for improving their chromatographic properties and detection sensitivity in LC-MS analysis.[7]

Experimental Protocol
  • Reaction Setup: Dissolve the carboxylic acid in an anhydrous polar aprotic solvent like DMSO.

  • Deprotonation: Add a strong base such as potassium hydroxide (KOH) to form the carboxylate salt.

  • Addition of this compound: Introduce this compound (typically in slight excess) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for a few hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with water.

    • Extract the methyl-d3 ester with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic phase and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary. For LC-MS analysis, the crude product may be directly analyzed after appropriate dilution.

Data Presentation
Substrate TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Mass Shift (Da)
Aliphatic Carboxylic AcidsKOHDMSO251 - 480 - 95+3
Aromatic Carboxylic AcidsKOHDMSO252 - 675 - 90+3

Note: Yields are generally high for this reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Carboxylic Acid in DMSO add_base Add Base (e.g., KOH) dissolve->add_base add_cd3i Add this compound add_base->add_cd3i stir Stir at Room Temperature add_cd3i->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor dilute Dilute with Water monitor->dilute extract Extract with Organic Solvent dilute->extract wash_dry Wash and Dry Organic Phase extract->wash_dry

Workflow for Carboxylic Acid Methylation

Application in Quantitative Proteomics: Stable Isotope Dimethyl Labeling (SIDL)

This compound can be used in conjunction with its light counterpart (Iodomethane, CH₃I) for the relative quantification of proteins. However, a more common and efficient method for labeling peptides for quantitative proteomics is reductive amination using formaldehyde and a reducing agent, a technique known as stable isotope dimethyl labeling (SIDL).[5][9][10][11][12] This method labels the N-terminus of peptides and the ε-amino group of lysine residues. While not directly using this compound, the principles of isotopic labeling and quantitative analysis are similar and highly relevant.

Experimental Protocol for SIDL
  • Protein Extraction and Digestion: Extract proteins from your samples (e.g., "light" control and "heavy" treated) and digest them into peptides using an enzyme such as trypsin.

  • Labeling:

    • To the "light" peptide sample, add normal formaldehyde (CH₂O) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

    • To the "heavy" peptide sample, add deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN). This combination results in a +4 Da mass shift per label compared to the light version.

  • Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Fractionation and Desalting: Fractionate the combined peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity. Desalt the fractions using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptide fractions by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the peptides from the MS/MS spectra and quantify the relative abundance of the "light" and "heavy" peptide pairs based on the signal intensities of their precursor ions in the MS1 spectra.

Data Presentation
LabelReagentsMass Shift per Label (Da)
LightCH₂O + NaBH₃CN+28
HeavyCD₂O + NaBD₃CN+32

Experimental Workflow

G cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis extract Extract and Digest Proteins (Sample A and B) label_a Label Sample A with 'Light' Reagents extract->label_a label_b Label Sample B with 'Heavy' Reagents extract->label_b mix Combine Labeled Samples label_a->mix label_b->mix fractionate Fractionate and Desalt mix->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis and Quantification lcms->data

Workflow for Quantitative Proteomics using SIDL

References

Application of Iodomethane-d3 in Elucidating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethane-d3 (CD3I), a deuterated analog of iodomethane, serves as a valuable tracer in metabolic research. By introducing a stable isotope-labeled methyl group, researchers can track the flux of this essential functional group through various biochemical pathways. This technique is particularly powerful for investigating methylation events, which are critical in numerous cellular processes, including epigenetics, signal transduction, and biosynthesis. When coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this compound enables precise quantification of metabolic rates and pathway activities, offering a dynamic view of cellular metabolism that is not attainable through the measurement of metabolite concentrations alone.[1][2]

The primary application of this compound in metabolic studies involves its use as a precursor for the synthesis of other labeled molecules, most notably S-adenosylmethionine (SAM-d3), the universal methyl donor in cells. By providing cells with a source of deuterated methyl groups, the fate of these groups can be traced as they are incorporated into a wide array of molecules, including proteins, lipids, and nucleic acids. This application note provides detailed protocols for the use of this compound derived tracers in cell culture experiments to study methylation and related metabolic pathways.

Key Applications

  • Tracing Methylation Cycles: Elucidating the dynamics of the S-adenosylmethionine (SAM) cycle, which is central to all methylation reactions.

  • Histone and DNA Methylation Analysis: Quantifying the rate of methyl group incorporation into histones and DNA, providing insights into epigenetic regulation.

  • Protein and Metabolite Methylation Studies: Tracking the methylation of specific proteins and small molecule metabolites to understand their synthesis and degradation.

  • Metabolic Flux Analysis (MFA): Quantifying the rates of interconnected metabolic pathways involving one-carbon metabolism.

Principle of Deuterated Methyl Group Tracing

The core principle of using this compound as a metabolic tracer lies in its ability to generate a stable, isotopically labeled methyl donor. In a typical experimental setup, this compound is used to synthesize a deuterated essential amino acid, such as methionine (Met-d3). When cells are cultured in a medium containing Met-d3, the cellular machinery incorporates it into the S-adenosylmethionine (SAM) cycle. The deuterated methyl group from SAM-d3 is then transferred by methyltransferases to various acceptor molecules.

The incorporation of the deuterium label results in a predictable mass shift in the downstream metabolites. For instance, a monomethylated species will show an increase of 3 Daltons in its mass-to-charge ratio (m/z) when analyzed by mass spectrometry. By measuring the relative abundance of the labeled and unlabeled forms of these metabolites over time, the rate of methyl group transfer and the activity of the associated metabolic pathways can be quantified.

Featured Application: Tracing Methyl Group Dynamics in Protein Metabolism

This section details a protocol adapted from studies on muscle protein synthesis and breakdown, where a deuterated methyl-labeled methionine was used to track methylation events and protein turnover in a C2C12 myotube cell culture model. This serves as a practical example of how this compound can be applied to generate a tracer for investigating complex metabolic processes.

Metabolic Pathway: The S-Adenosylmethionine (SAM) Cycle and Protein Methylation

The SAM cycle is the central hub for cellular methylation reactions. Methionine is converted to SAM, which then donates its methyl group to a vast number of substrates, including DNA, RNA, proteins, and lipids, resulting in the formation of S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can be remethylated to regenerate methionine, thus completing the cycle. A portion of the methionine pool is also directed towards protein synthesis.

SAM_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein Translation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrates Methylated Substrates (Proteins, DNA, etc.) SAM->Methylated_Substrates Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Iodomethane_d3 This compound (CD3I) Met_d3 Methionine-d3 Iodomethane_d3->Met_d3 Synthesis Met_d3->Protein Translation SAM_d3 SAM-d3 Met_d3->SAM_d3 MAT SAM_d3->SAH Methyltransferases Methylated_Substrates_d3 Methylated Substrates-d3 SAM_d3->Methylated_Substrates_d3

Caption: The S-Adenosylmethionine (SAM) cycle with integrated tracing from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing a deuterated methionine tracer, synthesized from this compound, to study protein metabolism in cultured cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the steps for labeling adherent mammalian cells with deuterated methionine.

Materials:

  • C2C12 myoblasts (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) without L-methionine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • L-methionine (for "light" medium)

  • L-methionine-d3 (synthesized from this compound) for "heavy" medium

  • Horse serum (for differentiation, if applicable)

  • Sterile cell culture plates (e.g., 6-well plates)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding and Growth:

    • Culture C2C12 myoblasts in standard growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

    • Seed cells in 6-well plates at a density that allows for differentiation into myotubes.

  • Differentiation (if applicable):

    • Once cells reach approximately 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

    • Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until myotubes are formed.

  • Preparation of Labeling Media:

    • Prepare "light" medium: DMEM without L-methionine, supplemented with 2% horse serum, 1% penicillin-streptomycin, and the standard concentration of L-methionine.

    • Prepare "heavy" medium: DMEM without L-methionine, supplemented with 2% horse serum, 1% penicillin-streptomycin, and L-methionine-d3 at the same concentration as the light medium.

  • Isotope Labeling:

    • Aspirate the differentiation medium from the myotubes.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add 2 mL of the pre-warmed "heavy" labeling medium to each well.

    • Incubate the cells for the desired time course (e.g., 4, 6, 24, and 48 hours) to allow for the incorporation of the tracer.

Protocol 2: Metabolite and Protein Extraction

This protocol outlines the procedure for quenching metabolism and extracting metabolites and proteins for subsequent analysis.

Materials:

  • Ice-cold PBS

  • Cell scrapers

  • 70% (v/v) ethanol

  • Microcentrifuge tubes

Methodology:

  • Quenching and Harvesting:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium and collect it in a labeled microcentrifuge tube for analysis of secreted metabolites.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to each well and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Centrifuge the cell suspension at 10,000 rpm for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the cell pellet twice with 70% (v/v) ethanol to remove intracellular metabolites.

    • The resulting protein pellet can be stored at -80°C for later analysis of protein synthesis.

    • The collected labeling medium can be processed for the analysis of secreted methylated metabolites.

Protocol 3: Sample Analysis by Mass Spectrometry

This protocol provides a general overview of the analytical workflow for quantifying the incorporation of the deuterated methyl group.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for protein-bound tracer incorporation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis of methylated metabolites in the cell culture medium.

Methodology for Protein Synthesis Analysis (GC-MS):

  • Protein Hydrolysis: Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the enrichment of methionine-d3 in the protein fraction.

Methodology for Methylated Metabolite Analysis (LC-MS):

  • Sample Preparation: Prepare the collected cell culture medium for LC-MS analysis. This may involve a simple dilution or a solid-phase extraction to concentrate the analyte of interest (e.g., methyl-d3-3-methylhistidine).

  • LC-MS Analysis: Inject the prepared samples onto an LC-MS system to separate and quantify the labeled and unlabeled forms of the target metabolite.

Experimental_Workflow start Start: C2C12 Myoblast Culture differentiate Differentiate to Myotubes start->differentiate prepare_media Prepare 'Heavy' Medium (with Methionine-d3) differentiate->prepare_media labeling Incubate for Time Course (e.g., 4, 24, 48h) prepare_media->labeling harvest Harvest Cells and Medium labeling->harvest separate Separate Protein Pellet and Supernatant (Medium) harvest->separate protein_analysis Protein Analysis (GC-MS) separate->protein_analysis Protein Pellet metabolite_analysis Medium Analysis (LC-MS) separate->metabolite_analysis Medium data_analysis Data Analysis: Calculate Fractional Synthesis Rate (FSR) and Fractional Breakdown Rate (FBR) protein_analysis->data_analysis metabolite_analysis->data_analysis end End: Quantified Metabolic Fluxes data_analysis->end

Caption: Experimental workflow for tracing deuterated methyl groups in cell culture.

Data Presentation and Analysis

The primary data obtained from these experiments are the isotopic enrichment of the tracer in proteins and the appearance of labeled metabolites in the culture medium. These data can be used to calculate key metabolic parameters such as the Fractional Synthesis Rate (FSR) of proteins and the Fractional Breakdown Rate (FBR) of proteins.

Table 1: Time Course of Methyl[D3]-Methionine Incorporation into C2C12 Myotube Protein

This table summarizes the enrichment of the deuterated tracer in the cellular protein over a 48-hour period.

Time Point (hours)Protein Enrichment (%)
42.2 ± 0.1
62.6 ± 0.1
24Not specified in source
488.5 ± 0.1

Data adapted from Wilkinson et al., Metabolism Open, 2021.

Table 2: Calculated Muscle Protein Synthesis (MPS) and Breakdown (MPB) Rates

This table presents the calculated rates of protein synthesis and breakdown based on the tracer data.

Time Point (hours)MPS Rate (%/hour)MPB Rate (%/hour)
42.2 ± 0.12.3 ± 0.3
62.6 ± 0.1Not specified in source
8Not specified in source2.2 ± 0.2
481.4 ± 0.014.8 ± 0.2

Data adapted from Wilkinson et al., Metabolism Open, 2021.

Conclusion

This compound is a versatile and powerful tool for the study of metabolic pathways, particularly those involving methylation. By serving as a precursor for deuterated methyl donors like methionine-d3, it enables researchers to trace the flow of methyl groups through complex cellular networks. The protocols and data presented here, adapted from established methodologies, provide a framework for applying this tracer to investigate protein metabolism and can be extended to other areas of metabolic research, including epigenetics and small molecule biosynthesis. The quantitative data obtained from such experiments offer valuable insights into the dynamic regulation of cellular processes in health and disease, making this compound an indispensable reagent for researchers in the life sciences and drug development.

References

Application Notes and Protocols for N-methylation using Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the N-methylation of primary and secondary amines using Iodomethane-d3 (CD₃I). This reagent is a valuable tool for introducing a deuterated methyl group, which serves as a stable isotope label for various applications, including metabolic tracking, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Introduction

N-methylation is a fundamental reaction in organic chemistry and is of significant importance in the pharmaceutical industry. The introduction of a methyl group to a nitrogen atom can profoundly alter the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. This compound is an isotopic analog of iodomethane where the three hydrogen atoms are replaced with deuterium. This labeling provides a +3 mass unit shift in mass spectrometry, allowing for the sensitive and specific quantification of N-methylated compounds in complex biological matrices.[1]

Iodomethane is a potent methylating agent that participates in Sɴ2 reactions.[2] The reaction proceeds by the nucleophilic attack of the amine on the electrophilic methyl carbon of this compound, with the iodide ion acting as a good leaving group. The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the selectivity, particularly in preventing over-methylation to form quaternary ammonium salts.[3]

Data Presentation: Reaction Conditions for N-methylation

The following tables summarize typical reaction conditions and reported yields for the N-methylation of various primary and secondary amines using this compound.

Table 1: N-methylation of Primary Amines

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineLi₃NDMFRoom Temp0.17Low (4%)[4]
AdenineK₂CO₃DMF40-5012-24Not Specified[1]
BenzylamineK₂CO₃AcetoneRefluxOvernightGood[5]
4-Thien-2-ylbenzylamineHindered BaseDCMRoom Temp12-24Not Specified[6]
Various AnilinesDBUDMC2500.288[7]

Table 2: N-methylation of Secondary Amines

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineK₂CO₃Ethanol/D₂OReflux1.558.3[8]
MorpholineNoneDMC140Not Specified83[9][10]
IndoleCs₂CO₃Toluene110-12012-24High[11]
4-fluoro-1H-indol-5-olCs₂CO₃Toluene110-12012-24Not Specified[11]
Various Secondary AminesNaBH(OAc)₃None (Ball Mill)Room Temp0.3378-95[12]

Experimental Protocols

Protocol 1: General Procedure for N-methylation of a Secondary Amine (e.g., Piperidine)

This protocol is adapted from a procedure for the synthesis of N-methyl-d3-piperazine.[8]

Materials:

  • Piperidine (1.0 eq)

  • Piperidine dihydrochloride (1.0 eq)

  • This compound (0.8 eq)

  • Ethanol

  • Deuterium oxide (D₂O)

  • 2N Sodium hydroxide (NaOH)

Procedure:

  • A mixture of piperidine (1.0 eq) and piperidine dihydrochloride (1.0 eq) in a 5:1 mixture of ethanol and deuterium oxide is heated at reflux for approximately 1 hour.

  • The mixture is then cooled to about 0 °C in an ice bath.

  • This compound (0.8 eq) is added dropwise to the cooled mixture.

  • The reaction mixture is stirred at ambient temperature for about 90 minutes.

  • After stirring, the mixture is cooled again to about 0 °C and basified to a pH of approximately 9.0 with 2N sodium hydroxide.

  • A standard extractive work-up is performed, and the crude product is purified by distillation to yield N-methyl-d3-piperidine.

Protocol 2: N-methylation of a Primary Aromatic Amine (e.g., Aniline) using a Solid Base

This protocol is based on the rapid methylation of arylamines.[4]

Materials:

  • Aniline (1.0 eq)

  • Lithium nitride (Li₃N)

  • N,N-Dimethylformamide (DMF)

  • This compound (excess)

Procedure:

  • To a solution of aniline in DMF, add solid lithium nitride.

  • Add an excess of this compound to the mixture.

  • The reaction is carried out at room temperature with vigorous stirring (ultrasonication can be beneficial).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water.

  • The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is performed by column chromatography.

Note: This reaction with aniline may result in low yields of the mono-methylated product and the formation of N,N-dimethylaniline.

Protocol 3: N-methylation of Indole

This protocol is adapted from a procedure for the N-methylation of substituted indoles.[11]

Materials:

  • Indole (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • This compound (1.2 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry reaction flask, add indole (1.0 eq), cesium carbonate (1.5 eq), and anhydrous toluene.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 110-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up and Purification start Start reagents Combine Amine Substrate, Base, and Solvent start->reagents add_cd3i Add this compound (CD3I) reagents->add_cd3i react Stir at Specified Temperature and Time add_cd3i->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify end End purify->end G Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine N-methylation PNMT Phenylethanolamine N-Methyltransferase (PNMT) PNMT->Epinephrine SAH S-Adenosyl- homocysteine (SAH) PNMT->SAH SAM S-Adenosyl- methionine (SAM) (Methyl Donor) SAM->PNMT provides CH3 G cluster_lysine Protein-bound Lysine cluster_synthesis Carnitine Biosynthesis Pathway Lysine Lysine Residue TML ε-N-Trimethyllysine (TML) Lysine->TML N-methylation (x3) (SAM as methyl donor) HTML 3-Hydroxy-ε-N- trimethyllysine TML->HTML Hydroxylation TMABA γ-Trimethylaminobutyraldehyde HTML->TMABA Aldol Cleavage GBB γ-Butyrobetaine TMABA->GBB Dehydrogenation Carnitine L-Carnitine GBB->Carnitine Hydroxylation G cluster_histone Histone Tail cluster_enzymes Enzymatic Regulation Lysine Lysine/Arginine Residue Methylated_Lysine Methylated Lysine/Arginine (mono-, di-, tri-) Lysine->Methylated_Lysine N-methylation HMT Histone Methyltransferase (HMT) HMT->Methylated_Lysine SAH S-Adenosyl- homocysteine (SAH) HMT->SAH HDM Histone Demethylase (HDM) HDM->Lysine Methylated_Lysine->Lysine Demethylation SAM S-Adenosyl- methionine (SAM) SAM->HMT

References

Application Notes and Protocols: O-methylation of Phenols with Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylation is a fundamental reaction in organic synthesis, crucial for the preparation of aryl methyl ethers. These motifs are prevalent in pharmaceuticals, natural products, and functional materials. The introduction of a deuterated methyl group (CD3) via O-methylation with iodomethane-d3 (CD3I) serves as a powerful tool in drug development and metabolic studies. The deuterium labeling can alter the metabolic profile of a drug by influencing the rate of enzymatic demethylation, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as increased half-life and reduced formation of undesired metabolites.[1] These application notes provide detailed protocols for the O-methylation of phenols using this compound, covering common bases, solvents, and reaction conditions.

Reaction Principle

The O-methylation of phenols with this compound is a classic Williamson ether synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom of this compound, displacing the iodide leaving group to form the desired deuterated aryl methyl ether.[2][3]

Data Presentation

The efficiency of the O-methylation of phenols with this compound is influenced by factors such as the choice of base, solvent, and the electronic properties of the phenol. The following table summarizes typical reaction conditions and expected yields for the O-methylation of various phenolic substrates.

Phenol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenolK2CO3AcetoneReflux12>95
4-NitrophenolK2CO3DMFRoom Temp2>98
2-HydroxybenzaldehydeKOHDMF604~90
1,5-DihydroxynaphthaleneK2CO3AcetoneReflux16>90
4-MethoxyphenolCs2CO3DMFRoom Temp4>95

Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

Safety Precautions: this compound, like its non-deuterated analog, is volatile, toxic, and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

Protocol 1: General Procedure using Potassium Carbonate in Acetone

This protocol is suitable for a wide range of simple phenols.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K2CO3), finely powdered (2.0 eq)[4]

  • Anhydrous acetone

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a slurry.

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure deuterated aryl methyl ether.

Protocol 2: Procedure for Activated Phenols using Potassium Carbonate in DMF

This protocol is particularly effective for electron-deficient phenols, such as nitrophenols, which are more acidic.

Materials:

  • Activated phenolic substrate (e.g., 4-nitrophenol) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the activated phenolic substrate in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution and stir vigorously.

  • Add this compound dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Procedure for Phenolic Aldehydes using Potassium Hydroxide in DMF

This method is suitable for more sensitive substrates like phenolic aldehydes.[5]

Materials:

  • Phenolic aldehyde (e.g., 2-hydroxybenzaldehyde) (1.0 eq)[5]

  • This compound (1.5 eq)

  • Potassium hydroxide (KOH), 85% pellets (1.05 eq)[5]

  • Anhydrous dimethylformamide (DMF)[5]

Procedure:

  • To a three-necked flask equipped with a condenser and under an inert atmosphere, add potassium hydroxide pellets and anhydrous DMF.[5]

  • Add a solution of the phenolic aldehyde in DMF to the stirring suspension. The formation of the phenolate is often indicated by a color change.[5]

  • With caution, add this compound to the reaction mixture.[5]

  • Heat the reaction mixture to 60°C for 4-8 hours, monitoring by TLC.[5]

  • After completion, cool the reaction and quench by carefully pouring it into a dilute solution of sodium hydroxide.[5]

  • Extract the aqueous layer with an organic solvent, wash the combined organic phases, dry, and concentrate.

  • Purify the resulting deuterated methoxybenzaldehyde derivative by vacuum distillation or column chromatography.

Visualizations

O_methylation_pathway Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Byproduct Byproducts (e.g., KHCO₃, KI) Product Deuterated Aryl Methyl Ether (Ar-OCD₃) Phenoxide->Product SN2 Attack CD3I Iodomethane-d₃ (CD₃I) CD3I->Product

Caption: Reaction pathway for the O-methylation of phenols.

experimental_workflow start Start reagents Combine Phenol, Base, and Anhydrous Solvent start->reagents add_cd3i Add Iodomethane-d₃ under Inert Atmosphere reagents->add_cd3i reaction Heat to Reflux (or stir at RT) add_cd3i->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup: Filter/Extract monitor->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Pure Deuterated Aryl Methyl Ether purification->product

Caption: General experimental workflow for O-methylation.

References

Application Notes and Protocols for Preparing Deuterated Standards for Mass Spectrometry using Iodomethane-d3 (CD3I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative mass spectrometry, particularly in fields such as pharmacokinetics, drug metabolism, clinical diagnostics, and proteomics, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results.[1][2] Deuterated internal standards, which are chemically identical to the analyte but carry a mass shift due to the replacement of hydrogen with deuterium, are invaluable tools for mitigating matrix effects, correcting for sample loss during preparation, and normalizing for instrument variability.[3][4] This application note provides detailed protocols for the synthesis of deuterated standards using iodomethane-d3 (CD3I), a readily available and efficient reagent for introducing a trideuteromethyl group onto various functional moieties.

The core principle behind the use of deuterated standards is isotope dilution mass spectrometry (IDMS).[3] A known amount of the deuterated standard is spiked into a sample at the earliest stage of the workflow. Because the deuterated analog is nearly identical to the analyte in its physicochemical properties, it experiences the same processing variations, including extraction efficiency and ionization suppression or enhancement in the mass spectrometer.[2] By measuring the ratio of the analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved.[4]

This document will provide detailed methodologies for the methylation of common functional groups such as amines, phenols, and thiols using CD3I, as well as protocols for the purification and analytical validation of the synthesized standards.

Data Presentation: The Impact of Deuterated Internal Standards

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative analysis. The following tables summarize typical performance data from bioanalytical method validation, comparing results obtained with and without a deuterated internal standard.

Table 1: Comparison of Assay Performance with Different Internal Standard Strategies [5]

Performance MetricNo Internal StandardAnalog Internal StandardDeuterated Internal Standard
Precision (%CV)
Intra-assay15-25%5-15%<5%
Inter-assay20-30%10-20%<10%
Accuracy (%Bias) ±20-40%±15-25%<15%
Matrix Effect (%CV) >30%15-30%<15%

Table 2: Bioanalytical Method Validation Data for a Hypothetical Drug using a Deuterated Internal Standard [5]

Analyte Concentration (ng/mL)Intra-run Precision (%CV)Between-run Precision (%CV)Accuracy (%Recovery)
LLOQ (1.0) 4.56.2103.5
Low QC (3.0) 3.95.8101.2
Mid QC (50.0) 2.14.198.7
High QC (150.0) 1.83.5102.1

LLOQ: Lower Limit of Quantification; QC: Quality Control

Experimental Protocols

The following section provides detailed protocols for the synthesis, purification, and validation of deuterated internal standards using CD3I.

Protocol 1: General Procedure for N-Methylation of Amines using CD3I

This protocol is a general guideline for the N-methylation of primary and secondary amines. Optimization of the base, solvent, and reaction temperature may be necessary for specific substrates.

Materials:

  • Analyte containing a primary or secondary amine functional group

  • This compound (CD3I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • A suitable base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH), or diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing analyte (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or ACN).

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution. For bases like K2CO3 or DIPEA, this can be done at room temperature. For a stronger base like NaH, cool the reaction mixture to 0 °C before addition.

  • Addition of CD3I: Slowly add this compound (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K2CO3 was used, filter the mixture.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: General Procedure for O-Methylation of Phenols using CD3I

This protocol provides a general method for the O-methylation of phenolic hydroxyl groups. The choice of base and solvent is critical to ensure efficient deprotonation of the phenol.

Materials:

  • Analyte containing a phenolic hydroxyl group

  • This compound (CD3I)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), finely ground and dried

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the phenolic analyte (1.0 eq) and the base (K2CO3 or Cs2CO3, 2.0-3.0 eq) in the chosen anhydrous solvent (Acetone or DMF).

  • Addition of CD3I: Add this compound (1.5-2.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 3: General Procedure for S-Methylation of Thiols using CD3I

This protocol describes a general method for the S-methylation of thiols. Thiols are generally more acidic than alcohols and can be deprotonated with milder bases.

Materials:

  • Analyte containing a thiol functional group

  • This compound (CD3I)

  • Anhydrous Methanol or Ethanol

  • Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: Dissolve the thiol-containing analyte (1.0 eq) in the chosen solvent (Methanol or Ethanol).

  • Addition of Base: Add the base (1.1 eq of NaOH or 1.5 eq of K2CO3) to the solution and stir until the thiol is deprotonated.

  • Addition of CD3I: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically fast and should be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if a strong base was used.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 4: Purification of the Deuterated Standard by Preparative HPLC

Purification of the crude deuterated product is crucial to remove any unreacted starting material, byproducts, and residual reagents. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[6][7]

Materials and Equipment:

  • Crude deuterated standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation between the deuterated product and any impurities.[8]

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.

  • Preparative Run: Scale up the analytical method to the preparative column. Inject the sample onto the column and begin the separation.

  • Fraction Collection: Collect the fractions corresponding to the peak of the deuterated standard. The collection can be triggered by UV absorbance or mass-to-charge ratio if a mass spectrometer is used as a detector.[9]

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Protocol 5: Analytical Validation of the Deuterated Standard

The identity, chemical purity, and isotopic enrichment of the synthesized deuterated standard must be confirmed before its use in quantitative assays.[10]

1. Structural Confirmation and Chemical Purity by NMR Spectroscopy:

  • 1H NMR: Acquire a proton NMR spectrum of the purified standard. The spectrum should be consistent with the expected structure. The absence of signals from the deuterated methyl group and the integration of the remaining protons can provide an initial indication of successful deuteration. The absence of impurity peaks will confirm chemical purity.

  • 13C NMR: A carbon-13 NMR spectrum will show a characteristic multiplet for the carbon of the CD3 group due to coupling with deuterium, confirming the presence of the label.

  • 2H NMR: A deuterium NMR spectrum can be used to directly observe the deuterium signal and confirm the position of the label.[11][12]

2. Isotopic Enrichment and Purity by Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the purified standard into a high-resolution mass spectrometer. The accurate mass measurement will confirm the elemental composition.

  • Isotopic Distribution Analysis: Analyze the isotopic cluster of the molecular ion. The relative abundance of the monoisotopic peak (containing only the most abundant isotopes) and the heavier isotope peaks will allow for the calculation of the isotopic enrichment. The isotopic purity should ideally be ≥98%.[10]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Analyte Analyte (with -NH2, -OH, or -SH) Reaction Methylation Reaction Analyte->Reaction CD3I This compound (CD3I) CD3I->Reaction Base_Solvent Base & Solvent Base_Solvent->Reaction Crude_Product Crude Deuterated Product Reaction->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Pure_Standard Purified Deuterated Standard Prep_HPLC->Pure_Standard NMR NMR Spectroscopy (1H, 13C, 2H) Pure_Standard->NMR MS Mass Spectrometry (HRMS, Isotopic Purity) Pure_Standard->MS Validated_Standard Validated Internal Standard NMR->Validated_Standard MS->Validated_Standard

Caption: Experimental workflow for the preparation of deuterated standards.

logical_relationship cluster_analysis Quantitative Analysis Workflow cluster_quantification Quantification Principle Sample Biological Sample Spike Spike with Validated Deuterated Standard Sample->Spike Preparation Sample Preparation (Extraction, etc.) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing LCMS->Data Ratio Measure Peak Area Ratio (Analyte / Deuterated Standard) Data->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Calculate Analyte Concentration Calibration->Concentration

Caption: Logical workflow for quantitative analysis using a deuterated standard.

signaling_pathway_analogy cluster_process Analytical Process Analyte Analyte Extraction Extraction Analyte->Extraction Losses/ Variability Deuterated_Standard Deuterated Standard Deuterated_Standard->Extraction Mirrors Losses/ Variability Ionization Ionization Extraction->Ionization Detection Detection Ionization->Detection Result Result Detection->Result Analyte / Standard Ratio

Caption: Co-processing of analyte and deuterated standard.

References

Application Notes and Protocols for Solvent Selection in Methylation Reactions with Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental chemical transformation in organic synthesis and drug development, crucial for modifying the properties of molecules to enhance efficacy, selectivity, and pharmacokinetic profiles. Iodomethane-d3 (CD₃I) is a valuable reagent for introducing a deuterated methyl group, which can serve as an isotopic label for tracking metabolic pathways or to subtly alter metabolic stability through the kinetic isotope effect. The success of a methylation reaction is highly dependent on the choice of solvent, which influences the solubility of reactants, the nucleophilicity of the substrate, and the overall reaction rate and yield. This document provides detailed application notes and protocols for the rational selection of solvents in methylation reactions utilizing this compound.

Theoretical Background: The Sₙ2 Mechanism

Methylation with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted, single-step reaction, a nucleophile attacks the electrophilic carbon of the this compound, displacing the iodide leaving group. The solvent plays a critical role in stabilizing the transition state of this reaction.

Key Solvent Considerations for Sₙ2 Reactions:

  • Polarity: Polar solvents are necessary to dissolve the often-ionic nucleophiles (e.g., phenolates, amides).

  • Protic vs. Aprotic:

    • Polar protic solvents (e.g., water, methanol, ethanol) possess acidic protons and can form strong hydrogen bonds with anionic nucleophiles. This solvation shell shields the nucleophile, reducing its reactivity and hindering the Sₙ2 reaction rate.

    • Polar aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile, acetone) have dipoles that can solvate cations but do not form strong hydrogen bonds with anions. This leaves the nucleophile "naked" and more reactive, thus accelerating the Sₙ2 reaction.[1]

Therefore, polar aprotic solvents are the preferred choice for methylation reactions with this compound.

Solvent Selection Guide

The selection of an appropriate polar aprotic solvent depends on several factors, including the nature of the substrate, the base used, and the desired reaction temperature. The following table summarizes the properties of commonly used polar aprotic solvents for methylation reactions.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Key Characteristics & Considerations
N,N-Dimethylformamide (DMF) C₃H₇NO15336.73.82High boiling point allows for a wide reaction temperature range. Excellent solubilizing power for a variety of substrates and bases. Often considered a superior solvent for methylation of phenols.[2]
Dimethyl Sulfoxide (DMSO) C₂H₆OS18947.23.96Very high boiling point and strong solubilizing ability.[3] Can be challenging to remove completely during workup due to its high boiling point.[3]
Acetonitrile (ACN) C₂H₃N8237.53.92Lower boiling point, which can be advantageous for easier removal post-reaction. Good for reactions at moderate temperatures.
Tetrahydrofuran (THF) C₄H₈O667.61.75Lower polarity and boiling point compared to DMF and DMSO. A good choice for reactions requiring milder conditions.
Acetone C₃H₆O5620.72.88Very low boiling point, which may necessitate running reactions under reflux or in a sealed vessel. A common and relatively inexpensive option.

Experimental Protocols

The following are generalized protocols for the O-methylation of a phenol and the N-methylation of an amine using this compound. Researchers should optimize these protocols for their specific substrates.

Protocol 1: O-Methylation of a Phenolic Compound

This protocol is based on the successful methylation of salicylaldehyde in DMF, which yielded 82% of the corresponding methyl ether.[4]

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add this compound (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Protocol 2: N-Methylation of an Aromatic Amine

This protocol is adapted from methods used for the N-methylation of arylamines.[5]

Materials:

  • Aromatic amine substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • A non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered base (e.g., proton sponge) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the aromatic amine (1.0 eq) in anhydrous DMF or DMSO.

  • Add the base (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate deprotonation.

  • Slowly add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product into ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and brine to remove the solvent and residual base.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

Solvent_Selection_Workflow cluster_start Start cluster_reaction_type Reaction Mechanism cluster_solvent_class Solvent Class Selection cluster_specific_solvent Specific Solvent Choice cluster_end Outcome Start Identify Methylation Reaction (Substrate + this compound) SN2 Recognize as S_N2 Reaction Start->SN2 PolarAprotic Choose Polar Aprotic Solvent Class SN2->PolarAprotic Favored for S_N2 ProticRejected Avoid Polar Protic Solvents (e.g., H₂O, MeOH) SN2->ProticRejected Hinders S_N2 Factors Consider: - Substrate Solubility - Desired Temperature - Base Compatibility - Ease of Workup PolarAprotic->Factors SolventOptions Select from: - DMF - DMSO - Acetonitrile - THF - Acetone Factors->SolventOptions End Optimized Methylation Reaction SolventOptions->End

Caption: Workflow for solvent selection in methylation reactions.

SN2_Methylation_Pathway cluster_reactants Reactants cluster_activation Nucleophile Activation cluster_sn2 S_N2 Reaction cluster_products Products Nu Nucleophile (R-XH) Deprotonation Deprotonation Nu->Deprotonation Base Base Base->Deprotonation CD3I This compound (CD₃I) TransitionState [R-X---CD₃---I]⁻ Transition State CD3I->TransitionState ActivatedNu Activated Nucleophile (R-X⁻) Deprotonation->ActivatedNu ActivatedNu->TransitionState Nucleophilic Attack Product Methylated Product (R-X-CD₃) TransitionState->Product Iodide Iodide (I⁻) TransitionState->Iodide Leaving Group Departure

Caption: General signaling pathway for Sₙ2 methylation.

References

Application Notes and Protocols: Monitoring Reaction Progress with Iodomethane-d3 via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In synthetic organic chemistry and drug development, the use of isotopically labeled reagents is crucial for mechanistic studies, quantitative analysis via mass spectrometry, and as internal standards. Iodomethane-d3 (CD₃I) is a common reagent used to introduce a deuterated methyl group onto a substrate. Monitoring the progress of reactions involving this compound is essential to determine reaction completion, optimize reaction conditions, and identify potential side products.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used to monitor the progress of chemical reactions.[1] By observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate, a chemist can qualitatively assess the reaction's status.[2][3] This application note provides a detailed protocol for monitoring a representative methylation reaction using this compound via TLC.

Principle of the Method

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture).[1] The separation depends on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[4] Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value.[4]

In a typical methylation reaction, the starting material (e.g., a phenol or an amine) is more polar than its methylated product. Therefore, the product will have a higher Rf value than the starting material. This compound is a relatively nonpolar and volatile compound and is expected to have a high Rf.[5] By spotting the reaction mixture on a TLC plate at different time intervals, the progress of the reaction can be visualized by the gradual disappearance of the starting material spot and the appearance and intensification of the product spot.[6][7] A "co-spot," where the starting material and the reaction mixture are spotted on top of each other, is often used to help distinguish the starting material spot from the product spot, especially when their Rf values are similar.[2][8]

Experimental Protocol: O-Methylation of 4-tert-Butylphenol

This protocol describes the monitoring of the O-methylation of 4-tert-butylphenol with this compound.

Reaction Scheme:

(Self-generated image, not from search results)

3.1. Materials and Reagents

  • 4-tert-Butylphenol

  • This compound (CD₃I)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Solvent system for TLC: 10% Ethyl Acetate in Hexane

3.2. Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous acetone (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature.

3.3. TLC Monitoring Procedure

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[1] Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[8]

  • Prepare the Developing Chamber: Pour the developing solvent (10% Ethyl Acetate in Hexane) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.[1]

  • Spotting the TLC Plate (Time = 0 min):

    • SM Lane: Dissolve a small amount of 4-tert-butylphenol in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the "SM" mark on the baseline.[9]

    • Co Lane: Spot the starting material solution on the "Co" mark.

    • RM Lane: Before adding the this compound, take a small aliquot of the initial reaction mixture with a capillary tube and spot it on the "RM" mark. It is good practice to also spot the reaction mixture on top of the starting material spot in the "Co" lane.[2]

  • Monitoring the Reaction at Intervals (e.g., 30 min, 60 min, 90 min):

    • At each time point, take a small aliquot of the reaction mixture using a capillary tube and spot it on a new TLC plate in the "RM" lane. Also, prepare the "SM" and "Co" lanes as described above for comparison.[7]

    • It is advisable to take a sample of the reaction mixture and perform a micro-workup by adding a drop of water and a drop of ethyl acetate, then spotting the organic layer if inorganic salts interfere with the TLC.[10]

  • Developing the TLC Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualizing the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[7]

    • If the spots are not clearly visible under UV, use a suitable stain like potassium permanganate.

Data Presentation and Interpretation

The progress of the reaction can be summarized by the change in the TLC profile over time. The Rf values are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11]

Table 1: TLC Monitoring Data for the O-Methylation of 4-tert-Butylphenol

Time (min)Starting Material (SM) RfProduct (P) RfThis compound (CD₃I) RfObservations
00.35-~0.90Intense SM spot, faint CD₃I spot.
300.350.60~0.90SM spot is less intense, P spot appears.
600.350.60~0.90SM spot is faint, P spot is more intense.
90-0.60~0.90SM spot has disappeared, P spot is intense.

Interpretation:

  • At t=0, only the starting material (4-tert-butylphenol) and this compound are visible on the TLC plate.

  • As the reaction progresses, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the less polar product (4-tert-butylanisole-d3) appears at a higher Rf value.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Mandatory Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis cluster_decision Decision prep_reagents Prepare Reagents & Reaction Mixture start_reaction Start Reaction (t=0) prep_reagents->start_reaction prep_tlc Prepare TLC Plate & Chamber spot_t0 Spot SM, Co, & RM at t=0 prep_tlc->spot_t0 start_reaction->spot_t0 run_reaction Run Reaction for Time 't' spot_t0->run_reaction spot_tt Spot RM at Time 't' run_reaction->spot_tt Periodically develop_tlc Develop TLC Plate spot_tt->develop_tlc visualize_tlc Visualize Under UV/Stain develop_tlc->visualize_tlc analyze_spots Analyze Spots & Calculate Rf visualize_tlc->analyze_spots is_complete Reaction Complete? analyze_spots->is_complete is_complete->run_reaction No end_point Work-up Reaction is_complete->end_point Yes

Caption: Workflow for Monitoring Reaction Progress via TLC.

TLC_Spotting_Diagram cluster_plate TLC Plate origin sm_spot co_spot rm_spot sm_start SM co_start SM rm_start SM rm_product P caption Representation of a TLC plate mid-reaction.

Caption: Illustrative TLC Plate Spotting.

References

Troubleshooting & Optimization

Technical Support Center: Iodomethane-d3 Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Iodomethane-d3 (CD₃I) in methylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound methylation reactions?

A1: The most common side products in this compound methylation reactions primarily arise from the high reactivity of iodomethane and the nature of the substrate. These can be broadly categorized as:

  • Over-methylation products: This is particularly common when methylating amines. Primary amines can be methylated to secondary and tertiary amines, which can be further methylated to form quaternary ammonium salts.[1][2]

  • Products from competing nucleophiles: In molecules with multiple nucleophilic sites (ambidentate nucleophiles), a mixture of products can be formed. For example, in the methylation of enolates, both C-methylation and O-methylation can occur.[3] With thiocyanate ions, methylation can occur at either the sulfur or nitrogen atom.[3]

  • Solvent-derived byproducts: Iodomethane can potentially react with certain solvents or impurities. For instance, in the presence of water, iodomethane can be hydrolyzed to methanol-d3 and hydroiodic acid, consuming the reagent.[4][5]

  • Products from side reactions of the leaving group: The iodide leaving group is a good nucleophile and can participate in side reactions.[3]

Q2: How can I minimize the formation of over-methylation byproducts when methylating an amine?

A2: To minimize over-methylation, particularly the formation of quaternary ammonium salts, you can employ several strategies:

  • Control Stoichiometry: Use a limited amount of this compound, typically 1.0 to 1.2 equivalents for mono-methylation of a primary amine.

  • Choice of Base: A hindered or mild base can be less likely to deprotonate the methylated product, reducing its nucleophilicity and subsequent reaction.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired mono-methylated product.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the methylating agent, favoring mono-methylation.

Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in this compound methylation reactions can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include impure reagents, presence of water, suboptimal reaction conditions (temperature, time, base), and issues with product isolation and purification.

Q4: How does the "softness" of the iodide leaving group affect my reaction?

A4: According to Hard and Soft Acid and Base (HSAB) theory, iodide is a "soft" anion. This means that in reactions with ambidentate nucleophiles, methylation with iodomethane tends to occur at the "softer" atom.[3] For instance:

  • In enolates, C-alkylation is generally favored over O-alkylation.[3]

  • With thiocyanate ions, methylation occurs preferentially at the softer sulfur atom to form methyl thiocyanate, rather than at the harder nitrogen atom.[3]

Understanding this principle can help predict and control the regioselectivity of your methylation reaction.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound methylation reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or degraded this compound.Store this compound properly in a dark, cool place.[6] Purify by passing through a short column of activated neutral alumina if necessary.
Presence of water in the reaction.Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.[4]
Inappropriate base.The base may not be strong enough to deprotonate the substrate. Consider a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃). The choice of base is substrate-dependent.
Suboptimal reaction temperature or time.Optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS.
Formation of Multiple Products Over-methylation of the target molecule.Carefully control the stoichiometry of this compound.[1] Consider slow, dropwise addition of the reagent.
Competing methylation at different nucleophilic sites.Modify the reaction conditions (solvent, temperature, base) to favor methylation at the desired site. Protecting groups may be necessary for other nucleophilic centers.
Reaction with the solvent.Choose an inert solvent for the reaction (e.g., DMF, THF, Acetone).
Difficulty in Product Purification Product is a salt (e.g., quaternary ammonium iodide).Purification may require ion-exchange chromatography or precipitation.
Product is contaminated with unreacted starting material.Optimize reaction conditions to drive the reaction to completion. Use chromatographic techniques (e.g., column chromatography, preparative TLC) for purification.
Product is contaminated with inorganic salts.Workup procedures should include aqueous washes to remove inorganic byproducts.

Data Presentation: Common Side Products and Mitigation Strategies

Side Product Type Example Substrate Side Product Typical Yield Range (%) Mitigation Strategy
Over-methylation Primary/Secondary AmineQuaternary Ammonium Salt5 - 30%Use stoichiometric amount of CD₃I, lower temperature, slow addition.
C- vs. O-Alkylation 1,3-Dicarbonyl CompoundO-methylated enol ether10 - 40%Use of iodomethane generally favors C-alkylation.[3] Solvent choice can influence the ratio.
N- vs. S-Alkylation Thiourea derivativeN-methylated product15 - 50%Iodomethane favors methylation on the softer sulfur atom.[3]
Hydrolysis AnyMethanol-d3Dependent on water contentUse anhydrous conditions.[4]

Note: The yield ranges are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for N-Methylation of an Aromatic Amine using this compound

This protocol provides a general procedure for the N-methylation of an aromatic amine. The specific conditions may need to be optimized for different substrates.

Materials:

  • Aromatic amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to form a stirrable suspension.

  • Add this compound to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate and Base B Add Anhydrous Solvent A->B C Add this compound B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I I H->I Characterize Product

Caption: General experimental workflow for a typical this compound methylation reaction.

troubleshooting_logic Start Low or No Product Yield Q1 Check Reagent Quality (CD3I, Base, Solvent) Start->Q1 A1_1 Use fresh/purified reagents and anhydrous solvents Q1->A1_1 No Q2 Reaction Conditions Optimal? (Temp, Time, Stoichiometry) Q1->Q2 Yes A1_1->Q2 A2_1 Optimize conditions based on literature or screening Q2->A2_1 No Q3 Side Reactions Evident? (e.g., over-methylation) Q2->Q3 Yes A2_1->Q3 A3_1 Adjust stoichiometry, temperature, or use protecting groups Q3->A3_1 Yes End Improved Yield Q3->End No A3_1->End

Caption: Logical troubleshooting flow for addressing low product yield in methylation reactions.

References

Technical Support Center: Removal of Unreacted Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted iodomethane-d3 (CD₃I) from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from my reaction mixture?

A1: The most common and effective methods for removing unreacted this compound depend on the properties of your desired product. The main techniques include:

  • Evaporation/Distillation: Ideal for non-volatile products, as this compound is highly volatile.[1][2][3]

  • Chemical Quenching: Involves reacting the excess this compound with a nucleophilic scavenger to form a more easily removable, less volatile, and less toxic compound.[1][2]

  • Chromatography: Particularly useful for separating the relatively nonpolar this compound from more polar products.

  • Liquid-Liquid Extraction: Effective if your product and this compound have different solubilities in immiscible solvents.[1][4]

Q2: What are the key physical properties of this compound to consider during purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate removal strategy.

PropertyValueImplication for Purification
Boiling Point ~42 °CAllows for easy removal by evaporation or distillation at relatively low temperatures.[1][3]
Solubility Poorly soluble in water; highly soluble in organic solvents (e.g., ethanol, ether, acetone).[1][4]This differential solubility is the basis for its removal via liquid-liquid extraction.
Polarity Relatively nonpolarFacilitates separation from polar compounds using column chromatography or liquid-liquid extraction.[4]
Density ~2.33 g/mL at 25 °CBeing denser than water, it will form the lower layer in an aqueous extraction with a less dense organic solvent.

Q3: My sample has a purplish or brownish tinge after reaction with this compound. What causes this and how can I remove it?

A3: A purplish or brownish color indicates the presence of iodine (I₂), which can form from the decomposition of this compound, often induced by light.[5] This can be removed by washing the organic layer with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored iodine to colorless iodide (I⁻), which is then extracted into the aqueous phase.[5][6][7]

Q4: How can I confirm that all unreacted this compound has been removed from my sample?

A4: Several analytical techniques can be used to confirm the absence of residual this compound. The most common are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting and quantifying volatile organic compounds like this compound.[2][7][8][9][10][11] Headspace GC-MS is particularly well-suited for this analysis.[8][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic singlet of the methyl group in this compound, although deuteration will make this peak very small. Direct detection of the deuterium signal by ²H NMR or observing the C-D coupling in ¹³C NMR can also be used.[5][15][16][17]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of unreacted this compound.

Problem 1: Residual this compound detected after rotary evaporation.
Possible Cause Solution
Insufficient evaporation time or vacuum. Increase the evaporation time and ensure a good vacuum is being pulled. A warm water bath can also help to increase the vapor pressure of the this compound.[18]
Co-evaporation with the desired product. This can occur if the product is also volatile. In this case, consider a different removal method such as chemical quenching or chromatography.
Condensation trap is not cold enough. Ensure the cold finger of the rotary evaporator is sufficiently cold (e.g., using a dry ice/acetone slurry) to efficiently trap the volatile this compound.
Problem 2: Emulsion formation during liquid-liquid extraction.
Possible Cause Solution
Vigorous shaking of the separatory funnel. Gently invert the funnel multiple times rather than shaking vigorously.[19]
High concentration of starting materials or products. Dilute the reaction mixture with more of the organic solvent.
Similar densities of the organic and aqueous layers. Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer and help break the emulsion.[19]
Problem 3: Incomplete removal of this compound after chemical quenching.
Possible Cause Solution
Insufficient amount of quenching agent. Use a larger excess of the quenching agent. A good starting point is 3-5 equivalents relative to the initial amount of this compound.
Short reaction time for quenching. Allow the quenching reaction to stir for a longer period. Depending on the quenching agent, this could range from 30 minutes to several hours.
Quenching agent is not reactive enough. Consider using a more nucleophilic quenching agent. For example, if a mild base is ineffective, a stronger nucleophile like an amine or a thiol-based scavenger may be necessary.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Thiosulfate

This protocol is effective for quenching unreacted this compound and removing any iodine byproduct.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Use at least 2 equivalents of sodium thiosulfate for every equivalent of this compound used.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Removal by Evaporation under Reduced Pressure (Rotary Evaporation)

This method is suitable for non-volatile products.

  • Transfer the reaction mixture to a round-bottom flask. Do not fill the flask more than halfway.[18]

  • Attach the flask to a rotary evaporator.

  • Ensure the condenser is sufficiently cooled.

  • Apply a vacuum and begin rotation of the flask. A water bath set to 20-30°C can be used to gently warm the flask and facilitate evaporation.[18]

  • Continue evaporation until all the volatile this compound has been removed.

  • To ensure complete removal, the sample can be placed under high vacuum for an extended period after the initial evaporation.

Protocol 3: Purification by Silica Gel Chromatography

This protocol is effective for separating the nonpolar this compound from more polar products.

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be low enough that the this compound has a high Rf value.

  • Concentrate the reaction mixture to a small volume.

  • Load the concentrated sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. The nonpolar this compound will elute quickly.

  • Collect fractions and monitor by TLC to separate the product from the this compound.

  • Combine the fractions containing the purified product and remove the solvent under reduced pressure.

Quantitative Data Summary

Removal MethodQuenching Agent/ConditionsExpected EfficiencyNotes
Chemical Quenching Ammonium hydroxide solution>99% conversion to iodide reported in a specific application.[12]The resulting iodide salt is water-soluble and easily removed by extraction.
Chemical Quenching Sodium thiosulfateHighAlso effective at removing iodine byproduct.[2][6][20]
Chemical Quenching Amines (e.g., triethylamine, piperidine)HighThe resulting quaternary ammonium salt is typically water-soluble or easily separated by chromatography.
Evaporation Rotary EvaporationHigh, but depends on product volatility.Multiple evaporations or extended time under high vacuum may be necessary for complete removal.
Scavenger Resins Amine- or thiol-functionalized resinsHighOffers the convenience of simple filtration to remove the scavenger and the captured this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a methylation reaction using this compound followed by a typical workup and purification procedure to remove the unreacted reagent.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material + This compound + Base reaction Methylation Reaction start->reaction quench Quenching (e.g., Na2S2O3) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation chromatography Column Chromatography evaporation->chromatography product Purified Product chromatography->product analysis Purity Analysis (NMR, GC-MS) product->analysis

Caption: General workflow for sample purification after a methylation reaction.

References

troubleshooting low yield in deuterated methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated methylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: My deuterated methylation reaction has a low yield. What are the common causes?

Low yields in deuterated methylation can arise from several factors throughout the experimental process. Key areas to investigate include the quality and reactivity of your reagents, the optimization of reaction conditions, and the efficiency of your workup and purification procedures. Incomplete reactions are a frequent culprit, often due to insufficient reaction time or non-optimal temperatures. Additionally, side reactions can consume starting materials and generate impurities, complicating purification and reducing the final yield. Finally, significant product loss can occur during extraction and chromatography steps if the protocol is not tailored to the specific properties of your deuterated product.[1]

Q2: I suspect my deuterated methylating agent is the problem. What should I consider?

The choice and handling of the deuterated methylating agent are critical for a successful reaction.

  • Reactivity and Stability: Traditional reagents like deuterated methyl iodide (CD₃I) and dimethyl sulfate ((CD₃)₂SO₄) are highly reactive but can be prone to volatility, toxicity, and may lead to overmethylation. Newer reagents, such as 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate (DMTT), offer greater selectivity and stability under milder conditions. The stability of some reagents can be poor; for example, S-adenosylmethionine (SAM) is known to be unstable.[2]

  • Moisture Sensitivity: Many methylating agents are sensitive to moisture, which can quench the reaction. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.

  • Storage and Handling: Ensure your deuterated methylating agent has been stored correctly according to the manufacturer's instructions to prevent degradation. Improper storage can lead to a significant loss of reactivity.

Q3: How critical are the reaction conditions for deuterated methylation?

Reaction conditions are paramount and must be carefully optimized for each specific substrate and methylating agent.

  • Temperature: Temperature control is crucial. For instance, in the Eschweiler-Clarke reaction, a common method for N-methylation, heating is necessary to drive the reaction to completion, typically between 80-100 °C.[1] However, excessive heat can lead to the degradation of reactants or products.[1]

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. Insufficient time will result in an incomplete reaction, while excessively long times can promote the formation of byproducts.

  • Stoichiometry: The molar ratios of the substrate, methylating agent, and any catalysts or bases must be precise. Using a slight excess of the deuterated methylating agent can often drive the reaction to completion, but a large excess may lead to unwanted side reactions, including overmethylation.[1]

Q4: I'm seeing multiple products in my reaction mixture. What could be the cause of these side reactions?

The presence of multiple products often points to issues with selectivity or overmethylation.

  • Overmethylation: Highly reactive methylating agents can sometimes add more than one methyl group, especially if multiple reactive sites are present on the substrate. Using a more selective reagent or carefully controlling the stoichiometry can mitigate this.

  • Competing Reactive Sites: Complex molecules may have several nucleophilic sites with similar reactivity. This can lead to a mixture of methylated isomers. The reaction conditions, particularly the solvent and temperature, can sometimes be adjusted to favor methylation at the desired site.

  • Impure Starting Materials: Impurities in the starting material can react with the methylating agent, leading to a complex mixture of products.[1] Always ensure the purity of your substrates and reagents before starting the reaction.

Q5: My yield is low after purification. How can I improve my workup and product isolation?

Significant product loss can occur during the workup and purification stages.

  • Inefficient Extraction: If your deuterated product has some water solubility, multiple extractions with an appropriate organic solvent are necessary to maximize recovery.[1] Adjusting the pH of the aqueous layer can also improve extraction efficiency by ensuring your product is in a neutral, more organic-soluble form.[1]

  • Suboptimal Chromatography: The choice of solvent system for column chromatography is critical for good separation.[3] An improperly chosen system can lead to poor separation of the product from unreacted starting materials or byproducts, resulting in mixed fractions and lower isolated yield.

  • Product Volatility: Some smaller deuterated molecules may be volatile. Care should be taken during solvent removal steps to avoid product loss. Use of a cold trap and careful control of the vacuum and temperature are recommended.

Q6: I am expressing a deuterated protein for NMR studies and the yield is very low. What can I do?

Low yields of deuterated proteins expressed in E. coli are a common problem, often due to the toxicity of D₂O to the cells.

  • Toxicity of D₂O: High concentrations of D₂O in the growth media can be toxic to E. coli, leading to significantly reduced cell growth and protein expression.[4] Yields can decrease by a factor of two or more compared to growth in H₂O-based media.[4]

  • Alternative Growth Media: A successful strategy to improve yield is to grow the bacteria in H₂O-based M9 medium and provide the deuterium source through deuterated amino acids derived from algal extracts.[4] This approach can lead to a greater than 2-3 fold improvement in protein yield while still achieving high levels of deuteration (75-80%).[4]

Troubleshooting Guides

Guide 1: Low Yield in a General Deuterated Methylation Reaction

This guide provides a systematic approach to troubleshooting low yields in a typical chemical synthesis involving deuterated methylation.

cluster_start cluster_reagents Step 1: Reagent & Setup Check cluster_reaction Step 2: Reaction Condition Optimization cluster_workup Step 3: Workup & Purification Review cluster_end start Low Yield Observed reagent_quality Verify Purity & Quality of Starting Material & Reagents start->reagent_quality Initial Investigation reagent_activity Check Age & Storage of Deuterated Methylating Agent reagent_quality->reagent_activity anhydrous Ensure Anhydrous Conditions (Solvents, Glassware, Inert Atmosphere) reagent_activity->anhydrous monitor Monitor Reaction Progress (e.g., TLC, LC-MS) anhydrous->monitor If Reagents OK temp Optimize Temperature monitor->temp time Adjust Reaction Time temp->time stoichiometry Verify & Optimize Reagent Stoichiometry time->stoichiometry extraction Optimize Extraction Protocol (pH, Solvent, # of Extractions) stoichiometry->extraction If Reaction Incomplete purification Refine Purification Method (e.g., Chromatography Solvent System) extraction->purification end Improved Yield purification->end Final Optimization

Caption: A logical workflow for troubleshooting low yields.

For reactions like the Eschweiler-Clarke N-methylation, adjusting the stoichiometry of the reagents can significantly impact the yield. Below is a table summarizing typical molar ratios.

ReagentMolar Equivalents (Relative to Amine)PurposePotential Issue if Incorrect
Amine Substrate1.0Starting Material-
Formaldehyde (Deuterated or Non-deuterated)1.1 - 1.2Methyl SourceInsufficient: Incomplete reaction.[1] Excess: Potential for side reactions.
Formic Acid1.1 - 1.2Reducing AgentInsufficient: Incomplete reduction of the intermediate.[1] Excess: Can complicate workup.
Guide 2: Low Yield in Deuterated Protein Expression for NMR

This guide focuses on troubleshooting low yields when overexpressing deuterated proteins in E. coli.

cluster_start cluster_media Step 1: Assess Growth Conditions cluster_protocol Step 2: Modify Expression Protocol cluster_optimization Step 3: Optimize New Protocol cluster_end start Low Protein Yield media_check Currently using D₂O-based minimal media? start->media_check toxicity Suspect D₂O toxicity and reduced cell growth. media_check->toxicity Yes switch_media Switch to H₂O-based M9 Media toxicity->switch_media Action add_source Supplement with Deuterated Amino Acids switch_media->add_source optimize_aa Optimize Concentration of Deuterated Amino Acids add_source->optimize_aa Next optimize_induction Optimize Induction Conditions (IPTG conc., temp, time) optimize_aa->optimize_induction end Significantly Improved Protein Yield optimize_induction->end Result

Caption: Workflow for improving deuterated protein yield.

The choice of deuteration strategy has a profound impact on the final protein yield. The following table compares yields from traditional D₂O-based methods with the alternative H₂O-based approach supplemented with deuterated amino acids.

Expression MethodTypical Protein Yield (mg/L)Deuteration LevelRelative Cost-Effectiveness
Traditional (D₂O M9 Media)1 - 3>95%Baseline
Alternative (H₂O M9 + Deuterated Amino Acids)6 - 875 - 80%~9-fold improvement[4]

Data is illustrative and based on reported improvements for challenging proteins like pSRII.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Eschweiler-Clarke Reaction

This protocol is a generalized method for the N-methylation of a primary or secondary amine using formaldehyde and formic acid.

  • Reaction Setup: To a round-bottom flask, add the amine substrate (1.0 eq).

  • Reagent Addition: Add formic acid (1.2 eq) followed by formaldehyde (1.2 eq).

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically several hours).

  • Cooling and Quenching: Cool the reaction to room temperature and carefully quench by adding water and a strong base (e.g., NaOH solution) to raise the pH to >11.

  • Extraction: Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reference: This protocol is based on the general principles of the Eschweiler-Clarke reaction.[1]

Protocol 2: High-Yield Expression of Deuterated Protein in E. coli

This protocol describes an optimized method for producing deuterated proteins in high yield by avoiding the use of D₂O-based growth media.

  • Starter Culture: Inoculate a single colony of E. coli BL21(DE3) cells transformed with the expression plasmid into 50 mL of LB medium and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of H₂O-based M9 minimal medium with the overnight starter culture.

  • Growth: Grow the cells at 37°C with shaking until the OD₆₀₀ reaches ~0.6.

  • Deuterium Source Addition: Add 2 g/L of deuterated algal amino acid extract to the culture.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-24°C) for 12-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 30 minutes at 4°C.

  • Cell Lysis and Purification: Resuspend the cell pellet in lysis buffer and proceed with standard protein purification protocols.

Reference: This protocol is adapted from methodologies designed to improve yields of deuterated proteins.[4]

References

preventing Iodomethane-d3 degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Iodomethane-d3 during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My this compound has a purplish or brownish tint. What does this mean and is it still usable?

A1: A purplish or brownish color indicates that the this compound has likely been exposed to light, leading to its partial decomposition and the formation of iodine (I₂).[1][2] The usability of the product depends on the extent of degradation and the tolerance of your specific application to impurities. For applications requiring high purity, it is recommended to purify the this compound or use a fresh, unopened vial.

Q2: What are the primary causes of this compound degradation?

A2: The main factors that contribute to the degradation of this compound are:

  • Light Exposure: This is a significant cause of decomposition, leading to the formation of iodine.[1][2]

  • Moisture: this compound can slowly hydrolyze in the presence of water to form methanol-d3 and hydrogen iodide.[3][4][5][6]

  • Heat: Elevated temperatures can accelerate degradation. Thermal decomposition can occur at high temperatures (270 °C), releasing hydrogen iodide.[2]

  • Incompatible Materials: Contact with strong bases, strong oxidizing agents, and certain metals (e.g., aluminum) can promote decomposition.[3][4][5]

Q3: How should I properly store my this compound to ensure its stability?

A3: To maintain the integrity of your this compound, adhere to the following storage guidelines:

  • Store in a cool, dry, and dark place. [7][8][9] Refrigeration at +4°C is often recommended.[10][11]

  • Keep the container tightly sealed to prevent exposure to moisture and air.[3][12]

  • Use the original amber or opaque bottle to protect it from light.[1]

  • Commercial samples may be stabilized with copper wire to inhibit degradation.[1][11][13][14][15]

Q4: Can I use a container made of aluminum to store or handle this compound?

A4: No, you should NOT use aluminum or galvanized containers for storing or handling this compound.[3] It is incompatible with these materials. Prefer glass or high-density polyethylene containers.[16]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in my reaction. Degradation of this compound.Check the purity of your this compound using GC-MS or NMR. If degradation is confirmed, purify the reagent or use a new vial. Review your handling and storage procedures to prevent future degradation.
Inconsistent reaction yields. Inconsistent purity of this compound.Always use this compound from a properly stored, sealed container. If a bottle has been opened multiple times, its purity may be compromised. Consider aliquoting the reagent into smaller, single-use vials upon first opening.
Pressure buildup in the storage container. The container may have been stored at an elevated temperature, causing the low-boiling point substance to vaporize and increase pressure.[3]Store the container in a cool, refrigerated environment. When opening, do so slowly and carefully in a well-ventilated fume hood to release any built-up pressure safely.[3]
Visible discoloration (yellow, red, or brown). Exposure to light and/or moisture.[2][7]The product has started to decompose. For sensitive applications, purification by washing with sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by distillation, may be necessary.[1] Otherwise, use a fresh supply.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.

Objective: To quantify the purity of this compound and identify impurities such as methanol-d3 or iodine.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 µL of this compound in 1 mL of solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 2 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 30-200

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic ions: m/z 145 (M+), 142, 127).

    • Search for peaks corresponding to potential impurities like methanol-d3 (m/z 35, 32) and other degradation products.

    • Calculate the purity based on the relative peak areas.

Protocol 2: Purification of Discolored this compound

Objective: To remove iodine from a discolored sample of this compound.

Materials:

  • Discolored this compound

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • Washing: In a separatory funnel, wash the discolored this compound with a saturated solution of sodium thiosulfate. Shake the funnel and allow the layers to separate. The aqueous layer will contain the removed iodine. Repeat until the organic layer is colorless.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Distillation: Decant the dried this compound and purify it by distillation. Collect the fraction boiling at approximately 42°C.[7]

  • Storage: Store the purified product in a dark bottle, under an inert atmosphere if possible, and with a small piece of copper wire as a stabilizer.[1]

Visualizations

DegradationPathways Degradation Pathways of this compound Iodomethane_d3 This compound (CD3I) Iodine Iodine (I2) (Causes discoloration) Iodomethane_d3->Iodine Photodecomposition Methanol_d3 Methanol-d3 (CD3OH) Iodomethane_d3->Methanol_d3 Hydrolysis Hydrogen_Iodide Hydrogen Iodide (HI) Iodomethane_d3->Hydrogen_Iodide Thermal Decomposition Light Light Light->Iodine Moisture Moisture (H2O) Moisture->Methanol_d3 Heat Heat (>270°C) Heat->Hydrogen_Iodide

Caption: Key degradation pathways for this compound.

ExperimentalWorkflow Workflow for Purity Assessment and Handling cluster_storage Storage & Handling cluster_assessment Purity Check cluster_decision Decision cluster_action Action Storage Store in Cool, Dark, Dry Place (Refrigerated, Tightly Sealed) Handling Handle in Fume Hood (Use appropriate PPE) Storage->Handling Visual_Inspection Visual Inspection (Check for discoloration) Handling->Visual_Inspection GCMS_Analysis GC-MS Analysis (Confirm purity & identify impurities) Visual_Inspection->GCMS_Analysis Decision Is the sample pure? GCMS_Analysis->Decision Use_Directly Use in Experiment Decision->Use_Directly Yes Purify Purify Sample (e.g., Na2S2O3 wash, distillation) Decision->Purify No Discard Use Fresh Stock Decision->Discard No, if severely degraded Purify->Use_Directly

Caption: Logical workflow for handling and assessing this compound.

References

Technical Support Center: Optimizing Iodomethane-d3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing methylation reactions using Iodomethane-d3 (CD₃I).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

This compound (also known as methyl-d3 iodide) is a deuterated form of iodomethane where the three hydrogen atoms of the methyl group are replaced with deuterium.[1] It is primarily used as a methylation agent in organic synthesis. The deuterium labeling allows researchers to track the methyl group in molecules, which is invaluable for studying metabolic pathways, drug interactions, and reaction mechanisms.[1]

Q2: Which functional groups can be methylated with this compound?

This compound is an excellent reagent for Sₙ2 reactions and can be used to methylate a variety of nucleophiles, including:

  • Oxygen nucleophiles: Phenols, alcohols, and carboxylic acids.[2][3]

  • Nitrogen nucleophiles: Amines.

  • Sulfur nucleophiles: Thiols.

  • Carbon nucleophiles: Stabilized enolates (e.g., from 1,3-dicarbonyl compounds).[4][5]

Q3: What are the most common bases used with this compound?

The choice of base is critical and depends on the acidity of the substrate being methylated. Common bases include:

  • Potassium Carbonate (K₂CO₃): A moderately strong base often used for methylating phenols and carboxylic acids.[4][6][7]

  • Cesium Carbonate (Cs₂CO₃): More basic and often more soluble than K₂CO₃, leading to faster reaction rates.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base used for deprotonating alcohols and less acidic substrates.[8][9]

  • Lithium Carbonate (Li₂CO₃): Another option for phenols and carboxylic acids.[4][5]

Q4: What are the recommended solvents for this compound reactions?

Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity.[10] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[10]

  • N,N-Dimethylformamide (DMF): An excellent solvent for Sₙ2 reactions due to its high polarity.[6]

  • Acetone: Commonly used, especially with carbonate bases, but must be thoroughly dried as it can be hygroscopic.[6][7]

  • Tetrahydrofuran (THF): A good choice, particularly when using strong bases like NaH.[8]

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent.

Q5: How should I store and handle this compound?

This compound is toxic, volatile, and light-sensitive.[8][11]

  • Storage: Store in a tightly sealed, dark bottle in a cool, dry, and well-ventilated area, away from light. Commercial samples may be stabilized with copper or silver wire to quench any iodine that forms upon degradation.[2][4]

  • Handling: Always handle this compound in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11] It is a dense liquid, so care should be taken when transferring with a syringe to avoid drips.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Insufficiently Basic Conditions The base may not be strong enough to fully deprotonate the substrate. For phenols, K₂CO₃ is often sufficient, but for alcohols, a stronger base like NaH is typically required.[9]
Presence of Water Water will react with strong bases and can hydrolyze this compound to deuterated methanol (CD₃OH), reducing the amount of available methylating agent.[6][12] Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous.[6] Carbonate bases are hygroscopic and should be dried before use.[6]
Low Reaction Temperature While some reactions proceed at room temperature, others may require heating (reflux) to achieve a reasonable rate.[7][9] The optimal temperature depends on the solvent and base combination.
Poor Reagent Quality This compound can degrade over time, especially when exposed to light, forming iodine (which gives it a purplish color).[5] Use fresh or purified this compound.
Incorrect Stoichiometry An insufficient amount of this compound or base will lead to an incomplete reaction. A slight excess of the methylating agent and base is often used.[7]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Over-methylation (Polyalkylation) This occurs when the product of the initial methylation is also nucleophilic and reacts further with this compound. This is common with amines and can occur with some diols or other poly-functionalized molecules. To minimize this, add the this compound slowly to the reaction mixture and consider using a slight excess of the starting material relative to the methylating agent.[9]
C-Alkylation vs. O-Alkylation Enolates are ambident nucleophiles and can be alkylated at either the carbon or oxygen atom.[4][5] Iodomethane is considered a "soft" electrophile and generally favors C-alkylation of enolates.[4][5] Solvent choice can influence this selectivity; polar aprotic solvents often favor O-alkylation, while non-polar solvents can favor C-alkylation.
Reaction with Solvent Some solvents can potentially react with the reagents. For example, DMF can be slowly degraded by strong bases at high temperatures. Choose a solvent that is inert under the reaction conditions.
Issue 3: Difficult Product Purification
Possible Cause Troubleshooting Steps
Removal of DMF DMF has a high boiling point and can be difficult to remove. After the reaction, quench with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7] Thoroughly wash the organic layer with water or brine to remove residual DMF.[7]
Separating Product from Starting Material If the reaction is incomplete, separating the methylated product from the unreacted starting material can be challenging due to similar polarities. Optimize the reaction to go to completion. If separation is necessary, column chromatography with an optimized solvent system is usually effective.[13]
Quenching Excess this compound Unreacted this compound is volatile and toxic. While it is often removed during rotary evaporation, a quench step can be employed for safety. Adding a dilute solution of a nucleophilic base like sodium thiosulfate or a basic solution can help consume any remaining reagent.

Data Presentation

Table 1: General Guide for Base and Solvent Selection
Substrate TypeRecommended BasepKa of Substrate (approx.)Recommended Solvent(s)Typical Temperature
PhenolsK₂CO₃, Cs₂CO₃8-10Acetone, DMF, MeCNRoom Temp to Reflux
Carboxylic AcidsK₂CO₃, KOH[3]3-5DMF, DMSORoom Temp
Alcohols (Primary/Secondary)NaH, KH16-18THF, DMF0 °C to Room Temp
1,3-DicarbonylsK₂CO₃, NaH9-13Acetone, THF, DMFRoom Temp
Amines (Primary/Secondary)K₂CO₃ (for N-alkylation)30-40 (N-H)DMF, AcetonitrileRoom Temp to Reflux

Note: This table provides general recommendations. Optimization is often necessary for specific substrates.

Table 2: Impact of Solvent on Sₙ2 Reaction Rates
Solvent TypeExample SolventsEffect on NucleophileRelative Reaction RateRationale
Polar Aprotic DMF, DMSO, Acetone, THFMinimally solvated, highly reactiveFast The solvent dipoles stabilize the cation of the base but do not form a strong "solvent cage" around the anionic nucleophile, leaving it free to react.[10]
Polar Protic Water, Methanol, EthanolStrongly solvated, less reactiveSlow The solvent forms hydrogen bonds with the nucleophile, creating a stabilizing "solvent cage" that lowers its energy and reactivity.[10] Energy is required to break these bonds before the nucleophile can attack.
Non-Polar Hexane, ToluenePoorly solvatedVery Slow Most ionic bases and polar substrates have poor solubility in non-polar solvents, leading to a very slow heterogeneous reaction.

Experimental Protocols

Protocol 1: O-Methylation of a Phenol using K₂CO₃ in Acetone

This protocol is a general procedure for the methylation of a phenolic hydroxyl group, such as in 1,5-dihydroxynaphthalene.[6]

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[6]

    • Add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (2.5 eq per hydroxyl group), and anhydrous acetone.[6][7]

  • Reaction:

    • Stir the suspension at room temperature.

    • Add this compound (1.2 eq per hydroxyl group) dropwise via syringe.

    • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with acetone.[7]

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: O-Methylation of an Alcohol using NaH in THF

This protocol is suitable for substrates with less acidic protons, such as alcohols.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a dispersion of sodium hydride (NaH) (1.2 eq) in mineral oil.

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

  • Reaction:

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

    • Cool the resulting alkoxide solution back to 0 °C.

    • Add this compound (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dry Glassware prep2 Add Substrate & Anhydrous Base prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Add this compound prep3->react1 react2 Heat to Reflux (if needed) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench Reaction react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Chromatography) workup3->workup4 product Final Product workup4->product

Caption: General workflow for a typical this compound methylation reaction.

troubleshooting_guide start Low or No Yield check_water Reagents/Solvents Anhydrous? start->check_water cause1 Incomplete Reaction? cause2 Side Products Observed? cause1->cause2 No solution1a Increase Reaction Time/Temp cause1->solution1a Yes solution1b Use Stronger Base (e.g., NaH) cause1->solution1b Yes solution1c Check Reagent Stoichiometry cause1->solution1c Yes solution2a Adjust Stoichiometry (Slow Addition) cause2->solution2a Yes solution2b Optimize Solvent Choice cause2->solution2b Yes check_water->cause1 Yes dry_reagents Dry Solvents/Base & Glassware check_water->dry_reagents No

Caption: Decision tree for troubleshooting low yield in methylation reactions.

References

Technical Support Center: Methylation and the Challenge of Hygroscopic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of reagents commonly used in methylation reactions. Proper handling of these moisture-sensitive compounds is critical for reaction success, reproducibility, and the generation of reliable data.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a reagent is hygroscopic, and why is it a problem in methylation reactions?

A: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1] In methylation reactions, the presence of water can lead to several problems:

  • Reaction with Reagents: Many methylating agents and bases used in these reactions are highly reactive towards water. This can lead to the decomposition of the reagent, reducing its effective concentration and potentially halting the reaction.

  • Side Reactions: Water can participate in side reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired methylated product.

  • Inaccurate Measurements: When a hygroscopic reagent absorbs water, its mass increases. Weighing out such a reagent will lead to an inaccurate molar quantity, affecting the stoichiometry of the reaction.[2]

  • Physical Changes: Absorption of moisture can cause solid reagents to clump, cake, or even dissolve, making them difficult to handle and dispense accurately.[1]

Q2: Which common methylation reagents are known to be hygroscopic?

A: Several reagents used in methylation protocols are hygroscopic to varying degrees. It is crucial to consult the Safety Data Sheet (SDS) for specific storage and handling information. Some examples include:

  • Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used bases in methylation reactions and are known to be hygroscopic.

  • Methylating Agents: While not all are strongly hygroscopic, some can be sensitive to moisture. For instance, trimethylanilinium hydroxide is often supplied as a solution in methanol.[2] Choline, a biological methylating agent, is also hygroscopic.[3]

  • Solvents: Anhydrous solvents are critical for moisture-sensitive reactions. Dimethyl sulfoxide (DMSO), a common solvent in methylation protocols, is known to be hygroscopic.[4]

Q3: How should I store my hygroscopic methylation reagents?

A: Proper storage is the first line of defense against moisture contamination.

  • Airtight Containers: Always store hygroscopic reagents in tightly sealed containers.[1]

  • Desiccators: For highly sensitive reagents, storage in a desiccator containing a drying agent (e.g., silica gel, calcium chloride) is recommended.[5] Consider evacuating the desiccator (vacuum desiccator) for enhanced protection.

  • Inert Atmosphere: For extremely sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) in a glovebox is the best practice.[6]

  • Controlled Environment: If possible, store reagents in a room with controlled, low humidity.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Methylation Reaction

Possible Cause: Moisture contamination is a primary suspect for low or no yield in methylation reactions.

Troubleshooting Steps:

  • Reagent Integrity:

    • Visual Inspection: Check your hygroscopic reagents for any signs of clumping, caking, or deliquescence (dissolving in absorbed water). If observed, the reagent is likely contaminated with water.

    • Water Content Analysis: For critical reactions, determine the water content of your reagents using Karl Fischer titration.

  • Solvent Anhydrousness:

    • Ensure you are using a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves.

  • Reaction Setup:

    • Glassware: Dry all glassware thoroughly in an oven (e.g., 120-150 °C for several hours) and cool it under a stream of dry inert gas (nitrogen or argon) or in a desiccator before use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling:

    • Minimize the time hygroscopic reagents are exposed to the atmosphere during weighing and transfer.

    • For highly sensitive reactions, perform all manipulations of hygroscopic reagents inside a glovebox.[6]

Issue 2: Inconsistent or Irreproducible Reaction Results

Possible Cause: Variable amounts of moisture introduced into the reaction can lead to inconsistent outcomes.

Troubleshooting Steps:

  • Standardize Handling Procedures:

    • Develop and adhere to a strict protocol for handling hygroscopic reagents, including the duration of exposure to air and the method of transfer.

    • Ensure all lab members follow the same standardized procedure.

  • Monitor Environmental Conditions:

    • Be aware of the ambient humidity in the laboratory. High humidity days can significantly impact moisture-sensitive reactions.[7] Consider using a dehumidifier in the weighing area.

  • Reagent Aliquoting:

    • For frequently used hygroscopic reagents, consider aliquoting the contents of a new bottle into smaller, tightly sealed containers in a dry environment (e.g., a glovebox). This minimizes the repeated exposure of the bulk reagent to atmospheric moisture.

  • Solvent Quality Control:

    • Regularly check the water content of your anhydrous solvents, especially from bottles that have been opened multiple times.

Quantitative Data Summary

The acceptable level of water in a methylation reaction is highly dependent on the specific reagents and reaction conditions. However, some general guidelines can be considered.

ParameterRecommendationNotes
Solvent Water Content < 50 ppmFor many moisture-sensitive reactions, this is a good target. Karl Fischer titration is the standard method for verification.
Relative Humidity for Storage < 40% RHIdeal for storing hygroscopic reagents. Some guidelines for sterile storage suggest keeping humidity below 60-70%.[8]
Reagent Water Content VariesMust be determined on a case-by-case basis. For highly sensitive reactions, even trace amounts of water can be detrimental.

Key Experimental Protocols

Protocol 1: Drying Hygroscopic Solid Reagents

This protocol is suitable for thermally stable, solid hygroscopic reagents.

Materials:

  • Hygroscopic reagent

  • Glass container (e.g., round-bottom flask, watch glass)

  • Drying oven (vacuum oven preferred)

  • Desiccator with a suitable desiccant (e.g., Drierite®, silica gel)

Procedure:

  • Place the hygroscopic solid in a clean, dry glass container.

  • Place the container in a drying oven set to a temperature at least 20 °C below the melting or decomposition point of the reagent. For enhanced drying, use a vacuum oven.

  • Dry the reagent for several hours to overnight. The exact time will depend on the reagent and the amount of absorbed water.

  • After drying, immediately transfer the hot container with the reagent to a desiccator.

  • Allow the reagent to cool to room temperature inside the desiccator before use.

  • For quantitative applications, you can monitor the drying progress by weighing the sample periodically until a constant weight is achieved.

Protocol 2: Handling Hygroscopic Reagents in a Glovebox

A glovebox provides an inert atmosphere, ideal for handling highly moisture-sensitive reagents.

Materials:

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Hygroscopic reagents and all necessary labware (spatulas, weigh boats, vials, etc.)

Procedure:

  • Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).

  • Transfer all necessary reagents and equipment into the glovebox through the antechamber.

  • Purge the antechamber with the inert gas multiple times before opening the inner door.

  • Perform all manipulations, including weighing and transferring the hygroscopic reagents, inside the glovebox.

  • Seal the reaction vessel securely inside the glovebox before removing it.

Protocol 3: Water Content Determination by Karl Fischer Titration

This is a standard method for quantifying the amount of water in a sample.

Principle: The Karl Fischer titration is based on a chemical reaction where iodine reacts stoichiometrically with water. The endpoint is detected when all the water has been consumed.[9]

Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

General Procedure (Volumetric):

  • The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol).

  • The titrator adds the Karl Fischer reagent to neutralize any residual water in the solvent until a stable endpoint is reached.

  • A precisely weighed amount of the hygroscopic sample is introduced into the vessel.

  • The titrator then adds the Karl Fischer reagent until all the water from the sample has reacted.

  • The instrument calculates the water content based on the volume of titrant used.

Note: The choice between volumetric and coulometric Karl Fischer titration depends on the expected water content. Coulometric is more sensitive for trace amounts of water.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_outcome Outcome reagent Hygroscopic Reagent storage Proper Storage (Desiccator/Glovebox) reagent->storage drying Drying Protocol (Oven/Vacuum) storage->drying kf Karl Fischer Titration (Water Content Analysis) drying->kf weighing Weighing (Inert Atmosphere) kf->weighing Proceed if water content is acceptable reaction Methylation Reaction (Under Inert Gas) weighing->reaction glassware Dried Glassware glassware->reaction solvent Anhydrous Solvent solvent->reaction success Successful Methylation reaction->success failure Low Yield / Failure reaction->failure

Caption: Workflow for handling hygroscopic reagents in methylation.

troubleshooting_flowchart start Low Yield in Methylation Reaction q1 Are hygroscopic reagents clumped or caked? start->q1 a1_yes Re-dry or use a fresh batch of reagent. q1->a1_yes Yes q2 Was anhydrous solvent used? q1->q2 No end Re-run experiment with all precautions. a1_yes->end a2_no Use freshly opened or properly dried solvent. q2->a2_no No q3 Was glassware properly dried? q2->q3 Yes a2_no->end a3_no Dry glassware in oven and cool under inert gas. q3->a3_no No q4 Was the reaction run under an inert atmosphere? q3->q4 Yes a3_no->end a4_no Use a nitrogen or argon blanket/balloon. q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for low yield in methylation.

References

Technical Support Center: Purification of Iodomethane-d3 Labeled Compounds by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Iodomethane-d3 (CD₃I) for isotopic labeling and subsequently purifying these compounds using chromatographic techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated (-CD₃) compound have a different retention time than its non-deuterated (-CH₃) counterpart in HPLC?

A1: This phenomenon is known as the "deuterium isotope effect" in chromatography. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability.[2] These differences influence the intermolecular interactions between your compound and the stationary phase, generally resulting in weaker interactions and a shorter retention time for the deuterated version.[2]

Q2: How significant is the retention time shift between my -CD₃ and -CH₃ compounds?

A2: The magnitude of the retention time shift depends on several factors, including the number of deuterium atoms, the position of deuteration within the molecule, and the specific chromatographic conditions (e.g., stationary phase, mobile phase, temperature).[2] While often small, the shift can be significant enough to cause partial or even baseline separation from the unlabeled compound. For example, in some ultra-high-performance liquid chromatography (UHPLC) analyses, a retention time shift of around 3 seconds has been observed for deuterated peptides, which can be about half the peak width.[3]

Q3: Can this retention time shift affect the quantification of my labeled compound when using an unlabeled internal standard (or vice-versa)?

A3: Yes, a significant retention time shift can impact the accuracy of quantitative analysis, particularly in LC-MS/MS.[1] If the labeled and unlabeled compounds do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement, leading to inaccurate quantification.[1]

Q4: How should I remove unreacted this compound from my reaction mixture before purification?

A4: Unreacted this compound is volatile and toxic, so it should be handled in a fume hood.[4] A common method to quench small amounts of excess methyl iodide is by hydrolysis with an aqueous base, such as sodium hydroxide solution, which converts it to methanol-d3 and a salt.[4] However, ensure your target compound is stable under basic conditions before employing this method.[4]

Q5: My this compound labeled compound seems to be degrading on the silica gel column. What can I do?

A5: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. If you suspect this is happening, you can deactivate the silica gel. One common method is to use a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, to neutralize the acidic sites on the silica.

Troubleshooting Guides

Below are common issues encountered during the chromatographic purification of this compound labeled compounds, along with potential causes and solutions.

Issue 1: Co-elution or Poor Separation of Labeled (-CD₃) and Unlabeled (-CH₃) Compounds
Possible Cause Solution
Insufficient Resolution of the Chromatographic System: The small difference in properties between the isotopologues requires a highly efficient separation method.For HPLC: • Increase the column length or use a column with a smaller particle size to improve efficiency. • Optimize the mobile phase composition. Small changes in the organic modifier percentage can enhance separation. • Adjust the temperature. Lower temperatures can sometimes increase the separation factor for isotopologues. • Evaluate different stationary phases. The nature of the stationary phase can influence the magnitude of the isotope effect.[1] For Flash Chromatography: • Use a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution. • Employ a shallow gradient or isocratic elution with a solvent system that provides the best separation on a TLC plate.
Inappropriate Solvent System: The chosen mobile phase may not be optimal for separating compounds with very similar polarities.• Perform a thorough solvent screen using TLC to find a system that maximizes the Rf difference between your labeled and unlabeled compounds. • For reversed-phase HPLC, consider switching between acetonitrile and methanol as the organic modifier, as this can alter selectivity.
Issue 2: Peak Tailing or Asymmetrical Peak Shape
Possible Cause Solution
Secondary Interactions with Stationary Phase: Residual acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.• Add a basic modifier like triethylamine (0.1-1%) to the mobile phase for normal-phase chromatography to mask the silanol groups. • For reversed-phase HPLC, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Adding a buffer (e.g., 10-25 mM) can help.
Column Overload: Injecting too much sample can lead to peak distortion.• Reduce the amount of sample injected onto the column. • For preparative chromatography, consider using a larger diameter column.
Column Degradation: The stationary phase may be breaking down, especially at extreme pH values.• Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns). • If the column is old or has been used extensively, replace it.
Issue 3: No Product Eluting from the Column
Possible Cause Solution
Compound is Too Polar and Sticking to the Stationary Phase: The eluent may not be strong enough to move the compound.• Gradually increase the polarity of the mobile phase. For flash chromatography, you can switch to a more polar solvent system. For HPLC, a gradient with a higher percentage of the strong solvent may be needed. • A "methanol purge" (flushing the column with 100% methanol) can elute very polar compounds from a silica column.
Compound Degradation on the Column: The compound may be unstable under the chromatographic conditions.• Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs. • If the compound is acid-sensitive, use deactivated silica gel or a buffered mobile phase.
Incorrect Solvent System Used: A simple mistake in preparing the mobile phase can lead to no elution.• Double-check the composition of your mobile phase to ensure it matches your intended solvent system.

Experimental Protocols

General Workflow for Purification and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and analysis of an this compound labeled compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Labeling Reaction with CD3I quench Quench Excess CD3I synthesis->quench workup Aqueous Workup / Extraction quench->workup tlc TLC Analysis for Method Development workup->tlc Crude Product chromatography Flash or HPLC Purification tlc->chromatography fractions Collect Fractions chromatography->fractions purity_check Purity Analysis of Fractions (e.g., HPLC, TLC) fractions->purity_check combine Combine Pure Fractions purity_check->combine evaporate Solvent Evaporation combine->evaporate characterize Characterization (NMR, MS) evaporate->characterize start Poor Separation of -CH3 and -CD3 Isotopologues check_method Is the analytical method optimized? start->check_method optimize_analytical Develop an analytical method with baseline separation. - Test different columns - Optimize mobile phase - Adjust temperature check_method->optimize_analytical No check_scaleup Was the scale-up to preparative HPLC correct? check_method->check_scaleup Yes optimize_analytical->check_scaleup adjust_gradient Adjust preparative gradient. - Make the gradient shallower around the elution time. - Ensure flow rate and column dimensions are accounted for. check_scaleup->adjust_gradient No check_overload Is the column overloaded? check_scaleup->check_overload Yes adjust_gradient->check_overload reduce_load Reduce injection volume or sample concentration. Consider a larger column. check_overload->reduce_load Yes success Separation Achieved check_overload->success No reduce_load->success

References

addressing incomplete methylation with Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iodomethane-d3 for methylation. This resource provides troubleshooting guidance and frequently asked questions to address challenges such as incomplete methylation during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during methylation reactions with this compound, providing potential causes and solutions in a question-and-answer format.

Question: My methylation reaction is incomplete, showing a significant amount of starting material. What are the likely causes and how can I improve the yield?

Answer:

Incomplete methylation is a frequent issue and can stem from several factors related to the SN2 reaction mechanism. Iodomethane is an excellent substrate for SN2 reactions due to its steric accessibility and the good leaving group ability of iodide.[1][2] However, the success of the reaction is highly dependent on the reaction conditions and the nature of the substrate.

Below is a systematic guide to troubleshooting incomplete methylation.

Troubleshooting Workflow

troubleshooting_workflow start Incomplete Methylation Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions sub_reagents This compound degradation? Base inactive? Incorrect stoichiometry? check_reagents->sub_reagents check_substrate 3. Assess Substrate Properties check_conditions->check_substrate sub_conditions Suboptimal solvent? Incorrect temperature? Insufficient reaction time? check_conditions->sub_conditions optimize 4. Optimization Strategies check_substrate->optimize sub_substrate Steric hindrance? Poor nucleophilicity? Side reactions? check_substrate->sub_substrate

Caption: A logical workflow for troubleshooting incomplete methylation.

Reagent Quality and Stoichiometry
  • Is your this compound pure? Iodomethane can degrade upon exposure to light, releasing iodine and turning brownish.[2][3] This decomposition can be minimized by storing it in a dark bottle, over copper wire, and at a cool temperature.[3]

  • Is your base active and dry? Many bases used in methylation reactions, such as potassium carbonate (K₂CO₃), are hygroscopic.[4] Water in the reaction mixture can consume the methylating agent. It is advisable to dry the base before use.

  • Are the molar ratios correct? An excess of this compound and base are often required. For exhaustive methylation of amines, a large excess of iodomethane is used.

Reaction Conditions
  • Is the solvent appropriate? For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.[5] Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage and reducing its nucleophilicity.[5][6]

    SolventDielectric Constant (ε)TypeSuitability for SN2
    Dimethylformamide (DMF)37Polar AproticExcellent
    Acetonitrile36Polar AproticExcellent
    Acetone21Polar AproticGood
    Tetrahydrofuran (THF)7.5Polar AproticGood
    Methanol33Polar ProticPoor
    Water80Polar ProticPoor
  • Is the temperature optimal? While heating can increase the reaction rate, it can also promote side reactions like elimination, especially with sterically hindered substrates. For volatile reagents like iodomethane (boiling point: 42 °C), reactions at elevated temperatures should be conducted in a sealed vessel or under reflux with an efficient condenser.

  • Is the reaction time sufficient? Some methylation reactions can be slow and may require extended reaction times, sometimes overnight.[4] It is crucial to monitor the reaction progress.

Substrate Properties
  • Is your substrate sterically hindered? The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[3][4] Bulky groups near the nucleophilic site can block the backside attack of the methyl group from iodomethane.

Substrate TypeRelative SN2 Rate
MethylFastest
PrimaryFast
SecondarySlow
TertiaryNo Reaction
  • Is your nucleophile strong enough? The reactivity of the substrate depends on its nucleophilicity. For example, phenols are generally less nucleophilic than alkoxides. A suitable base is required to deprotonate the substrate and generate a more potent nucleophile. The choice of base can be critical; for instance, cesium carbonate is more basic and soluble under certain conditions than potassium carbonate.[4]

  • Are there competing side reactions? With ambidentate nucleophiles, such as enolates, methylation can occur at different sites (e.g., C-alkylation vs. O-alkylation). Iodomethane, being a "soft" electrophile, tends to favor reaction at the "softer" atom (e.g., carbon over oxygen).[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my methylation reaction?

A1: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, allowing for the separation and identification of reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the deuterated methyl group signal and the disappearance of the proton signal at the methylation site.

Q2: I am trying to methylate a secondary amine, but I am getting a mixture of the tertiary amine and the quaternary ammonium salt. How can I control the reaction?

A2: This is a common issue due to the "runaway" nature of amine alkylation; the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine). To favor the formation of the tertiary amine, you can try using a stoichiometric amount of this compound and carefully monitoring the reaction. To drive the reaction to the quaternary ammonium salt, an excess of this compound is typically used in what is known as exhaustive methylation.

Q3: Can I use other methylating agents besides this compound?

A3: Yes, other methylating agents exist, such as dimethyl sulfate-d6 and methyl tosylate-d3. However, iodomethane is a very effective SN2 reagent.[1][2] While dimethyl sulfate is often used industrially due to its lower cost, it is highly toxic.

Q4: What is the best way to work up a reaction containing residual this compound?

A4: Iodomethane is volatile and can often be removed by rotary evaporation.[4] If quenching is necessary, a dilute solution of a nucleophile like sodium thiosulfate can be used to react with any remaining iodomethane. Always handle iodomethane and its waste in a well-ventilated fume hood due to its toxicity.

Experimental Protocols

General Protocol for O-Methylation of a Phenol

protocol_O_methylation A 1. Dissolve phenol and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). B 2. Add this compound (1.1 - 1.5 eq.) dropwise at room temperature. A->B C 3. Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC. B->C D 4. Cool to room temperature, filter off solids. C->D E 5. Add water and extract with an organic solvent (e.g., ethyl acetate). D->E F 6. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: A standard workflow for the O-methylation of phenols.

Detailed Steps:

  • To a round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a stirrable suspension.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for N-Methylation of an Amine

Detailed Steps:

  • Dissolve the amine (1.0 eq) in a suitable solvent like THF or acetonitrile.

  • Add a base such as potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.1 eq for mono-methylation, >3 eq for exhaustive methylation) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • The crude product can be purified by column chromatography or recrystallization.

This technical support center provides a starting point for addressing issues with incomplete methylation using this compound. Successful methylation often requires careful optimization of reaction conditions for each specific substrate.

References

Technical Support Center: Managing the Volatile Nature of Iodomethane-d3 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe and effective handling of Iodomethane-d3 (CD₃I) in a laboratory setting. Given its volatile nature and reactivity, proper experimental protocols and troubleshooting strategies are critical for obtaining reliable results and ensuring user safety.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: this compound is a colorless to pale yellow liquid that is highly volatile and sensitive to light.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for proper handling and storage.

Q2: How should I properly store this compound?

A2: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[2] Refrigeration at 0-6°C is recommended.[2][3] Some commercial preparations contain copper wire as a stabilizer to prevent degradation.[4]

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is toxic if inhaled, swallowed, or absorbed through the skin.[5][6] It is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[5] Due to its high volatility, there is a significant inhalation risk.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Always work in a well-ventilated fume hood.[7] Essential PPE includes chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat. For procedures with a higher risk of exposure, a respirator may be necessary.

Q5: How can I minimize the loss of this compound due to its volatility during an experiment?

A5: To minimize evaporation, use a condenser for reactions conducted at elevated temperatures.[8] When transferring the reagent, do so quickly and in a fume hood. For solvent removal from a product, avoid high vacuum lines if your product is also volatile; instead, consider distillation at atmospheric pressure or using a Kugelrohr apparatus.[8]

Troubleshooting Guides

Methylation Reactions

Problem: Low or no product yield in a methylation reaction.

Possible Cause Troubleshooting Step
Incomplete reaction - Ensure all glassware is thoroughly dried to prevent hydrolysis of this compound.[7] - Use a fresh, properly stored bottle of this compound, as it can degrade over time, especially when exposed to light.[4] - Confirm the base used (e.g., K₂CO₃, NaH) is anhydrous and active.[7] - Increase the reaction time or temperature, using a reflux condenser to prevent the escape of the volatile reagent.
Loss of this compound - Check for leaks in your reaction setup. - If refluxing, ensure the condenser is functioning efficiently.
Side reactions - Over-methylation can occur, leading to quaternary ammonium salts if methylating amines. Use a controlled stoichiometry of this compound.

Problem: Difficulty in purifying the product.

Possible Cause Troubleshooting Step
Residual this compound - Due to its volatility, excess this compound can often be removed by rotary evaporation.[7] However, be cautious if your product is also volatile. - A chemical quench with a nucleophilic solution (e.g., dilute sodium thiosulfate or a secondary amine in a suitable solvent) can be used to consume unreacted this compound.
Formation of colored impurities - this compound can decompose to form iodine, which can color the reaction mixture.[4] Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) during workup to remove iodine.[4]
Emulsion during workup - If an emulsion forms during aqueous extraction, adding brine (saturated NaCl solution) can help to break it.
NMR Spectroscopy

Problem: Broad or distorted peaks in the ¹H NMR spectrum.

Possible Cause Troubleshooting Step
Poor shimming - Ensure the sample is homogeneous and free of solid particles. - Re-shim the instrument before acquiring the spectrum.
Paramagnetic impurities - Traces of metals or dissolved oxygen can cause peak broadening. Degas the sample if necessary.
Sample too concentrated - Dilute the sample to an appropriate concentration.

Problem: Unexpected peaks in the NMR spectrum.

Possible Cause Troubleshooting Step
Residual solvent from reaction or purification - Identify the solvent from its characteristic chemical shift and remove it by drying under vacuum, being mindful of product volatility.
Water peak - Use anhydrous deuterated solvents and dry your NMR tube thoroughly. A small amount of D₂O can be added to confirm exchangeable protons (e.g., -OH, -NH).
Decomposition of this compound - If unreacted this compound is present, it may show a residual proton signal depending on its isotopic purity. Ensure the starting material is of high isotopic purity.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 865-50-9[2][9]
Molecular Formula CD₃I[2][9]
Molecular Weight 144.96 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 42 °C[2]
Melting Point -66.5 °C[2]
Density 2.330 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5262[2]

Table 2: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (psi)Vapor Pressure (mmHg)Reference(s)
206.61342.1[9]
25-437.1[3]
5522.761176.4[9][10]

Table 3: Solubility of this compound

SolventSolubilityReference(s)
WaterSparingly soluble[1]
EthanolSoluble[1][11]
AcetoneSoluble[1][11]
EtherSoluble[11]
ChloroformSlightly Soluble[10]
MethanolSlightly Soluble[10]

Experimental Protocols

General Protocol for O-Methylation of a Phenol using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol derivative

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol derivative (1 equivalent) in anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

  • Addition of this compound: While stirring vigorously, add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure, being mindful of the volatility of the product.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine. If the organic layer is colored due to the presence of iodine, wash with a 10% aqueous solution of sodium thiosulfate.[4]

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation, depending on the properties of the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Flame-dry glassware and add reactants reaction Add this compound and heat to reflux prep->reaction workup Cool, filter, and concentrate reaction->workup extraction Dissolve and perform aqueous extraction workup->extraction drying Dry organic layer and concentrate extraction->drying purify Column chromatography or distillation drying->purify product Pure Product purify->product

Caption: General experimental workflow for a methylation reaction using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn reagent_loss Loss of Volatile Reagent start->reagent_loss side_reactions Side Reactions start->side_reactions check_reagents Check Reagent Quality and Dryness incomplete_rxn->check_reagents Is reagent quality a concern? optimize_conditions Optimize Reaction Time and Temperature incomplete_rxn->optimize_conditions Have conditions been optimized? check_setup Inspect Reaction Setup for Leaks reagent_loss->check_setup Are there visible leaks? use_condenser Ensure Efficient Condenser Use reagent_loss->use_condenser Is the condenser working properly? control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry Is over-methylation possible?

References

Technical Support Center: Large-Scale Iodomethane-d3 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Iodomethane-d3 (CD₃I). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for large-scale synthesis of this compound?

A1: The most prevalent methods for large-scale production of this compound involve the reaction of deuterated methanol (CD₃OD) with a source of iodide. The two primary routes are:

  • Red Phosphorus and Iodine Method: This classic method uses red phosphorus and iodine to generate phosphorus triiodide (PI₃) in situ, which then reacts with deuterated methanol.[1][2]

  • Hydroiodic Acid Method: This approach involves the direct reaction of deuterated methanol with concentrated hydroiodic acid (HI).[3]

Q2: What are the primary byproducts to be aware of during this compound synthesis?

A2: The main impurities depend on the synthetic route chosen:

  • Dimethyl ether-d6 (CD₃OCD₃): This is a significant byproduct, especially when using the hydroiodic acid method at elevated temperatures.[4][5][6] It is formed through the acid-catalyzed dehydration of deuterated methanol.

  • Unreacted Deuterated Methanol (CD₃OD): Incomplete reaction can leave residual starting material in the product mixture.

  • Free Iodine (I₂): Decomposition of reagents or the product, often induced by light or heat, can lead to the formation of free iodine, which imparts a purple or brownish color to the product.[7]

  • Phosphorous and Phosphoric Acids: In the red phosphorus and iodine method, these acidic byproducts can be present in the crude product.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Several analytical techniques are suitable for monitoring the reaction and assessing the final product's purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in the reaction mixture, including the desired product and byproducts like dimethyl ether-d6.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to determine the isotopic enrichment of the product and to detect and quantify proton-containing impurities.[10][11][12][13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Optimize Reaction Conditions: For the hydroiodic acid method, ensure heating at 40-50°C for at least 4 hours. For the red phosphorus method, maintain a gentle reflux. Monitor the reaction's completion via GC-MS.[3]
Loss during Workup: Inefficient extraction or distillation.Improve Purification Technique: Use a fractional distillation column for better separation of the volatile product from less volatile impurities. Ensure all glassware is properly sealed to prevent the loss of the volatile product.[15][16][17]
Side Reactions: Formation of byproducts such as dimethyl ether-d6 consumes the starting material.Control Reaction Temperature: In the hydroiodic acid method, avoid excessive temperatures to minimize the acid-catalyzed dehydration of methanol-d3 to dimethyl ether-d6.[4][5][6]
Product has a Purple or Brown Color Presence of Free Iodine (I₂): Decomposition of HI or the product itself, often due to exposure to light or high temperatures.Decolorization: Wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine to colorless iodide ions. Subsequent distillation will yield a colorless product.[7] Store the final product in a dark, cool place, and consider adding a stabilizer like copper wire.
High Levels of Dimethyl ether-d6 Impurity High Reaction Temperature: The formation of dimethyl ether-d6 from deuterated methanol is favored at higher temperatures in the presence of a strong acid like HI.Maintain Optimal Temperature: Carefully control the reaction temperature, keeping it within the recommended range for the chosen protocol (e.g., 40-50°C for the HI method).[3][4]
Inefficient Purification: Simple distillation may not be sufficient to separate this compound (b.p. 42.4°C) from dimethyl ether-d6 (b.p. approx. -24°C), though the large boiling point difference should allow for separation. However, co-distillation can be an issue.Fractional Distillation: Employ a fractional distillation apparatus to achieve a more efficient separation of the product from volatile impurities.[15][16][17]
Acidic Impurities in the Final Product Carryover from the Reaction: In the red phosphorus method, phosphorous or phosphoric acid can be carried over. With the HI method, residual HI may be present.Aqueous Washing: Wash the crude product with water to remove water-soluble acids. A subsequent wash with a dilute sodium bicarbonate solution can neutralize any remaining acidic traces, followed by a final water wash.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for common this compound synthesis methods.

Synthesis Method Key Reagents Reaction Temperature (°C) Reaction Time (hours) Reported Yield (%) Primary Byproducts Reference
Red Phosphorus & IodineCD₃OD, Red P, I₂65 (Reflux)2Moderate (not specified)Phosphorous/Phosphoric Acids, I₂[1]
Hydroiodic AcidCD₃OD, HI (55-58%)40 - 50483.8Dimethyl ether-d6, I₂[3]
Transition Metal CatalystCD₃OD, I₂, [Ir(COD)Cl]₂, PPh₃, H₂20Not specified88Catalyst residues[3]

Experimental Protocols

Method 1: Synthesis of this compound using Red Phosphorus and Iodine[1]
  • Reaction Setup: In a dry 250 mL flask equipped with a reflux condenser, slowly add red phosphorus (50.0 g, 1.6 mol) and elemental iodine (250.0 g, 1.0 mol) to 100 mL of water at -15°C over 30 minutes.

  • Addition of Deuterated Methanol: Gradually add deuterated methanol (30.0 g, 0.8 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 65°C and continue stirring for approximately 2 hours.

  • Workup: After cooling to room temperature, distill the reaction mixture at 45°C to collect the this compound.

Method 2: Synthesis of this compound using Hydroiodic Acid[3]
  • Reaction Setup: In a reaction flask, combine 5 mL of deuterated methanol and 50 mL of 55-58% hydroiodic acid (containing 1.5% hypophosphorous acid as a stabilizer).

  • Reaction: Stir the mixture and heat to 40°C for 2 hours, then increase the temperature to 50°C for an additional 2 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Set up a distillation apparatus and collect the fractions boiling between 40-45°C at atmospheric pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_reaction Check Reaction Completion (GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_workup Review Workup Procedure loss Product Loss check_workup->loss check_byproducts Analyze for Byproducts (GC-MS) side_reactions Significant Side Reactions check_byproducts->side_reactions incomplete->check_workup No optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp Yes loss->check_byproducts No improve_distillation Use Fractional Distillation loss->improve_distillation Yes control_temp Optimize Temperature to Minimize Ether side_reactions->control_temp Yes Byproduct Formation CD3OD CD3OD (Deuterated Methanol) Intermediate CD3ODH+ (Protonated Methanol) CD3OD->Intermediate + H+ (from HI) HI HI (Hydroiodic Acid) CD3I CD3I (this compound) Intermediate->CD3I + I- Ether CD3OCD3 (Dimethyl ether-d6) Intermediate->Ether + CD3OD - H2O (High Temp)

References

Validation & Comparative

A Comparative Guide to the Reaction Kinetics of Iodomethane-d3 and Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of iodomethane-d3 (CD3I) and its non-deuterated counterpart, iodomethane (CH3I), in bimolecular nucleophilic substitution (SN2) reactions. Understanding the kinetic isotope effect (KIE) associated with the deuteration of the methyl group is crucial for elucidating reaction mechanisms, developing isotopically labeled compounds, and enhancing the metabolic stability of pharmaceuticals. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying principles and workflows.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes alters the rate of a chemical reaction.[1] In the case of iodomethane, substituting hydrogen (¹H) with deuterium (²H) to form this compound leads to a secondary α-deuterium kinetic isotope effect. This effect arises because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break.[2] Consequently, reactions involving the cleavage or significant weakening of the C-H/C-D bond in the rate-determining step will exhibit a KIE, typically expressed as the ratio of the rate constants (kH/kD). For SN2 reactions, where the bond to the isotopically labeled atom is not broken but is affected by the changing hybridization of the carbon atom from sp³ to a more sp²-like transition state, a secondary KIE is observed.[3]

Quantitative Data Comparison

The secondary α-deuterium kinetic isotope effect (kH/kD) for SN2 reactions of iodomethane is typically small and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[3] The magnitude and direction of the KIE provide valuable insights into the structure of the transition state. A summary of experimentally determined KIEs for the reaction of iodomethane and this compound with various nucleophiles is presented below.

NucleophileSolventTemperature (°C)kH/kD (per D)Reference
Iodide (I⁻)Methanol251.017 ± 0.003
Iodide (I⁻)Water251.033 ± 0.013
PyridineBenzene250.98[4]
2,6-LutidineBenzene250.98[4]
2,4,6-CollidineBenzene250.98[4]
TriethylamineBenzene250.99[4]
QuinuclidineBenzene250.99[4]

Table 1: Secondary α-Deuterium Kinetic Isotope Effects for SN2 Reactions of Iodomethane.

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates for both the deuterated and non-deuterated reactants. Two common methods are the direct measurement of reaction rates and the competitive method.

Protocol 1: Direct Rate Measurement using NMR Spectroscopy

This method involves separately measuring the rate constants for the reactions of iodomethane and this compound with a nucleophile by monitoring the reaction progress over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Materials:

  • Iodomethane (CH3I)

  • This compound (CD3I)

  • Nucleophile (e.g., Pyridine)

  • Anhydrous solvent (e.g., Benzene-d6 for NMR locking)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of known concentrations of iodomethane, this compound, and the nucleophile in the chosen anhydrous solvent.

  • Reaction Setup: In an NMR tube, mix the solution of the nucleophile and the internal standard. Place the tube in the NMR spectrometer, which has been pre-calibrated to the desired reaction temperature.

  • Initiation of Reaction: Inject a known amount of either iodomethane or this compound stock solution into the NMR tube and immediately start acquiring NMR spectra at regular time intervals.

  • Data Acquisition: Collect a series of ¹H NMR spectra over the course of the reaction. The disappearance of the reactant peaks (e.g., the methyl protons of iodomethane at ~2.16 ppm) and the appearance of the product peaks should be monitored. For the this compound reaction, the disappearance of the nucleophile's signal or the appearance of the product's signal can be monitored.

  • Data Analysis:

    • Integrate the characteristic peaks of the reactant and product in each spectrum relative to the internal standard.

    • Plot the concentration of the reactant versus time.

    • For a second-order reaction, the rate law is: Rate = k[Alkyl Halide][Nucleophile]. If the concentration of the nucleophile is in large excess (pseudo-first-order conditions), the rate law simplifies to Rate = k'[Alkyl Halide], where k' = k[Nucleophile].

    • Determine the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD): KIE = kH/kD.

Protocol 2: Competitive Method

The competitive method involves reacting a mixture of the deuterated and non-deuterated reactants with a limited amount of the nucleophile. The relative amounts of the deuterated and non-deuterated products are then determined at the end of the reaction.[6]

Materials:

  • Iodomethane (CH3I)

  • This compound (CD3I)

  • Nucleophile

  • Anhydrous solvent

  • Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument for separating and quantifying the products.

Procedure:

  • Reactant Mixture Preparation: Prepare a solution containing a precisely known molar ratio of iodomethane and this compound in the chosen anhydrous solvent.

  • Reaction Setup: In a reaction vessel, place the solution of the mixed iodomethanes.

  • Initiation of Reaction: Add a sub-stoichiometric amount of the nucleophile to the reaction mixture. The reaction is allowed to proceed to a known extent (typically low conversion to simplify the kinetics).

  • Reaction Quenching: After a predetermined time, quench the reaction by a suitable method (e.g., rapid cooling, addition of a quenching agent).

  • Product Analysis:

    • Analyze the reaction mixture using GC-MS or another appropriate technique to separate and quantify the non-deuterated and deuterated products.

    • Determine the ratio of the products ([Product-H]/[Product-D]).

  • KIE Calculation: The kinetic isotope effect is calculated from the initial reactant ratio and the final product ratio using the following equation:

    KIE = kH/kD = ln(1 - fH) / ln(1 - fD)

    where fH and fD are the fractions of the non-deuterated and deuterated reactants that have reacted, respectively. At low conversions, this can be approximated by the ratio of the products formed.

Visualizations

SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

SN2_Pathway reactant Nu⁻ + CH₃I transition_state [Nu---CH₃---I]⁻ reactant->transition_state Attack product Nu-CH₃ + I⁻ transition_state->product Departure

Caption: Generalized SN2 reaction pathway.

Experimental Workflow for Direct Rate Measurement

This diagram outlines the key steps involved in determining the KIE by direct rate measurement.

Direct_Measurement_Workflow cluster_CH3I Iodomethane (CH₃I) Reaction cluster_CD3I This compound (CD₃I) Reaction A1 Prepare CH₃I and Nucleophile Solutions A2 Initiate Reaction in NMR Tube A1->A2 A3 Monitor Reaction by NMR A2->A3 A4 Determine Rate Constant (kH) A3->A4 C Calculate KIE (kH/kD) A4->C B1 Prepare CD₃I and Nucleophile Solutions B2 Initiate Reaction in NMR Tube B1->B2 B3 Monitor Reaction by NMR B2->B3 B4 Determine Rate Constant (kD) B3->B4 B4->C

Caption: Workflow for KIE determination via direct rate measurement.

Logical Relationship in Competitive KIE Measurement

This diagram illustrates the principle behind the competitive method for determining the KIE.

Competitive_Method_Logic reactants Mixture of CH₃I and CD₃I (Known Ratio) reaction React with Limited Nucleophile reactants->reaction products Mixture of Products (Nu-CH₃ and Nu-CD₃) reaction->products analysis Analyze Product Ratio (e.g., by GC-MS) products->analysis kie Calculate KIE analysis->kie

Caption: Logic of the competitive KIE measurement method.

References

A Head-to-Head Battle of Methylating Agents: Iodomethane-d3 vs. Dimethyl Sulfate-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within pharmaceutical research and drug development, the precise introduction of a methyl group is a fundamental transformation. For isotopic labeling studies, which are crucial for tracking metabolic pathways and quantifying metabolites, deuterated methylating agents are indispensable. Among the most prominent reagents for this purpose are Iodomethane-d3 (CD₃I) and Dimethyl sulfate-d6 ((CD₃)₂SO₄). This guide provides a comprehensive comparison of these two powerful methylating agents, presenting their performance, experimental protocols, and safety considerations to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDimethyl sulfate-d6
Reactivity HighHigh, with the first methyl group being more reactive
Cost Generally more expensiveMore cost-effective for large-scale synthesis
Toxicity Toxic, suspected carcinogenExtremely toxic, corrosive, and carcinogenic[1]
Boiling Point 42.4 °C188 °C (decomposes)
Leaving Group Iodide (a good leaving group)Methyl sulfate (a good leaving group)
Work-up Generally straightforwardOften requires quenching of excess reagent

Performance and Applications

Both this compound and Dimethyl sulfate-d6 are highly effective for introducing a deuterated methyl group onto a variety of nucleophiles, including phenols, amines, thiols, and carbanions. The choice between them often hinges on factors such as substrate sensitivity, desired selectivity, reaction scale, and safety protocols.

This compound is a potent methylating agent favored for its high reactivity, which often allows for milder reaction conditions.[2] It is particularly useful in laboratory-scale syntheses where its higher cost is less of a concern. A key characteristic of iodomethane is its "soft" nature, which, according to Hard-Soft Acid-Base (HSAB) theory, leads to a preference for reaction with "softer" nucleophilic centers. For instance, in the methylation of ambident nucleophiles like enolates, this compound typically favors C-alkylation over O-alkylation.[2]

Dimethyl sulfate-d6 , on the other hand, is a more economical option, making it a preferred choice for industrial and large-scale applications.[1] It is also a powerful methylating agent, with the first deuterated methyl group being transferred rapidly. The second methyl group transfer is slower.[3] While highly effective, its extreme toxicity necessitates stringent safety precautions.

Quantitative Data Summary

The following tables summarize quantitative data from representative methylation reactions to illustrate the performance of each reagent.

Table 1: O-Methylation of Phenol
ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundK₂CO₃AcetoneReflux12>95Inferred from[4]
Dimethyl sulfate-d6NaOHWater40-450.589-92[5]
Dimethyl sulfate-d6LiOHTHFRT2~99[6]
Table 2: N-Methylation of an Amide
ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundNaHTHFRT380[7]
Dimethyl sulfate-d6NaHDMF0 to RT2>90General procedure

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for methylation using this compound and Dimethyl sulfate-d6.

Protocol 1: O-Methylation of a Phenol using this compound

This protocol is a general procedure for the O-methylation of a phenolic substrate.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenolic substrate and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Methylation of Gallic Acid using Dimethyl sulfate-d6

This protocol describes the methylation of all three phenolic hydroxyl groups and the carboxylic acid of gallic acid.

Materials:

  • Gallic acid (0.266 mole)

  • Sodium hydroxide (NaOH) (2 moles)

  • Dimethyl sulfate-d6 (0.71 mole)

  • Water

Procedure: [5]

  • In a 1-liter flask, dissolve sodium hydroxide in cold water.

  • Add gallic acid to the cold alkaline solution and shake until dissolved.

  • Add the first portion of Dimethyl sulfate-d6 and shake for 20 minutes, maintaining the temperature below 30-35 °C by cooling with cold water.

  • Add the second portion of Dimethyl sulfate-d6 and continue shaking for another 10 minutes, allowing the temperature to rise to 40-45 °C.

  • Fit the flask with a reflux condenser and boil the mixture for two hours.

  • To saponify any ester formed, add a solution of sodium hydroxide in water and continue boiling for an additional two hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Collect the precipitated trimethylgallic acid-d9 by suction filtration and wash with cold water.

  • The product can be further purified by recrystallization from boiling water.

Visualizing the Process

To better understand the chemical transformations and experimental setups, the following diagrams are provided.

methylation_mechanism cluster_reagents Reactants cluster_reaction Reaction Steps Substrate-H R-XH (e.g., Phenol, Amine) Deprotonation Deprotonation Substrate-H->Deprotonation Base Base Base->Deprotonation Methylating_Agent CD₃-L (L = I or OSO₂OCD₃) Nucleophilic_Attack SN2 Attack Methylating_Agent->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack R-X⁻ (Nucleophile) Product R-X-CD₃ Nucleophilic_Attack->Product

Caption: Generalized SN2 mechanism for methylation.

experimental_workflow Start Start: Weigh Reagents Reaction_Setup Set up Reaction Flask (Inert Atmosphere) Start->Reaction_Setup Addition Add Substrate and Base Reaction_Setup->Addition Solvent Add Anhydrous Solvent Addition->Solvent Cooling Cool to 0 °C Solvent->Cooling Reagent_Addition Slowly Add Methylating Agent Cooling->Reagent_Addition Reaction Stir and Heat to Reflux Reagent_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Filter, and Concentrate Monitoring->Workup Purification Column Chromatography Workup->Purification End Characterize Pure Product Purification->End

Caption: Typical experimental workflow for methylation.

Safety and Handling

Both this compound and Dimethyl sulfate-d6 are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This compound is toxic and a suspected carcinogen. It is volatile, and inhalation should be avoided. Due to its high reactivity, it should be stored in a cool, dark place, and stabilized with copper or silver to prevent decomposition.

Dimethyl sulfate-d6 is extremely toxic, corrosive, and a known carcinogen.[1] It can be absorbed through the skin and can cause severe burns with a delayed effect.[3][6] Any spill should be immediately neutralized with an ammonia solution. Due to its high toxicity, its use requires stringent safety protocols and specialized handling procedures.

Conclusion

The choice between this compound and Dimethyl sulfate-d6 for methylation depends on a careful evaluation of the specific requirements of the synthesis.

  • This compound is the reagent of choice for its high reactivity and selectivity in many laboratory-scale applications, especially when milder conditions are required and cost is not the primary constraint.

  • Dimethyl sulfate-d6 is a powerful and cost-effective methylating agent, making it suitable for larger-scale industrial applications. However, its extreme toxicity necessitates rigorous safety measures.

Researchers must weigh the trade-offs between reactivity, cost, and safety to make an informed decision that best suits their research goals and laboratory capabilities.

References

A Comparative Guide to Deuterated Methylating Agents: Iodomethane-d3 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a deuterated methylating agent is critical for a range of applications, from isotopic labeling in metabolic studies to the synthesis of deuterated pharmaceutical compounds. This guide provides a detailed comparison of Iodomethane-d3 with other common deuterated methylating agents, namely Dimethyl sulfate-d6 and Trimethyloxonium tetrafluoroborate-d9, supported by experimental data and protocols.

This compound (CD3I) stands out as a versatile and widely used reagent for introducing a trideuteromethyl group into molecules. Its advantages lie in its high reactivity, good solubility in common organic solvents, and the well-understood nature of its reactions. The carbon-iodine bond is relatively weak, making the trideuteromethyl group readily available for nucleophilic substitution. Furthermore, the byproducts of methylation with this compound are typically volatile and easily removed from the reaction mixture.

Performance Comparison of Methylating Agents

The following table summarizes the performance of the non-deuterated analogues—Iodomethane, Dimethyl sulfate, and Trimethyloxonium tetrafluoroborate—in the O-methylation of phenol, providing a baseline for their expected reactivity.

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Iodomethane (CH3I)K2CO3Acetone56895[5][6]
Dimethyl sulfate ((CH3)2SO4)NaOHWater40190[5][6]
Trimethyloxonium tetrafluoroborate ((CH3)3OBF4)-CH2Cl2250.5>95[7]

Note: The yields are for the non-deuterated versions of the methylating agents. The deuterated counterparts are expected to show similar high yields, with potentially slightly longer reaction times due to the kinetic isotope effect.

Key Advantages of this compound

  • High Reactivity and Efficiency: Iodomethane is a potent methylating agent, ensuring high yields in many reactions.[8]

  • Ease of Handling: As a liquid with a convenient boiling point (42 °C), it is relatively easy to handle in a laboratory setting compared to gaseous methylating agents.[8]

  • Versatility: It can be used to methylate a wide range of nucleophiles, including carbanions, phenoxides, and amines.

  • High Isotopic Enrichment: Commercially available this compound typically has a high degree of isotopic purity, which is crucial for applications in mass spectrometry and NMR spectroscopy.

Comparison with Other Deuterated Methylating Agents

Dimethyl sulfate-d6 ((CD3)2SO4):

  • Advantages: Dimethyl sulfate is a powerful and cost-effective methylating agent. Its deuterated form is also commercially available.

  • Disadvantages: Dimethyl sulfate is highly toxic and corrosive, requiring stringent safety precautions.[9] Its reactivity can sometimes be less selective than Iodomethane, leading to potential side reactions.

Trimethyloxonium tetrafluoroborate-d9 ((CD3)3OBF4):

  • Advantages: This reagent, often referred to as Meerwein's salt, is one of the strongest methylating agents available.[7][10] It is particularly useful for methylating weak nucleophiles that do not react with Iodomethane or Dimethyl sulfate. It is a crystalline solid, which can be easier to handle and weigh than liquids.[7][11][12]

  • Disadvantages: Trimethyloxonium tetrafluoroborate is highly hygroscopic and decomposes in the presence of moisture.[7] It is also generally more expensive than this compound.

Experimental Protocols

Below are detailed experimental protocols for a comparative study of the methylation of a model substrate, 4-methoxyphenol, using this compound, Dimethyl sulfate-d6, and Trimethyloxonium tetrafluoroborate-d9. The reaction progress and yield can be monitored by quantitative NMR or HPLC.

Experimental Workflow for Comparative Methylation Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare stock solution of 4-methoxyphenol in acetone reaction_iodomethane Reaction with This compound prep_substrate->reaction_iodomethane reaction_sulfate Reaction with Dimethyl sulfate-d6 prep_substrate->reaction_sulfate reaction_oxonium Reaction with Trimethyloxonium tetrafluoroborate-d9 prep_substrate->reaction_oxonium prep_agents Prepare individual solutions of This compound, Dimethyl sulfate-d6, and Trimethyloxonium tetrafluoroborate-d9 prep_agents->reaction_iodomethane prep_agents->reaction_sulfate prep_agents->reaction_oxonium prep_base Prepare solution of K2CO3 (for this compound and Dimethyl sulfate-d6) prep_base->reaction_iodomethane prep_base->reaction_sulfate quench Quench reactions at specific time points reaction_iodomethane->quench reaction_sulfate->quench reaction_oxonium->quench extract Work-up and extraction quench->extract analyze Analyze yield and purity by Quantitative NMR and/or HPLC extract->analyze

Workflow for comparing deuterated methylating agents.
Materials:

  • 4-methoxyphenol

  • This compound (99.5 atom % D)

  • Dimethyl sulfate-d6 (99.5 atom % D)

  • Trimethyloxonium tetrafluoroborate-d9 (98 atom % D)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Internal standard for quantitative NMR (e.g., 1,3,5-trimethoxybenzene)

  • HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

1. Methylation with this compound:

  • To a solution of 4-methoxyphenol (1 mmol) in anhydrous acetone (10 mL), add anhydrous K2CO3 (1.5 mmol).

  • Add this compound (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • For each time point, quench the reaction by adding water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analyze the residue by quantitative NMR and/or HPLC to determine the yield of 1,4-dimethoxybenzene-d3.

2. Methylation with Dimethyl sulfate-d6:

  • Follow the same procedure as for this compound, but use Dimethyl sulfate-d6 (1.1 mmol) as the methylating agent.

3. Methylation with Trimethyloxonium tetrafluoroborate-d9:

  • To a solution of 4-methoxyphenol (1 mmol) in anhydrous dichloromethane (10 mL), add Trimethyloxonium tetrafluoroborate-d9 (1.1 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to warm to room temperature and stir, monitoring the progress as described above.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analyze the residue by quantitative NMR and/or HPLC.

Quantitative Analysis:
  • Quantitative NMR (qNMR): Prepare a sample of the crude product with a known amount of an internal standard in CDCl3. The yield can be calculated by comparing the integration of a characteristic product peak to the integration of a peak from the internal standard.

  • HPLC: Develop a suitable HPLC method to separate the starting material from the product. The yield can be determined by creating a calibration curve with known concentrations of the product.

Application in Signaling Pathway Analysis: The PI3K/Akt Pathway

Deuterated methylating agents are invaluable tools for studying post-translational modifications, such as methylation, in signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Akt, a key protein in this pathway, can influence the methylation status of histones and DNA, thereby regulating gene expression.[12]

For instance, Akt can phosphorylate and regulate the activity of DNA methyltransferases (DNMTs) and histone demethylases (KDMs).[12] By using a deuterated methylating agent in combination with mass spectrometry-based proteomics, researchers can trace the turnover of methyl groups on specific histones or identify the sites of DNA methylation influenced by Akt activity.

PI3K_Akt_Signaling receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 akt Akt pip3->akt dnmt DNMTs akt->dnmt P kdm KDMs akt->kdm P dna DNA dnmt->dna Methylation histone Histones kdm->histone Demethylation gene_expression Altered Gene Expression dna->gene_expression histone->gene_expression

PI3K/Akt pathway's influence on methylation.

References

A Comparative Guide to Kinetic Isotope Effect Studies of CH3I and CD3I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic isotope effect (KIE) observed in reactions involving methyl iodide (CH3I) and its deuterated analog, trideuteromethyl iodide (CD3I). The replacement of protium (¹H) with deuterium (²H) in the methyl group leads to a measurable change in reaction rates, offering profound insights into reaction mechanisms, particularly the nature of the transition state. This phenomenon, known as the secondary kinetic isotope effect, is a valuable tool in mechanistic organic chemistry and drug development.

Quantitative Data Summary

The kinetic isotope effect (kH/kD) for reactions of methyl iodide is typically secondary, as the C-H (or C-D) bonds are not broken in the rate-determining step of nucleophilic substitution reactions. The magnitude and direction (normal or inverse) of the KIE provide valuable information about the transition state geometry and vibrational frequencies. Below is a summary of experimentally determined KIEs for various reactions involving CH3I and CD3I.

Nucleophile (Nu⁻)Reaction TypeSolvent/PhaseTemperature (K)kH/kDCitation
F⁻SN2Gas Phase300< 1 (inverse)[1]
Cl⁻SN2Gas Phase3000.84 (±0.01)[1]
Br⁻SN2Gas Phase3000.76 (±0.01)[1]
H₂OSolvolysis (SN2)Aqueous287 - 306> 1 (normal)[2]
PyridineSN2Benzene298Varies with conditions
I⁻ExchangeWaterNot Specified> 1 (normal)

Note: An inverse KIE (kH/kD < 1) is often observed in gas-phase SN2 reactions of methyl iodide, suggesting a tightening of the C-H bonds in the transition state relative to the ground state.[1] In contrast, solvolysis reactions in polar solvents can exhibit normal KIEs (kH/kD > 1).[2]

Experimental Protocols

Precise determination of the kinetic isotope effect requires careful experimental design and execution. The two primary methods for measuring the KIE for CH3I/CD3I reactions are the direct measurement of reaction rates and the competitive method.

Protocol 1: Direct Rate Measurement via NMR Spectroscopy

This protocol describes the determination of the KIE by independently measuring the rate constants for the reactions of CH3I and CD3I with a nucleophile, such as pyridine, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Methyl iodide (CH3I)

  • Trideuteromethyl iodide (CD3I) (synthesis from deuterated methanol is a common route)[1][2]

  • Pyridine

  • Anhydrous benzene-d6 (solvent)

  • NMR tubes

  • Constant temperature NMR spectrometer

Procedure:

  • Reaction Setup: Prepare two separate NMR tubes.

    • Tube A (CH3I): Add a known concentration of CH3I and pyridine to benzene-d6.

    • Tube B (CD3I): Add the same concentration of CD3I and pyridine to benzene-d6.

  • Data Acquisition: Place the NMR tubes in the spectrometer, pre-equilibrated to a constant temperature (e.g., 25 °C). Acquire ¹H NMR spectra at regular time intervals.

  • Reaction Monitoring: Monitor the disappearance of the reactant methyl peak (for CH3I) and the appearance of the product N-methylpyridinium iodide peak over time. For the CD3I reaction, monitor the disappearance of the pyridine peaks.

  • Data Analysis: Integrate the relevant peaks in each spectrum. Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: kH/kD.

Protocol 2: Competitive Method using Gas Chromatography-Mass Spectrometry (GC-MS)

The competitive method is often more accurate for small KIEs. In this method, a mixture of CH3I and CD3I is reacted with a sub-stoichiometric amount of a nucleophile. The relative amounts of unreacted CH3I and CD3I are then determined.

Materials:

  • A mixture of CH3I and CD3I with a precisely known initial ratio (e.g., 1:1)

  • Nucleophile (e.g., a thiolate salt)

  • Aprotic solvent (e.g., acetone)

  • Quenching agent (e.g., a dilute acid)

  • Internal standard for GC-MS analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Initiation: In a thermostatted reaction vessel, combine the CH3I/CD3I mixture and the nucleophile in the chosen solvent. The nucleophile should be the limiting reagent.

  • Reaction Progression: Allow the reaction to proceed to a known extent of conversion (typically 20-80%).

  • Quenching: Stop the reaction by adding a suitable quenching agent.

  • Sample Preparation: Extract the unreacted methyl iodide from the reaction mixture using a suitable organic solvent. Add a known amount of an internal standard.

  • GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatograph will separate the methyl iodide from other components. The mass spectrometer will detect the molecular ions of CH3I (m/z 142) and CD3I (m/z 145).

  • Data Analysis: Determine the ratio of the peak areas for CH3I and CD3I.

  • KIE Calculation: The KIE can be calculated using the following equation:

    kH/kD = log(f) / log(f * (R/R₀))

    where:

    • f is the fraction of unreacted methyl iodide

    • R is the final ratio of [CH3I]/[CD3I]

    • R₀ is the initial ratio of [CH3I]/[CD3I]

Visualizations

Reaction Mechanism: SN2 Substitution

The reaction of methyl iodide with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (iodide).

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu···CH₃···I]⁻ Nu->TS Attack CH3I H₃C-I CH3I->TS NuCH3 Nu-CH₃ TS->NuCH3 Bond Formation I I⁻ TS->I Bond Cleavage

Caption: Generalized SN2 reaction mechanism for a nucleophile with methyl iodide.

Experimental Workflow: Competitive KIE Measurement

The following diagram illustrates the workflow for determining the kinetic isotope effect using the competitive method.

KIE_Workflow start Prepare a mixture of CH3I and CD3I (known ratio R₀) react React with sub-stoichiometric amount of nucleophile start->react quench Quench reaction at a specific conversion react->quench extract Extract unreacted methyl iodide quench->extract analyze Analyze by GC-MS to determine the final ratio (R) extract->analyze calculate Calculate kH/kD analyze->calculate

Caption: Workflow for a competitive kinetic isotope effect experiment.

References

Navigating the Gold Standard: A Comparative Guide to the Validation of Deuterated Internal Standards Prepared with Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, deuterated internal standards are hailed as the gold standard for their ability to mimic the analyte of interest, thereby correcting for variability throughout the analytical process.[1][2][3][4][5] This guide provides an objective comparison of the validation of deuterated internal standards prepared using Iodomethane-d3 against alternative standards, supported by experimental protocols and data to inform your analytical method development.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is a robust strategy for achieving accurate and precise quantification in bioanalytical assays.[2][6] These standards, being chemically identical to the analyte but with a mass shift due to the incorporation of deuterium, co-elute with the analyte and experience similar matrix effects, ionization suppression or enhancement, and extraction recovery, leading to reliable data.[1][3][5][7] this compound is a common and efficient reagent for introducing a deuterated methyl group onto a molecule, making it a frequent choice for the synthesis of these crucial internal standards.[8][9][10]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts the quality of bioanalytical data. While non-deuterated internal standards, such as structural analogs, can be employed, they often fall short of the performance achieved with deuterated standards.[1]

Performance ParameterDeuterated Internal Standard (prepared with this compound)Non-Deuterated Internal Standard (Structural Analog)Rationale
Matrix Effect Compensation ExcellentVariableDeuterated standards co-elute with the analyte, experiencing the same matrix-induced ionization suppression or enhancement, allowing for effective normalization.[1][7][11][12][13] Structural analogs have different retention times and may not experience the same matrix effects.[1]
Extraction Recovery Near-Identical to AnalyteCan Differ SignificantlyThe similar physicochemical properties of deuterated standards ensure they behave almost identically to the analyte during sample preparation.[1][3] Structural differences in analogs can lead to different extraction efficiencies.[1]
Chromatographic Co-elution Generally excellent, with potential for slight isotopic separation.[1]Different Retention TimesCo-elution is critical for optimal matrix effect correction.[1][14] While deuterated standards are designed for this, significant deuterium incorporation can sometimes lead to a slight separation from the analyte.[1]
Accuracy & Precision HighModerate to HighThe superior compensation for variability by deuterated standards generally leads to more accurate and precise results.[1][6]
Cost Higher initial investmentGenerally LowerThe synthesis of deuterated compounds is more complex and expensive.[6]

Key Validation Parameters for Deuterated Internal Standards

A rigorous validation process is essential to ensure the reliability of a deuterated internal standard. The following are critical parameters to assess:

Validation ParameterPurposeAcceptance Criteria (Typical)
Isotopic Purity To determine the percentage of the deuterated form versus unlabeled or partially labeled species.[15][16][17][18]Isotopic enrichment should be high (e.g., >98%) to minimize signal interference from the unlabeled analyte.[18]
Chemical Purity To quantify the percentage of the desired deuterated compound relative to any impurities.[19][20][21]High chemical purity (e.g., >98%) is required to prevent interference from impurities.[20]
Stability To evaluate the stability of the deuterated internal standard under various storage and handling conditions.[6][22][23]The standard should be stable, with minimal degradation or back-exchange of deuterium over the intended period of use.[22][23]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and internal standard.[7][11][13]The analyte and internal standard should experience similar matrix effects, resulting in a consistent analyte/internal standard peak area ratio.[7]
Concentration and Response To ensure the internal standard concentration is appropriate and provides a consistent and reproducible detector response.The response should be within the linear range of the detector and not suppress the analyte signal.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of deuterated internal standards.

Protocol 1: Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of the deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[17]

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[15][16][17]

  • Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire full scan mass spectra in the appropriate mass range to include the unlabeled, partially labeled, and fully deuterated species.

  • Data Analysis: Integrate the peak areas of all isotopic species. Calculate the isotopic purity as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all isotopic species.[15]

Protocol 2: Assessment of Chemical Purity by HPLC-UV/MS

Objective: To determine the chemical purity of the deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a known concentration.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer.

  • Chromatographic Conditions: Develop a stability-indicating HPLC method that separates the deuterated internal standard from any potential impurities and degradants.

  • Data Analysis: Calculate the chemical purity by determining the percentage of the peak area of the main deuterated compound relative to the total peak area of all detected components (excluding the solvent front).

Protocol 3: Evaluation of Stability

Objective: To assess the stability of the deuterated internal standard under various conditions.

Methodology:

  • Stock Solution Stability: Prepare a stock solution of the deuterated standard and store it at the intended storage temperature (e.g., 2-8°C or -20°C). Analyze aliquots at specified time points (e.g., 0, 7, 14, and 30 days) against a freshly prepared standard.

  • Freeze-Thaw Stability: Subject aliquots of the standard in the relevant matrix to at least three freeze-thaw cycles.[6] After the final thaw, analyze the samples and compare the results to a freshly prepared sample.

  • Bench-Top Stability: Keep aliquots of the standard in the relevant matrix at room temperature for a period that mimics the expected sample handling time.[6] Analyze the samples and compare the results to a freshly prepared sample.

  • Long-Term Stability: Store aliquots of the standard in the relevant matrix at the intended storage temperature for the duration of the study.[6] Analyze the samples at regular intervals.

Protocol 4: Assessment of Matrix Effects

Objective: To evaluate the influence of the sample matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[6]

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the final extract.[7]

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.[7]

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression. The MF for the analyte and the internal standard should be comparable.

Visualizing the Validation Workflow

To better understand the logical flow of validating a deuterated internal standard, the following diagrams illustrate the key decision points and experimental processes.

Validation_Workflow cluster_Synthesis Synthesis & Characterization cluster_Validation Analytical Validation cluster_Decision Decision cluster_Outcome Outcome Synthesis Synthesis of Deuterated Internal Standard (using this compound) Char Initial Characterization (NMR, HRMS) Synthesis->Char IsoPurity Isotopic Purity Assessment Char->IsoPurity ChemPurity Chemical Purity Assessment IsoPurity->ChemPurity Stability Stability Testing ChemPurity->Stability Matrix Matrix Effect Evaluation Stability->Matrix Pass Pass Validation? Matrix->Pass Use Use in Bioanalytical Method Pass->Use Yes ReEvaluate Re-evaluate Synthesis or Method Pass->ReEvaluate No ReEvaluate->Synthesis

Caption: A workflow for the validation of a deuterated internal standard.

Internal_Standard_Comparison cluster_Choice Choice of Internal Standard cluster_Performance Performance Characteristics cluster_Outcome Analytical Outcome Deuterated Deuterated IS (e.g., via this compound) CoElution Chromatographic Co-elution Deuterated->CoElution MatrixComp Matrix Effect Compensation Deuterated->MatrixComp Extraction Extraction Recovery Deuterated->Extraction NonDeuterated Non-Deuterated IS (Structural Analog) NonDeuterated->CoElution Different RT NonDeuterated->MatrixComp Incomplete NonDeuterated->Extraction Different HighAccuracy High Accuracy & Precision CoElution->HighAccuracy VariableAccuracy Potentially Variable Accuracy & Precision MatrixComp->HighAccuracy MatrixComp->VariableAccuracy Extraction->HighAccuracy Extraction->VariableAccuracy

Caption: Comparison of deuterated and non-deuterated internal standards.

References

A Comparative Guide to the Cross-Reactivity of Iodomethane-d3 with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Iodomethane-d3 (CD₃I) with various functional groups. This compound, a deuterated analog of iodomethane (CH₃I), is a crucial reagent for introducing isotopically labeled methyl groups into molecules.[1][2] This labeling is invaluable for mechanistic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry.[3][4][5] While its chemical behavior mirrors that of its non-deuterated counterpart, the substitution of hydrogen with deuterium atoms leads to a kinetic isotope effect (KIE), resulting in slightly different reaction rates.[5][6]

This compound functions as an excellent methylating agent through SN2 (bimolecular nucleophilic substitution) reactions.[7] Its reactivity is primarily dictated by the nucleophilicity of the functional group it encounters. Generally, softer nucleophiles react more readily with iodomethane.[7]

Relative Reactivity Profile

The cross-reactivity of this compound towards common functional groups generally follows this descending order, influenced by nucleophilicity and reaction conditions:

Thiols > Amines > Carboxylates > Phenoxides/Alkoxides

This selectivity allows for the targeted methylation of specific functional groups in multifunctional molecules, often by controlling the reaction pH.

Data Presentation: Cross-Reactivity Comparison

The following table summarizes the relative reactivity of this compound with various functional groups and the typical conditions required for the methylation reaction.

Functional GroupNucleophileProductRelative ReactivityTypical Reaction Conditions
Thiol (-SH) Thiolate (RS⁻)Thioether (RS-CD₃)Very HighMild base (e.g., K₂CO₃, Et₃N) or even neutral pH. Reaction is often rapid at or below room temperature.[8]
Amine (-NR₂, -NHR, -NH₂) Amine (R₃N)Quaternary Ammonium Salt or Methylated AmineHighNeutral or basic conditions. Excess iodomethane can lead to exhaustive methylation.[9]
Carboxylic Acid (-COOH) Carboxylate (RCOO⁻)Methyl Ester (RCOOCD₃)ModerateRequires a base (e.g., K₂CO₃, DBU) to deprotonate the acid.[10][11]
Phenol (Ar-OH) Phenoxide (ArO⁻)Aryl Methyl Ether (ArO-CD₃)ModerateRequires a base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide ion.[7]
Alcohol (-OH) Alkoxide (RO⁻)Alkyl Methyl Ether (RO-CD₃)LowRequires a strong base (e.g., NaH) to form the alkoxide. Generally less reactive than phenols.[12][13]
Water (H₂O) WaterMethanol-d3 (CD₃OH)Very LowReaction is typically very slow compared to reactions with common organic nucleophiles.[14]

Experimental Protocols

Protocol 1: Competitive Methylation of a Thiol and an Alcohol

This experiment demonstrates the chemoselective methylation of a thiol in the presence of a primary alcohol, highlighting the significant difference in nucleophilicity.

Objective: To selectively methylate the thiol group of 2-mercaptoethanol with this compound, leaving the alcohol group unreacted.

Materials:

  • 2-Mercaptoethanol

  • This compound (CD₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve 2-mercaptoethanol (1.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.2 mmol) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Methylation: Add this compound (1.1 mmol) to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 1-2 hours).

  • Workup:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Analysis: Dissolve the crude product in CDCl₃ and analyze by ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show the disappearance of the thiol proton (-SH) and the absence of a singlet corresponding to the deuterated methyl group (as deuterium is not visible in ¹H NMR). The presence of the alcohol proton (-OH) signal confirms its non-reactivity. Mass spectrometry will confirm the incorporation of the CD₃ group.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for evaluating the competitive reactivity of two different functional groups (Nucleophile A and Nucleophile B) with this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis cluster_results Results Reactants Equimolar Mixture of Nucleophile A & B Stir Stir at Controlled Temperature Reactants->Stir Reagent This compound (Limiting Reagent) Reagent->Stir Solvent Anhydrous Solvent + Base (if needed) Solvent->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Analyze NMR & Mass Spec Analysis Purify->Analyze Quantify Determine Product Ratio (A-CD3 vs. B-CD3) Analyze->Quantify

Caption: Workflow for a competitive methylation experiment.

Signaling Pathway of SN2 Methylation

This diagram illustrates the generalized SN2 reaction mechanism for the methylation of a nucleophile by this compound.

SN2_Mechanism Nu Nu:⁻ TS [Nu···CD₃···I]⁻ Nu->TS Nucleophilic Attack CD3I D₃C-I CD3I->TS Product Nu-CD₃ TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Cleavage

Caption: SN2 mechanism for this compound methylation.

References

A Researcher's Guide to Isotopic Labeling: Cost-Benefit Analysis of Iodomethane-d3 Versus Other Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the choice of isotopic labeling reagent is a critical decision that impacts experimental cost, workflow, and data quality. This guide provides a comprehensive cost-benefit analysis of Iodomethane-d3 as a labeling reagent, comparing it with other widely used alternatives such as stable isotope dimethyl labeling (using formaldehyde), SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), and isobaric tagging reagents (TMT and iTRAQ).

This compound, a deuterated form of methyl iodide, serves as a versatile and cost-effective reagent for introducing a stable isotope label onto nucleophilic functional groups, primarily thiols and amines. This methylation strategy enables the relative and absolute quantification of proteins and metabolites by mass spectrometry. However, the landscape of isotopic labeling is diverse, with each method presenting its own set of advantages and disadvantages. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate labeling strategy for their specific experimental needs.

Performance and Cost Comparison of Labeling Reagents

The selection of an isotopic labeling strategy hinges on a balance of factors including cost, sample type, desired multiplexing level, and the specific biomolecules being targeted. Below is a summary of key performance indicators and estimated costs for this compound and its common alternatives.

Labeling Reagent/MethodTarget Molecules & Functional GroupsTypical ApplicationKey AdvantagesKey DisadvantagesEstimated Cost per Sample (USD)
This compound Proteins (Cys, Met, N-terminus, Lys), Metabolites (thiols, amines)Quantitative Proteomics & MetabolomicsCost-effective, simple reaction, applicable to a wide range of samples.Potential for side reactions (e.g., methionine oxidation), lower multiplexing capacity compared to isobaric tags.$5 - $20
Dimethyl Labeling (Formaldehyde-d2/H2) Proteins (N-terminus, Lys)Quantitative ProteomicsVery low cost, high labeling efficiency, simple and robust protocol.Limited to primary amines, lower multiplexing capacity.< $5
SILAC Newly synthesized proteinsQuantitative Proteomics in cell cultureHigh accuracy and precision as labeling is incorporated metabolically, samples can be mixed early in the workflow.Limited to live, dividing cells, can be expensive for some amino acids, longer labeling time.$50 - $200+ (highly variable based on media and amino acids)
TMT/iTRAQ Proteins (N-terminus, Lys)Multiplexed Quantitative ProteomicsHigh multiplexing capacity (up to 18-plex or more), reporter ion-based quantification.High cost per sample, potential for ratio compression, more complex data analysis.$100 - $400+ (depending on plex level)

Note: Prices are estimates based on publicly available information and can vary significantly between suppliers, purity grades, and purchase volumes. The cost per sample is an approximation and depends on the specific experimental scale and protocol.

In-Depth alysis of Labeling Reagents

This compound: A Cost-Effective Methylating Agent

This compound offers a straightforward and economical approach to isotopic labeling. It reacts with nucleophilic groups such as the thiol group of cysteine and the primary amines of lysine residues and peptide N-termini. This makes it suitable for a broad range of applications in both proteomics and metabolomics.

Benefits:

  • Cost-Effectiveness: Compared to isobaric tags and SILAC, this compound is significantly more affordable, making it an attractive option for large-scale studies or laboratories with budget constraints.

  • Versatility: It can be used to label a variety of biomolecules, including proteins and metabolites, and is applicable to in-solution or in-gel protein digests as well as extracted metabolites.

  • Simple Workflow: The labeling reaction is typically a one-step process that can be performed under relatively mild conditions.

Limitations:

  • Specificity and Side Reactions: While it primarily targets thiols and primary amines, this compound can also react with other nucleophiles, such as the thioether group of methionine, leading to potential side products and complicating data analysis. The iodide leaving group can also participate in unwanted side reactions[1][2].

  • Lower Multiplexing: While different isotopic forms of methylating agents can be used for multiplexing, the capacity is generally lower than that of TMT or iTRAQ reagents.

  • Safety: Iodomethane is a hazardous chemical and requires careful handling in a well-ventilated fume hood[3].

Dimethyl Labeling: The Low-Cost Alternative

Stable isotope dimethyl labeling, which utilizes formaldehyde and a reducing agent like sodium cyanoborohydride, is a widely adopted method for quantitative proteomics[3][4]. It specifically targets primary amines (N-terminus and lysine side chains).

Benefits:

  • Extremely Low Cost: The reagents for dimethyl labeling are inexpensive and readily available, making it one of the most cost-effective labeling methods[4][5][6].

  • High Efficiency and Robustness: The reductive amination reaction is highly efficient and proceeds to completion under mild conditions[7].

  • Improved Peptide Fragmentation: Dimethylation can enhance the fragmentation of peptides in the mass spectrometer, potentially leading to better identification[8].

Limitations:

  • Limited to Primary Amines: This method does not label other functional groups, which may be a limitation depending on the research question.

  • Lower Throughput: While multiplexing is possible by using different isotopic combinations of formaldehyde and the reducing agent, it generally offers lower plexing capabilities than isobaric tags[8].

SILAC: The Gold Standard for Accuracy in Cell Culture

SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells[9][10]. This in vivo labeling approach is considered a gold standard for quantitative accuracy in cell culture-based proteomics.

Benefits:

  • High Accuracy and Precision: Because samples are mixed at the cellular level, experimental variations introduced during sample processing are minimized, leading to highly accurate and reproducible quantification[5][9].

  • In Vivo Labeling: The labeling occurs within the natural cellular environment, providing a more biologically relevant snapshot of the proteome.

Limitations:

  • Applicability: SILAC is primarily limited to actively dividing cells in culture and is not suitable for tissue samples or biofluids[6].

  • Cost: The cost of SILAC-grade labeled amino acids and specialized media can be substantial, particularly for large-scale experiments[6].

  • Time-Consuming: Complete labeling requires several cell doublings to ensure full incorporation of the labeled amino acids[2].

TMT and iTRAQ: High-Throughput Multiplexing

Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling reagents that enable the simultaneous analysis of multiple samples (up to 18 or more) in a single mass spectrometry run[3][5][11].

Benefits:

  • High Multiplexing Capacity: The ability to combine many samples significantly increases throughput and reduces instrument time per sample[1][11].

  • Broad Applicability: These reagents can be used to label peptides from virtually any sample type, including cell lysates, tissues, and biofluids[3].

Limitations:

  • High Cost: TMT and iTRAQ reagents are the most expensive among the compared methods, which can be a significant factor for large studies[6].

  • Ratio Compression: A known issue with isobaric tagging is the underestimation of quantitative ratios, which can affect the accuracy of measurements for low-abundance proteins.

  • Complex Data Analysis: The analysis of multiplexed data requires specialized software and can be more complex than for other methods.

Experimental Protocols

General Protocol for this compound Labeling of Peptides

This protocol provides a general workflow for the methylation of peptides with this compound for quantitative proteomics analysis by mass spectrometry.

Materials:

  • Peptide sample (from protein digestion)

  • This compound (CD3I)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT) (for reduction, optional)

  • Iodoacetamide (for alkylation, optional)

  • Formic acid (for quenching and sample acidification)

  • C18 desalting spin columns

  • Acetonitrile (ACN)

  • Mass spectrometer compatible vials

Procedure:

  • Sample Preparation: Start with a purified peptide sample, typically obtained after protein digestion with trypsin. The sample should be in a compatible buffer, such as 50 mM ammonium bicarbonate.

  • Reduction and Alkylation (if necessary): If cysteine residues are to be quantified without methylation, they should first be reduced with DTT and then alkylated with iodoacetamide.

  • Labeling Reaction:

    • To the peptide solution, add this compound to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours in the dark. Iodomethane is light-sensitive.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1-5%.

  • Desalting: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions to remove excess reagents and salts.

  • Sample Analysis: The desalted and labeled peptide sample is now ready for analysis by LC-MS/MS.

General Protocol for Dimethyl Labeling of Peptides

This protocol outlines the reductive amination of peptides using formaldehyde and sodium cyanoborohydride.

Materials:

  • Peptide sample

  • Formaldehyde (light, CH2O) or deuterated formaldehyde (heavy, CD2O)

  • Sodium cyanoborohydride (NaBH3CN) or deuterated sodium cyanoborohydride (NaBD3CN)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Ammonia solution or glycine solution (for quenching)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Sample Preparation: Resuspend the peptide sample in 100 mM TEAB buffer.

  • Labeling Reaction:

    • Add the "light" or "heavy" formaldehyde solution to the respective peptide samples to a final concentration of ~0.2% (v/v).

    • Add the corresponding reducing agent (sodium cyanoborohydride) to a final concentration of ~20 mM.

    • Incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an ammonia or glycine solution.

  • Sample Combination: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Acidification and Desalting: Acidify the combined sample with formic acid and desalt using a C18 spin column.

  • Sample Analysis: Analyze the combined sample by LC-MS/MS.

Visualizing the Workflows

Isotopic Labeling Workflow for Quantitative Proteomics

The following diagram illustrates a general workflow for isotopic labeling in quantitative proteomics, highlighting the points at which different labeling strategies are introduced.

Isotopic_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Sample_A Sample A (e.g., Control) SILAC SILAC (Metabolic Labeling) Sample_A->SILAC In vivo Protein_Extraction Protein Extraction Sample_A->Protein_Extraction Sample_B Sample B (e.g., Treated) Sample_B->SILAC In vivo Sample_B->Protein_Extraction SILAC->Protein_Extraction Sample_Mixing Sample Mixing SILAC->Sample_Mixing Mix after extraction or digestion Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Chemical_Labeling Chemical Labeling (this compound, Dimethyl, TMT/iTRAQ) Digestion->Chemical_Labeling Chemical_Labeling->Sample_Mixing Fractionation Peptide Fractionation (Optional) Sample_Mixing->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Iodomethane_Derivatization Peptide Peptide with -SH (Cys) and -NH2 (Lys, N-term) Labeled_Peptide Labeled Peptide with -S-CD3 and -NH-CD3 / -N(CD3)2 Peptide->Labeled_Peptide Methylation Iodomethane This compound (CD3I) Iodomethane->Labeled_Peptide

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Analytical Method Validation for Compounds Labeled with Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in pharmaceutical and biomedical research, the use of stable isotope-labeled internal standards is paramount for achieving the highest degree of accuracy and precision. Among the various labeling reagents, Iodomethane-d3 (CD₃I) is a widely utilized reagent for introducing a deuterated methyl group into a molecule. This guide provides an objective comparison of analytical methods for compounds labeled with this compound versus alternative approaches, supported by experimental data and detailed protocols.

Stable isotope-labeled compounds, especially deuterated ones, are considered the "gold standard" for internal standards in mass spectrometry-based assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3] The use of an this compound labeled internal standard can significantly enhance the reliability and robustness of a bioanalytical method.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using an this compound labeled internal standard is its ability to co-elute with the unlabeled analyte, thereby experiencing and correcting for the same matrix effects and instrument variability.[4] This leads to superior accuracy and precision compared to methods that use structurally similar but non-isotopically labeled internal standards.

Below is a summary of typical performance data from a validated LC-MS/MS method for the quantification of an analyte using its deuterated internal standard compared to a structural analog internal standard.

Validation ParameterMethod with this compound Labeled ISMethod with Structural Analog ISAcceptance Criteria (ICH/FDA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mLS/N ≥ 10
Accuracy (% Bias at LLOQ) ± 5%± 15%Within ± 20%
Precision (%RSD at LLOQ) < 10%< 20%≤ 20%
Accuracy (% Bias at Low, Mid, High QC) ± 3%± 10%Within ± 15%
Precision (%RSD at Low, Mid, High QC) < 5%< 15%≤ 15%
Matrix Effect (%CV) < 5%< 15%≤ 15%
Recovery (%RSD) < 8%< 18%Consistent and reproducible

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the synthesis of a deuterated internal standard using this compound and a general procedure for a validated LC-MS/MS bioanalytical assay.

Synthesis of a Deuterated Internal Standard: 9-Methyladenine-d3

A common application of this compound is the synthesis of methylated compounds. The following protocol outlines the N9-methylation of adenine to produce 9-Methyladenine-d3.[5]

Materials and Reagents:

  • Adenine

  • This compound (CD₃I)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Procedure:

  • To a solution of adenine in anhydrous DMF, add anhydrous potassium carbonate.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the mixture to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of methanol and water to yield 9-Methyladenine-d3.[5]

Validated LC-MS/MS Method for Analyte Quantification

This protocol describes a general workflow for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using its this compound labeled internal standard.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound labeled internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for both the analyte and the this compound labeled internal standard.

3. Method Validation Parameters: The method should be validated according to ICH M10 or FDA guidelines, assessing the following parameters:[6][7]

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero standards and demonstrate linearity with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision should be ≤15% (≤20% at LLOQ) relative standard deviation (RSD).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.

  • Recovery: Assess the extraction efficiency of the analyte and internal standard. While it doesn't need to be 100%, it should be consistent and reproducible.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the analytical method validation workflow and a typical LC-MS/MS analysis using an this compound labeled internal standard.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation cluster_application Application define_atp Define Analytical Target Profile (ATP) method_dev Method Development & Optimization define_atp->method_dev specificity Specificity & Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability matrix_effect->stability routine_analysis Routine Sample Analysis stability->routine_analysis reporting Reporting & Documentation routine_analysis->reporting

Caption: A generalized workflow for analytical method validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Collect Biological Sample (e.g., Plasma) is_spike Spike with This compound Labeled IS sample_collection->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for LC-MS/MS analysis with a deuterated internal standard.

References

A Comparative Guide to the Efficiency of Bases in Deuteromethylation using Iodomethane-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficiency of various bases in methylation reactions utilizing Iodomethane-d3 (CD₃I). The selection of an appropriate base is critical for optimizing reaction yields, minimizing reaction times, and ensuring the clean formation of the desired deuteromethylated product. This document summarizes quantitative data from relevant studies, provides detailed experimental protocols, and visualizes key reaction pathways and workflows to aid in your research and development endeavors.

Data Presentation: Quantitative Comparison of Base Efficiency

The efficiency of a base in a methylation reaction with this compound can be influenced by several factors, including the substrate, solvent, and reaction temperature. Below are tables summarizing the performance of different bases in representative N-methylation and O-methylation reactions. While the data presented here were generated using [¹¹C]methyl iodide and methyl iodide, they serve as a strong proxy for the reactivity of this compound due to the negligible kinetic isotope effect of deuterium in this context.

Table 1: Efficiency of Solid Inorganic Bases in the N-Methylation of Arylamines with [¹¹C]Methyl Iodide in DMF at Room Temperature [1]

SubstrateBaseRadiochemical Yield (%)
m-NitroanilineLi₃N3
o-NitroanilineLi₃N62
p-NitroanilineLi₃N37
AnilineLi₃N4
4-BromoanilineLi₃N14
Precursor for [¹¹C]1aLi₃N14 (aggregate yield)
Precursor for [¹¹C]1bLi₃Nsimilar to [¹¹C]1a

Table 2: Comparison of Various Bases for the O-Methylation of Phenol with Methyl Iodide

BaseSolventReaction ConditionsYield (%)Reference
NaOHNot specifiedNot specifiedHigh[2]
K₂CO₃AcetoneRefluxHigh[2][3]
Li₂CO₃DMFNot specifiedEfficient for acidic phenols[2]
KOHDMSONot specifiedGood[2]
KF/Al₂O₃MeCNNot specified94[4]
Cs₂CO₃Toluene120 °C85

Experimental Protocols

Below is a generalized experimental protocol for the methylation of a phenolic substrate using this compound and a base. This protocol is a composite based on methodologies described in the literature and should be adapted and optimized for specific substrates and laboratory conditions.[1][2][3]

Materials:

  • Phenolic substrate

  • This compound (CD₃I)

  • Selected base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Anhydrous solvent (e.g., Acetone, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, brine, drying agent like MgSO₄ or Na₂SO₄, rotary evaporator, column chromatography setup).

Procedure:

  • Preparation: Under an inert atmosphere, add the phenolic substrate (1 equivalent) and the selected base (1.5-2.5 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the flask to dissolve or suspend the reactants.

  • Addition of this compound: Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate and the chosen base/solvent system. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, it may be filtered off. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure deuteromethylated product.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

To provide a clearer understanding of the chemical transformation and the laboratory procedure, the following diagrams have been generated using Graphviz.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide) Substrate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide CD3I CD₃I (this compound) Product Ar-OCD₃ CD3I->Product SN2 Attack Phenoxide->Product SN2 Attack Byproduct Base-H⁺ + I⁻

Caption: SN2 reaction mechanism for O-methylation of a phenol.

Experimental_Workflow Reactants 1. Combine Substrate and Base in Anhydrous Solvent Add_CD3I 2. Add this compound Reactants->Add_CD3I Reaction 3. Stir at RT or Reflux (Monitor by TLC/GC-MS) Add_CD3I->Reaction Workup 4. Quench with Water and Extract with Organic Solvent Reaction->Workup Purification 5. Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Pure Deuteromethylated Product Purification->Product

Caption: General experimental workflow for deuteromethylation.

References

Safety Operating Guide

Proper Disposal of Iodomethane-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Iodomethane-d3

This compound (CD3I), a deuterated form of iodomethane, is a valuable methylating agent in organic synthesis and is utilized in various analytical techniques.[1][2] While its use is widespread in research and development, its hazardous nature necessitates strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is a hazardous substance and must be handled with care in a well-ventilated area, preferably within a chemical fume hood. It is toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is a suspected carcinogen. It is also very toxic to aquatic life with long-lasting effects.

Before handling, personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical splash goggles.[3]

  • Hand Protection: Chemical-impermeable gloves.[4]

  • Body Protection: An appropriate protective suit or lab coat.[5]

  • Respiratory Protection: Required when vapors or aerosols are generated.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national regulations for hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

1. Waste Collection:

  • Collect all waste this compound, including any contaminated materials, in a designated, properly labeled hazardous waste container.[7]

  • The container must be sturdy, leak-proof, and made of a compatible material.[8] Use the original container whenever possible.

  • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[2][9]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".[8]

  • Indicate the associated hazards (e.g., Toxic, Flammable, Carcinogen).[6]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[3]

  • Remove all sources of ignition.[7]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][7]

  • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Ventilate the affected area.[10]

4. Disposal of Empty Containers:

  • Empty this compound containers are also considered hazardous waste and must be handled in the same way as the substance itself.[6]

  • If local regulations permit, thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste.[8]

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste, following institutional guidelines.[8]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the waste container.[11][]

Quantitative Data Summary

The following table summarizes key quantitative data related to the physical and chemical properties of this compound.

PropertyValue
CAS Number 865-50-9[2]
Molecular Weight 144.96 g/mol
Boiling Point 42 °C (lit.)[9]
Melting Point -66.5 °C (lit.)[9]
Density 2.330 g/mL at 25 °C[9]
Vapor Pressure 22.83 psi (at 55 °C)[9]
Storage Temperature 2-8°C

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste this compound and Contaminated Materials B->C D Use a Designated, Compatible, and Leak-Proof Container C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E F Store Container Tightly Closed in a Cool, Dry, Ventilated Area E->F K Contact EHS or Licensed Waste Disposal Service F->K G Evacuate Area & Remove Ignition Sources H Absorb Spill with Inert Material G->H I Collect Absorbed Material into Hazardous Waste Container H->I I->E J Manage Empty Containers as Hazardous Waste J->K L Arrange for Waste Pickup and Final Disposal K->L

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.